molecular formula C24H29ClFN3O2 B2433918 YIL781 hydrochloride CAS No. 1640226-17-0; 875258-85-8

YIL781 hydrochloride

Cat. No.: B2433918
CAS No.: 1640226-17-0; 875258-85-8
M. Wt: 445.96
InChI Key: QQGRMONBDBMLSP-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YIL781 hydrochloride is a useful research compound. Its molecular formula is C24H29ClFN3O2 and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRMONBDBMLSP-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YIL781 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YIL781 hydrochloride is a novel, orally active small molecule that modulates the ghrelin receptor (GHSR1a), a key regulator of energy homeostasis, appetite, and metabolism. Initially characterized as a competitive antagonist, a deeper understanding of its pharmacology reveals a more complex and nuanced mechanism. This guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or having an interest in ghrelin receptor modulators.

Core Mechanism of Action: Biased Ligand at the Ghrelin Receptor

This compound is a biased ligand of the ghrelin receptor, type 1a (GHS-R1a).[1][2] This means that it selectively activates certain downstream signaling pathways while simultaneously blocking or having no effect on others. This contrasts with the endogenous full agonist, ghrelin, which activates a broader range of signaling cascades.[2]

The primary target of YIL781 is the GHS-R1a, a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal in the absence of an endogenous ligand.[1][3] YIL781's unique mechanism involves:

  • Partial Agonism at Gαq/11 and Gα12 Pathways: YIL781 selectively activates the Gαq/11 and Gα12 G-protein signaling pathways.[2][4] This partial agonism is demonstrated by its ability to stimulate downstream effects such as calcium mobilization, albeit to a lesser extent than the full agonist ghrelin.[4]

  • Antagonism/Weak Inverse Agonism at the β-Arrestin Pathway: Crucially, YIL781 does not promote the recruitment of β-arrestin to the ghrelin receptor.[2][5] Instead, it acts as an antagonist or weak inverse agonist for this pathway, blocking the effects of ghrelin on β-arrestin recruitment.[1][4]

This biased signaling profile distinguishes YIL781 from traditional antagonists and inverse agonists, offering a more targeted approach to modulating the ghrelin system. By selectively engaging specific pathways, YIL781 has the potential to elicit desired therapeutic effects while avoiding others that may lead to unwanted side effects.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological parameters of this compound and relevant comparator compounds.

Table 1: In Vitro Pharmacological Parameters of YIL781 at the Ghrelin Receptor

ParameterAssay TypeValueReference
Binding Affinity
KiRadioligand Binding Assay17 nM[6]
pKBCompetitive Antagonism Assay7.54[6]
Functional Activity
pIC50 (vs. Ghrelin)Calcium Response7.90, 8.27[7]
Gαq Activation EC50BRET-based Biosensor16 nM[2]
Gαq Activation EmaxBRET-based Biosensor45% (of ghrelin)[2]
Gα11 Activation EC50BRET-based Biosensor53 nM[2]
Gα11 Activation EmaxBRET-based Biosensor43% (of ghrelin)[2]
β-Arrestin 1 RecruitmentBRET-based BiosensorWeak Inverse Agonist[4]
β-Arrestin 2 RecruitmentBRET-based BiosensorWeak Inverse Agonist[4]

Table 2: Comparative In Vivo Effects of YIL781 and Other Ghrelin Receptor Modulators

CompoundAnimal ModelDose & AdministrationKey EffectReference
YIL781RatIntracerebroventricularIncreased food intake during the light phase.[5]
YIL781Diet-Induced Obese MiceDaily Oral AdministrationReduced food intake and weight loss.[8]
YIL781RatSingle Oral DoseImproved glucose homeostasis in an IPGTT.[8]
YIL781Mouse Kindling Model-Pro-convulsive effects.[2]
Abb13d (Inverse Agonist)RatIntraperitonealNo effect on food intake during the light phase.[2]
JMV-1843 (Full Agonist)Mouse Kindling Model-Anticonvulsive effects.[2]

Signaling Pathways and Experimental Workflows

Ghrelin Receptor Signaling Pathways

The following diagram illustrates the differential signaling pathways activated by the endogenous ligand ghrelin versus the biased ligand YIL781 at the GHS-R1a.

GHS_R1a_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_pathways Downstream Signaling Pathways Ghrelin Ghrelin (Full Agonist) GHSR1a GHS-R1a Ghrelin->GHSR1a YIL781 YIL781 (Biased Ligand) YIL781->GHSR1a Gaq_G11 Gαq/11 Activation (PLC -> IP3/DAG -> Ca2+ release) GHSR1a->Gaq_G11 Full Activation Ga12 Gα12 Activation (RhoA activation) GHSR1a->Ga12 Activation b_Arrestin β-Arrestin Recruitment (Receptor internalization, MAPK signaling) GHSR1a->b_Arrestin Recruitment YIL781_edge->Gaq_G11 Partial Agonism YIL781_edge->Ga12 Partial Agonism YIL781_edge->b_Arrestin Antagonism/ Weak Inverse Agonism

Differential signaling at the ghrelin receptor.
Experimental Workflow: BRET Assay for G-Protein Activation

The Bioluminescence Resonance Energy Transfer (BRET) assay is a key method for elucidating the biased agonism of compounds like YIL781. The following diagram outlines the typical workflow for a BRET-based G-protein activation assay.

BRET_Workflow start Start transfection Co-transfect HEK293T cells with: - GHS-R1a - Gα-Rluc - Gβγ-YFP start->transfection seeding Seed transfected cells into 96-well plates transfection->seeding incubation Incubate cells with luciferase substrate (e.g., coelenterazine (B1669285) h) seeding->incubation compound_addition Add test compounds (YIL781, ghrelin, etc.) at various concentrations incubation->compound_addition measurement Measure BRET signal using a microplate reader (Luciferase and fluorescent emissions) compound_addition->measurement analysis Calculate BRET ratio (YFP/Rluc). Generate dose-response curves to determine EC50 and Emax. measurement->analysis end End analysis->end

Workflow for BRET-based G-protein activation assay.

Detailed Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation and β-Arrestin Recruitment

Objective: To quantify the activation of specific G-protein subtypes or the recruitment of β-arrestin by ligands at the ghrelin receptor.[2][5]

Materials:

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Expression Plasmids:

    • Human GHS-R1a.

    • Gα subunit fused to Renilla luciferase (Rluc).

    • Gβγ subunit fused to a fluorescent protein (e.g., Yellow Fluorescent Protein - YFP).

    • For β-arrestin assay: GHS-R1a-Rluc and Venus-β-arrestin.

  • Transfection Reagent.

  • Cell Culture Medium and Supplements.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Luciferase Substrate (e.g., coelenterazine h).

  • Test Compounds (YIL781, ghrelin).

  • 96-well white opaque microplates.

  • BRET-compatible microplate reader.

Procedure:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the human GHS-R1a and the BRET-based biosensors for either specific G-protein subunits or β-arrestin.

  • Cell Seeding: After 24-48 hours of incubation post-transfection, harvest the cells and seed them into 96-well plates.

  • Assay Preparation: Wash the cells with assay buffer.

  • Substrate Incubation: Incubate the cells with the luciferase substrate (e.g., coelenterazine h).

  • Compound Addition: Add serial dilutions of the test compounds (YIL781, ghrelin) or vehicle control to the wells.

  • BRET Measurement: Immediately measure the BRET signal using a microplate reader capable of detecting both the luciferase emission (donor) and the fluorescent emission (acceptor).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor's emission intensity by the donor's emission intensity. Plot the BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

In Vivo Food Intake Study in Rodents

Objective: To evaluate the effect of YIL781 on food consumption in animal models.[5]

Materials:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Test Compound: this compound.

  • Vehicle Solution (e.g., saline, DMSO/saline).

  • Standard laboratory chow.

  • Metabolic cages for individual housing and precise food intake monitoring.

  • Apparatus for the desired route of administration (e.g., intraperitoneal injection, oral gavage).

Procedure:

  • Acclimation: Individually house the animals in metabolic cages for at least one week to allow for acclimation. Maintain a standard light-dark cycle (e.g., 12:12 hours) and provide ad libitum access to food and water.

  • Compound Administration: On the day of the experiment, administer YIL781 or the vehicle solution at the beginning of the light phase (when endogenous ghrelin levels are typically low) or the dark phase.

  • Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure the remaining food at specific time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the cumulative food intake.

  • Data Analysis: Compare the food intake between the YIL781-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Calcium Flux Assay

Objective: To measure the ability of YIL781 to induce or inhibit ghrelin-mediated intracellular calcium mobilization, a downstream effect of Gαq/11 activation.[7]

Materials:

  • Cells: A cell line stably or transiently expressing GHS-R1a (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (YIL781, ghrelin).

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Seeding: Seed the GHS-R1a expressing cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition and Measurement:

    • Agonist Mode: Add varying concentrations of YIL781 and measure the change in fluorescence over time.

    • Antagonist Mode: Add varying concentrations of YIL781, incubate for a short period, and then add a fixed concentration of ghrelin (e.g., EC80) and measure the change in fluorescence.

  • Data Analysis: Quantify the fluorescence response (e.g., peak fluorescence intensity or area under the curve). For agonist mode, generate dose-response curves to determine EC50. For antagonist mode, determine the IC50 of YIL781 against ghrelin-induced calcium flux.

Conclusion

This compound represents a significant tool for dissecting the complex biology of the ghrelin system. Its mechanism as a biased ligand, selectively activating G-protein signaling while antagonizing β-arrestin pathways, offers a unique pharmacological profile. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug developers to effectively utilize and further investigate this intriguing molecule. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at exploring the full therapeutic potential of biased ghrelin receptor modulation.

References

YIL781 Hydrochloride: A Technical Guide to Biased Agonism at the Ghrelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of YIL781 hydrochloride, a small molecule modulator of the ghrelin receptor (GHS-R1a). YIL781 is a notable example of a biased agonist, a compound that selectively activates certain downstream signaling pathways of a G protein-coupled receptor (GPCR) while antagonizing or having no effect on others. This unique pharmacological profile distinguishes it from traditional agonists and antagonists and offers a powerful tool for dissecting the complex signaling of the ghrelin receptor, a key regulator of appetite, metabolism, and growth hormone secretion.[1][2] Understanding the nuanced mechanism of YIL781 is critical for its application in metabolic disease research and as a potential therapeutic agent.

Core Mechanism: Biased Signaling

The ghrelin receptor (GHS-R1a) is known for its high constitutive activity and its ability to couple to multiple intracellular signaling pathways.[1][3] The endogenous ligand, ghrelin, is a full agonist that activates a broad spectrum of pathways, including various G-protein subtypes (Gαq/11, Gα12, Gαi/o) and β-arrestin recruitment.[3][4]

YIL781, in contrast, demonstrates significant bias in its signaling. It has been characterized as a partial agonist that selectively activates the Gαq/11 and Gα12 G-protein pathways.[3][5] Crucially, it acts as a neutral antagonist or weak inverse agonist for β-arrestin recruitment and does not engage other G-protein pathways such as Gαi/o.[5][6] This selective activation profile allows for the targeted investigation of the physiological roles of the Gαq/11 and Gα12 pathways in isolation from other ghrelin-mediated signals.

cluster_receptor Receptor Ghrelin Ghrelin (Full Agonist) GHSR1a GHS-R1a Ghrelin->GHSR1a YIL781 YIL781 (Biased Agonist) YIL781->GHSR1a Gaq Gαq/11 & Gα12 Activation GHSR1a->Gaq Activates Gai Other G-Proteins (e.g., Gαi/o) GHSR1a->Gai Activates Barr β-arrestin Recruitment GHSR1a->Barr Activates YIL781_to_Gaq->Gaq Partial Agonism YIL781_to_Barr->Barr Antagonism/ Weak Inverse Agonism

Caption: Biased signaling of YIL781 at the ghrelin receptor.

Quantitative Data Presentation

The pharmacological profile of YIL781 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacological Profile of YIL781
ParameterValueAssaySource
Binding Affinity (Ki) 17 nM[125I]ghrelin displacement from GHS-R1a[6]
Gαq Activation (EC50) 16 nMBRET-based biosensor assay[4]
Gαq Activation (Emax) 45% of ghrelinBRET-based biosensor assay[4]
Gα11 Activation (EC50) 53 nMBRET-based biosensor assay[4]
Gα11 Activation (Emax) 43% of ghrelinBRET-based biosensor assay[4]
β-arrestin 1 Recruitment 314 nM (Antagonist)Ghrelin-induced recruitment[6]
β-arrestin 2 Recruitment 414 nM (Antagonist)Ghrelin-induced recruitment[6]
Motilin Receptor Affinity (Ki) 6 µMRadioligand binding assay
Table 2: In Vivo Effects of YIL781 and Related Compounds
Animal ModelCompoundTreatment Dose & RouteKey FindingSource
RatYIL78110 mg/kg, Oral23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT).[6][6][7]
RatYIL781Not SpecifiedIncreased food intake within the first 30 minutes of administration.[4][4]
RatYIL-87010 mg/kg, Oral17% decrease in glucose AUC during an IPGTT.[7][8][7][8]
Diet-Induced Obese (DIO) MiceYIL-87010 mg/kg, OralPromoted weight loss.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key assays used to characterize YIL781.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This assay directly measures the activation of specific G-protein subtypes following receptor stimulation.[4]

  • Objective: To quantify the activation of Gαq and Gα11 by YIL781 at the ghrelin receptor.[9]

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.[4]

  • Materials:

    • HEK 293T cells.[4]

    • Expression plasmids for human GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.[4][9]

    • Transfection reagent (e.g., PEI).[10]

    • Luciferase substrate (e.g., coelenterazine (B1669285) h).[4]

    • Test compounds (YIL781, ghrelin).[4]

    • 96-well plates.[4]

  • Procedure:

    • Transfection: Co-transfect HEK 293T cells with plasmids encoding GHS-R1a and the BRET-based biosensors for the specific G-protein subunits.[4] The biosensors consist of a Gα subunit fused to Rluc and a Gβγ subunit fused to a fluorescent protein (e.g., YFP/Venus).[4]

    • Seeding: Seed the transfected cells into 96-well plates.[4]

    • Assay: Wash cells with buffer (e.g., HBSS) and incubate with the luciferase substrate.[4]

    • Compound Addition: Add test compounds (YIL781 or ghrelin) at various concentrations.[4]

    • Measurement: Measure the light emission from both Rluc and the fluorescent protein. The BRET ratio is calculated, and an increase indicates G-protein activation.

p1 Co-transfect HEK 293T cells with GHS-R1a and BRET biosensor plasmids p2 Seed transfected cells into 96-well plates p1->p2 p3 Wash cells and add luciferase substrate p2->p3 p4 Add varying concentrations of YIL781 or Ghrelin p3->p4 p5 Measure luminescence at two wavelengths (Rluc and YFP/Venus) p4->p5 p6 Calculate BRET ratio to determine G-protein activation p5->p6

Caption: Experimental workflow for BRET-based G-protein activation assay.
Intraperitoneal Glucose Tolerance Test (IPGTT)

This in vivo protocol assesses the effect of a compound on glucose clearance.[6]

  • Objective: To evaluate the effect of YIL781 on glucose tolerance in rodents.[6]

  • Animal Model: Male Sprague Dawley rats or C57BL/6 mice.[6]

  • Materials:

    • YIL781 formulation for oral gavage.[6]

    • Vehicle control.[6]

    • 20% D-glucose solution (sterile).[6]

    • Glucometer and test strips.[6]

  • Procedure:

    • Fasting: Fast animals overnight (12-16 hours) with free access to water.[6]

    • Compound Administration: Administer YIL781 (e.g., 10 mg/kg) or vehicle orally (p.o.).[6]

    • Baseline Glucose: After a specified time (e.g., 5 hours post-dose), measure baseline blood glucose (t=0) from the tail vein.[6]

    • Glucose Challenge: Administer a 2 g/kg glucose challenge via intraperitoneal (i.p.) injection.[6]

    • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.[6]

    • Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance. A decrease in AUC indicates improved glucose homeostasis.[2][6]

p1 Fast rodents overnight (12-16 hours) p2 Administer YIL781 or vehicle via oral gavage p1->p2 p3 Wait 5 hours, then measure baseline blood glucose (t=0) p2->p3 p4 Administer 2 g/kg glucose challenge (i.p.) p3->p4 p5 Measure blood glucose at 15, 30, 60, and 120 minutes p4->p5 p6 Calculate Glucose AUC to assess glucose tolerance p5->p6

Caption: Workflow for an in vivo Intraperitoneal Glucose Tolerance Test (IPGTT).
In Vivo Food Intake Study

This protocol is used to assess the effects of ghrelin receptor ligands on food consumption.[9]

  • Objective: To evaluate the effect of YIL781 on food intake in rodents.[9]

  • Animal Model: Male Sprague-Dawley rats.[4]

  • Materials:

    • Individually housed cages (metabolic cages preferred).[9]

    • YIL781 formulation for administration (e.g., intraperitoneal injection).[4]

    • Vehicle control.[9]

    • Pre-weighed standard chow.[4]

  • Procedure:

    • Acclimation: Individually house animals and allow them to acclimate. Maintain a standard light-dark cycle.[9]

    • Compound Administration: Administer YIL781 or vehicle at the beginning of the light phase, when food intake is typically low.[4]

    • Food Measurement: Immediately after administration, provide a pre-weighed amount of food.[9]

    • Data Collection: Measure cumulative food intake at specific time points (e.g., 30 minutes, 1, 2, 4 hours) by weighing the remaining food.[4][9]

    • Data Analysis: Compare the cumulative food intake between treatment groups using appropriate statistical tests.[9]

p1 Acclimate individually housed rats p2 Administer YIL781 or vehicle at the start of the light phase p1->p2 p3 Provide pre-weighed food immediately after injection p2->p3 p4 Measure cumulative food intake at specified time points p3->p4 p5 Analyze and compare food intake between groups p4->p5

Caption: Workflow for an in vivo food intake study.

Conclusion

This compound is a quintessential biased agonist of the ghrelin receptor, GHS-R1a. Its ability to selectively activate Gαq/11 and Gα12 signaling without recruiting β-arrestin provides a unique pharmacological tool.[5] This biased profile allows for the targeted modulation of specific physiological functions. For instance, its partial agonism at Gαq/11 is linked to an increase in food intake, while its overall profile results in improved glucose homeostasis.[4][5][6] This contrasts with full agonists that stimulate all pathways and inverse agonists that suppress all pathways, including the receptor's constitutive activity.[1][4] For researchers in metabolic disease and drug development, YIL781 serves as an invaluable probe for elucidating the distinct roles of ghrelin receptor signaling pathways, potentially paving the way for novel therapeutics with improved efficacy and reduced side effects.[5]

References

YIL781 Hydrochloride: A Technical Guide to its β-Arrestin Recruitment Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) with a critical role in appetite, metabolism, and growth hormone secretion.[1][2] Beyond its primary antagonist activity at G protein signaling pathways, YIL781 exhibits a nuanced profile with respect to β-arrestin recruitment, a key mechanism in GPCR desensitization and signaling. This technical guide provides an in-depth analysis of the β-arrestin recruitment effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. YIL781 has been characterized as a biased partial agonist, selectively activating Gαq/11 and Gα12 pathways while functioning as an antagonist or weak inverse agonist for the recruitment of β-arrestin.[3]

Quantitative Data on β-Arrestin Recruitment

The interaction of this compound with the ghrelin receptor and its subsequent effect on β-arrestin recruitment have been quantified in several studies. The following table summarizes the key quantitative parameters, providing a comparative overview of its potency and efficacy.

ParameterValueAssay TypeCell LineNotesReference
β-Arrestin 1 Antagonist Potency (pA₂) ** 314 nMBRETHEK293pA₂ value represents the concentration of antagonist that requires a 2-fold increase in agonist concentration to produce the same response.[2]
β-Arrestin 2 Antagonist Potency (pA₂) **414 nMBRETHEK293Similar to β-arrestin 1, this value indicates the antagonist potency of YIL781.[2]
β-Arrestin Recruitment Agonist/Inverse Agonist Activity Weak Inverse AgonistBRETHEK293YIL781, on its own, slightly reduces the basal level of β-arrestin recruitment.[2][3]

Signaling Pathway

The canonical signaling cascade initiated by the activation of the ghrelin receptor involves both G protein-dependent and β-arrestin-dependent pathways. YIL781, as a biased ligand, selectively modulates these pathways. The following diagram illustrates the signaling mechanism.

G YIL781 Signaling at the Ghrelin Receptor cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling GHSR Ghrelin Receptor (GHSR) G_protein Gαq/11, Gα12 GHSR->G_protein Activates Beta_Arrestin β-Arrestin GHSR->Beta_Arrestin Recruitment (Blocked by YIL781) Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates YIL781 YIL781 HCl YIL781->GHSR Antagonizes/ Weak Inverse Agonist PLC PLC Activation G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization Downstream_Signaling Downstream β-Arrestin Signaling Beta_Arrestin->Downstream_Signaling

Caption: YIL781's biased antagonism at the ghrelin receptor.

Experimental Protocols

The primary method for quantifying β-arrestin recruitment in response to ghrelin receptor modulation by YIL781 is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

Objective: To measure the ligand-induced interaction between the ghrelin receptor (GHSR) and β-arrestin in live cells.

Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Venus, a yellow fluorescent protein variant). When the donor and acceptor are in close proximity (<10 nm), energy is transferred, and the acceptor emits light at its characteristic wavelength. In this assay, GHSR is fused to Rluc (GHSR-Rluc), and β-arrestin is fused to Venus (β-arrestin-Venus). Ligand-induced recruitment of β-arrestin to the receptor brings the donor and acceptor close enough for BRET to occur.

Materials:

  • HEK293 cells

  • Expression plasmids: GHSR-Rluc and β-arrestin-2-Venus

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Phosphate-Buffered Saline (PBS)

  • Coelenterazine (B1669285) h (luciferase substrate)

  • This compound

  • Ghrelin (or other GHSR agonist)

  • 96-well white, clear-bottom cell culture plates

  • BRET-compatible microplate reader

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

    • Co-transfect the cells with GHSR-Rluc and β-arrestin-2-Venus expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. Typically, a 1:1 ratio of plasmids is used.

    • Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

  • Assay Preparation:

    • On the day of the assay, carefully wash the cells with PBS.

    • Replace the PBS with assay buffer (e.g., PBS or phenol (B47542) red-free medium).

  • Compound Treatment:

    • For antagonist mode: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).

    • Add a fixed concentration of a GHSR agonist (e.g., ghrelin at its EC₈₀ concentration) to the wells already containing YIL781.

    • For agonist/inverse agonist mode: Add varying concentrations of this compound directly to the cells.

  • BRET Measurement:

    • Add the luciferase substrate, coelenterazine h, to each well at a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths using a BRET-compatible microplate reader:

      • Donor emission (Rluc): ~480 nm

      • Acceptor emission (Venus): ~530 nm

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • To determine the net BRET, subtract the BRET ratio of vehicle-treated cells from the BRET ratio of compound-treated cells.

    • For antagonist studies, plot the net BRET ratio against the log concentration of YIL781 and fit the data to a four-parameter logistic equation to determine the IC₅₀. The pA₂ value can then be calculated using the Cheng-Prusoff equation.

    • For agonist/inverse agonist studies, plot the net BRET ratio against the log concentration of YIL781 to determine the EC₅₀ or IC₅₀.

Experimental Workflow

The following diagram outlines the key steps in a typical BRET-based β-arrestin recruitment assay.

G BRET Assay Workflow for YIL781 Start Start Cell_Culture Seed HEK293 Cells in 96-well plate Start->Cell_Culture Transfection Co-transfect with GHSR-Rluc & β-arrestin-Venus Cell_Culture->Transfection Incubation Incubate 24-48h Transfection->Incubation Wash Wash cells with PBS Incubation->Wash Add_Compound Add YIL781 HCl (and/or agonist) Wash->Add_Compound Add_Substrate Add Coelenterazine h Add_Compound->Add_Substrate Read_Plate Measure Luminescence (480nm & 530nm) Add_Substrate->Read_Plate Data_Analysis Calculate BRET Ratio & Analyze Data Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a BRET assay to measure β-arrestin recruitment.

Conclusion

This compound demonstrates a clear biased signaling profile at the ghrelin receptor, acting as a potent antagonist of G protein-mediated signaling while exhibiting antagonist and weak inverse agonist properties at the level of β-arrestin recruitment. This characteristic makes it a valuable tool for dissecting the distinct physiological roles of these two major signaling arms of the ghrelin system. The provided data and protocols offer a comprehensive resource for researchers investigating the pharmacology of YIL781 and the broader field of biased agonism at GPCRs.

References

YIL781 hydrochloride as a weak inverse agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: YIL781 Hydrochloride: A Technical Analysis of its Profile as a Biased Ligand with Weak Inverse Agonist Properties at the Ghrelin Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHSR-1a), is a G protein-coupled receptor (GPCR) that plays a critical role in regulating appetite, energy homeostasis, and growth hormone secretion. A key feature of the GHSR-1a is its high level of constitutive activity, meaning it can signal to downstream pathways even in the absence of its endogenous ligand, ghrelin[1]. This basal signaling makes the GHSR-1a an important target for various therapeutic interventions.

Ligands targeting this receptor can be classified based on their effect on this basal activity. While neutral antagonists block the action of agonists like ghrelin, inverse agonists go a step further by binding to the receptor and reducing its constitutive activity.

This compound has emerged as a significant research compound for modulating this system. Initially characterized as a potent and orally active GHSR-1a antagonist, further investigation has revealed a more complex and nuanced pharmacological profile[2][3]. YIL781 is now understood to be a biased ligand. It selectively activates certain signaling pathways (Gαq/11) while simultaneously acting as an antagonist or weak inverse agonist at another (β-arrestin recruitment)[1][4][5]. This technical guide provides a comprehensive overview of YIL781, focusing on its properties as a weak inverse agonist within the context of its biased signaling profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Pharmacological Data

The pharmacological activity of YIL781 has been quantified through various in vitro assays. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of YIL781 for the human ghrelin receptor (GHS-R1a). Affinity is a measure of how tightly the ligand binds to the receptor.

CompoundParameterValue (nM)ReceptorRadioligand Used
YIL781 K_i_17Human GHS-R1a[3H]-MK-677 or [¹²⁵I]-Ghrelin

Data sourced from multiple references[1][6].

Table 2: Functional Activity at G-Protein Pathways

YIL781 demonstrates partial agonist activity at Gαq/11 protein pathways, stimulating them but to a lesser degree than the endogenous ligand, ghrelin.

CompoundPathwayParameterValueEfficacy (E_max_)Assay Type
YIL781 Gαq ActivationEC_50_16 nM45% of ghrelinBRET
YIL781 Gα11 ActivationEC_50_53 nM43% of ghrelinBRET
YIL781 Calcium ResponsepIC_50_7.90 - 8.27N/A (Antagonism)Calcium Flux

EC_50_ and E_max_ data from BenchChem. pIC_50 data reflects YIL781's ability to antagonize ghrelin-induced calcium flux, a Gαq/11-mediated event[2][3].

Table 3: Functional Activity at β-Arrestin Pathway

In contrast to its agonist activity at G-proteins, YIL781 acts as an antagonist or weak inverse agonist at the β-arrestin pathway[1][5]. This is the core of its characterization as a weak inverse agonist.

CompoundPathwayActivity ProfileNote
YIL781 β-Arrestin RecruitmentAntagonist / Weak Inverse AgonistBlocks or reduces the basal level of β-arrestin recruitment.

Characterization based on multiple sources[1][5].

Mechanism of Action: Biased Signaling

The dual activity of YIL781 highlights the concept of biased signaling, where a ligand can differentially modulate the downstream pathways of a single receptor. While the endogenous agonist ghrelin activates both G-protein and β-arrestin pathways, YIL781 selectively activates Gαq/11 and Gα12 while blocking β-arrestin signaling[4][5]. This biased agonism makes YIL781 a valuable tool for dissecting the distinct physiological roles of these pathways. Its weak inverse agonism is specific to the β-arrestin pathway, where it is presumed to stabilize a receptor conformation that is less prone to recruiting β-arrestin compared to the basal state.

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_ligands cluster_pathways GHSR GHSR-1a (Constitutively Active) Gq_11 Gαq/11 Activation (e.g., Calcium Flux) GHSR->Gq_11 Basal Activity B_Arrestin β-Arrestin Recruitment GHSR->B_Arrestin Basal Activity Ghrelin Ghrelin (Full Agonist) Ghrelin->GHSR Binds Ghrelin->Gq_11 Strongly Activates Ghrelin->B_Arrestin Activates YIL781 YIL781 (Biased Ligand) YIL781->GHSR Binds YIL781->Gq_11 Partially Activates YIL781->B_Arrestin Blocks/ Weakly Reduces InverseAgonist True Inverse Agonist InverseAgonist->GHSR Binds InverseAgonist->Gq_11 Reduces Basal InverseAgonist->B_Arrestin Reduces Basal

Caption: Differential signaling at the GHSR-1a receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacological data. The following are protocols for key assays used to characterize YIL781.

Radioligand Binding Assay

This assay quantifies the affinity (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of YIL781 for the GHSR-1a.

Methodology:

  • Membrane Preparation: Use membranes from HEK293 cells stably overexpressing the human GHSR-1a.

  • Assay Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM EDTA, and 0.1% BSA[7].

  • Reaction Mixture: In a 96-well plate, add the test compound (YIL781 at various concentrations), a constant concentration of radioligand (e.g., 50 pM [¹²⁵I]ghrelin), and the cell membranes[7].

  • Nonspecific Binding: A parallel set of wells containing a high concentration (e.g., 1 µM) of unlabeled ghrelin is used to define nonspecific binding[7].

  • Incubation: Incubate the plate for 2 hours at room temperature to allow the binding to reach equilibrium[7].

  • Detection: The amount of bound radioligand is measured using a scintillation counter or gamma counter.

  • Data Analysis: The data is analyzed using nonlinear regression to calculate the IC_50_ value, which is then converted to a K_i_ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - GHSR-1a Membranes - Assay Buffer - Radiolabeled Ligand - YIL781 Dilutions start->prep plate Plate Reaction Mixture: 1. YIL781 (Test Compound) 2. Radiolabeled Ligand 3. Membranes prep->plate incubate Incubate Plate (2 hours at RT) plate->incubate measure Measure Radioactivity (e.g., Scintillation Counter) incubate->measure analyze Data Analysis: - Calculate IC50 - Convert to Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.
BRET Assay for β-Arrestin Recruitment

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure protein-protein interactions in live cells, making them ideal for quantifying β-arrestin recruitment to a GPCR.

Objective: To quantify the effect of YIL781 on β-arrestin recruitment to the GHSR-1a.

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently co-transfect them with two plasmids: one encoding the GHSR-1a fused to a Renilla luciferase (Rluc) energy donor, and another encoding β-arrestin fused to a fluorescent protein acceptor (e.g., Venus or YFP)[5].

  • Cell Plating: Plate the transfected cells into a 96-well microplate.

  • Compound Addition: Add YIL781 at various concentrations to the wells. To measure inverse agonism, add the compound alone. To measure antagonism, pre-incubate with YIL781 before adding an agonist like ghrelin.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

  • BRET Measurement: Immediately measure the light emissions at two wavelengths simultaneously using a plate reader capable of detecting BRET signals (one for the Rluc donor and one for the YFP/Venus acceptor).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment. A decrease in the basal BRET ratio upon addition of YIL781 alone would confirm inverse agonist activity.

BRET_Workflow start Start transfect Co-transfect HEK293 Cells: - GHSR-1a-Rluc (Donor) - β-Arrestin-YFP (Acceptor) start->transfect plate Plate Transfected Cells in 96-well Plate transfect->plate add_compound Add YIL781 or Control Ligands to Wells plate->add_compound add_substrate Add Luciferase Substrate (e.g., Coelenterazine h) add_compound->add_substrate measure Measure Light Emissions at Donor & Acceptor Wavelengths add_substrate->measure analyze Calculate BRET Ratio (Acceptor / Donor) measure->analyze end End analyze->end

References

An In-depth Technical Guide to YIL781 Hydrochloride: Binding Affinity, Ki Value, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

YIL781 hydrochloride is a potent and selective antagonist for the ghrelin receptor (GHS-R1a), a G protein-coupled receptor involved in a variety of metabolic processes.[1][2] This technical guide provides a comprehensive overview of the binding affinity and associated Ki value of this compound, details the experimental methodologies used for its characterization, and illustrates its unique signaling properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The binding affinity and functional parameters of this compound have been characterized through various in vitro assays. The data highlights its high affinity and selectivity for the ghrelin receptor over other receptors, such as the motilin receptor.

ParameterValueReceptor/AssayNotes
Ki (Inhibition Constant) 17 nMGhrelin Receptor (GHS-R1a)Indicates high binding affinity for the target receptor.[2]
Ki (Inhibition Constant) 6 µMMotilin ReceptorDemonstrates selectivity for the ghrelin receptor.[1]
pKB 7.54Ghrelin Receptor (GHS-R1a)Reflects competitive antagonist activity in vitro.
pIC50 7.90 and 8.27Ghrelin-induced Calcium ResponseMeasures the potency of YIL781 in inhibiting ghrelin-induced signaling.[3][4]
EC50 (Gαq Activation) 16 nMGHS-R1aDemonstrates partial agonist activity at the Gαq pathway.[5]
EC50 (Gα11 Activation) 53 nMGHS-R1aShows partial agonist activity at the Gα11 pathway.[5]
Emax (Gαq Activation) 45% (of ghrelin)GHS-R1aIndicates the maximum response is 45% of that induced by ghrelin.[5]
Emax (Gα11 Activation) 43% (of ghrelin)GHS-R1aIndicates the maximum response is 43% of that induced by ghrelin.[5]

Experimental Protocols

The characterization of this compound involves a combination of binding and functional assays to determine its affinity, selectivity, and mechanism of action.

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound (YIL781) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the ghrelin receptor (GHS-R1a).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human GHS-R1a receptor.

  • Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).

  • This compound (test compound).

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ghrelin at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of YIL781. The IC50 value (the concentration of YIL781 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare GHS-R1a expressing cell membranes incubation Incubate membranes, [L], and YIL781 to equilibrium prep_membranes->incubation prep_ligand Prepare radiolabeled ghrelin ([L]) prep_ligand->incubation prep_yil Prepare serial dilutions of YIL781 prep_yil->incubation filtration Filter to separate bound from free ligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash count Quantify bound radioactivity via scintillation counting wash->count plot Plot % specific binding vs. [YIL781] count->plot calc_ic50 Determine IC50 value from curve fit plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Workflow for Ki determination via competitive binding assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Characterization

YIL781 has been identified as a biased ligand.[5][6][7] A BRET assay can be employed to dissect its functional selectivity towards specific intracellular signaling pathways, such as G-protein activation versus β-arrestin recruitment.[8]

Objective: To quantify the activation of Gαq/11 and the recruitment of β-arrestin by YIL781 at the ghrelin receptor.

Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Venus or GFP), respectively. When the two proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, resulting in light emission at the acceptor's wavelength.

Procedure for Gαq/11 Activation:

  • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for GHS-R1a, a Gαq subunit tagged with Rluc, and a Gγ subunit tagged with a fluorescent acceptor.

  • Assay: Plate the transfected cells in a 96-well plate. Stimulate the cells with varying concentrations of YIL781 or the endogenous ligand, ghrelin. Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

  • Detection: Measure the light emissions at the wavelengths corresponding to the donor and acceptor using a microplate reader equipped for BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon ligand stimulation indicates G-protein activation. Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 and Emax values.[5]

Procedure for β-arrestin Recruitment:

  • The protocol is similar, but cells are co-transfected with GHS-R1a tagged with a donor (e.g., GHS-R1a-Rluc) and β-arrestin tagged with an acceptor (e.g., Venus-β-arrestin).[8] An increase in the BRET signal indicates the recruitment of β-arrestin to the receptor.

Signaling Pathway of this compound

This compound exhibits biased agonism, meaning it preferentially activates certain downstream signaling pathways over others.[6][7][9] Unlike the endogenous agonist ghrelin, which activates multiple G-protein pathways and promotes β-arrestin recruitment, YIL781 selectively activates the Gαq/11 and Gα12 pathways without significantly engaging β-arrestin.[5][6] This biased signaling profile is responsible for its unique pharmacological effects.

G cluster_receptor YIL781 YIL781 GHSR1a GHS-R1a YIL781->GHSR1a Ghrelin Ghrelin (Endogenous Agonist) Ghrelin->GHSR1a Gaq Gαq/11 Activation Ga12 Gα12 Activation Barrestin β-arrestin Recruitment GHSR1a->Gaq Activates GHSR1a->Gaq  Activates GHSR1a->Ga12 Activates GHSR1a->Ga12  Activates GHSR1a->Barrestin No Recruitment GHSR1a->Barrestin  Recruits

Biased signaling of YIL781 at the ghrelin receptor (GHS-R1a).

Biological Activity

This compound functions as a ghrelin receptor antagonist. In preclinical studies, it has been shown to block the effects of ghrelin on insulin (B600854) secretion both in vitro and in vivo.[10] By antagonizing the ghrelin receptor, YIL781 can improve glucose homeostasis.[3] Furthermore, it has been observed to inhibit cocaine-induced hyperlocomotion in mice and to influence food intake and gastric emptying.[1][6] Its unique biased signaling mechanism, selectively activating Gαq/11 and Gα12 pathways, contributes to its distinct physiological effects compared to other ghrelin receptor modulators.[5][6][7]

References

The Pharmacological Profile of YIL781 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a novel small-molecule modulator of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor with a pivotal role in regulating energy homeostasis, appetite, and metabolism.[1] Characterized as a biased agonist, YIL781 exhibits a distinct pharmacological profile by selectively activating specific downstream signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting key in vitro and in vivo data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.

Introduction

The ghrelin receptor (GHS-R1a) is a well-established therapeutic target for various metabolic and eating disorders.[5][6] It displays high constitutive activity, enabling it to signal in the absence of its endogenous ligand, ghrelin.[7] YIL781 has emerged as a significant research tool due to its unique "biased agonism." Unlike the endogenous full agonist ghrelin, which activates multiple G-protein pathways and recruits β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin.[1][2][4] This biased signaling offers the potential for more targeted therapeutic interventions with fewer off-target effects. This document aims to provide an in-depth technical resource on the pharmacological profile of this compound.

In Vitro Pharmacology

The in vitro activity of YIL781 has been characterized through various assays, establishing its binding affinity and functional selectivity at the ghrelin receptor.

Binding Affinity and Functional Activity

YIL781 is a potent ghrelin receptor antagonist with a Ki of 17 nM.[8] It acts as a competitive antagonist in vitro with a pKB of 7.54. Notably, it displays no significant affinity for the motilin receptor (Ki = 6 μM).[8] In functional assays, YIL781 inhibits the calcium response induced by ghrelin with pIC50 values of 7.90 and 8.27.[9][10]

Table 1: In Vitro Pharmacological Parameters of YIL781 and Comparator Compounds at the Ghrelin Receptor

CompoundTargetAssay TypeParameterValueReference
YIL781GHS-R1aGαq ActivationEC5016 nM[2]
Gα11 ActivationEC5053 nM[2]
Gαq Activation (% of ghrelin)Emax45%[2]
Gα11 Activation (% of ghrelin)Emax43%[2]
Binding AffinityKi17 nM[1][8]
β-arrestin 1 Recruitment (Potency)Antagonist314 nM[1]
β-arrestin 2 Recruitment (Potency)Antagonist414 nM[1]
Abb13dGHS-R1aGαq Inverse AgonismIC50335 nM[2]

Data compiled from BRET-based biosensor assays and radioligand displacement assays.[1][2]

Signaling Pathway

YIL781's biased agonism is a key feature of its pharmacological profile. It selectively activates the Gαq/11 and Gα12 pathways while acting as an antagonist or weak inverse agonist for β-arrestin recruitment.[1][2][7] This contrasts with ghrelin, which activates a broader range of signaling cascades.

GHS_R1a_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_pathways Downstream Signaling Ghrelin Ghrelin (Full Agonist) GHSR1a GHS-R1a Ghrelin->GHSR1a YIL781 YIL781 (Biased Agonist) YIL781->GHSR1a Gaq11 Gαq/11 Activation YIL781->Gaq11 Ga12 Gα12 Activation YIL781->Ga12 beta_arrestin β-arrestin Recruitment YIL781->beta_arrestin No Recruitment GHSR1a->Gaq11 GHSR1a->Ga12 GHSR1a->beta_arrestin

Caption: YIL781 Biased Signaling at the GHS-R1a.

In Vivo Pharmacology

In vivo studies in rodent models have revealed the physiological effects of YIL781 on food intake, gastric emptying, glucose homeostasis, and seizure activity.

Effects on Food Intake and Gastric Emptying

In rat models, YIL781 administered during the light phase, when endogenous ghrelin levels are low, demonstrated partial agonist activity by significantly increasing food intake within the first 30 minutes.[2] However, other studies have reported that both YIL781 and the inverse agonist Abb13d decrease food intake and body weight in rodent models.[4] YIL781 was also found to decrease gastric emptying, a physiological response also observed with the inverse agonist Abb13d.[2][4] This suggests that the Gαq/11 pathway, which YIL781 selectively activates, may not be the primary driver of ghrelin-induced gastric emptying.[2]

Effects on Glucose Homeostasis

YIL781 has been shown to improve glucose homeostasis. In rats, an oral dose of 0.3 mg/kg resulted in a 23% decrease in the glucose area under the curve (AUC) during an intraperitoneal glucose tolerance test (IPGTT), an effect attributed to the promotion of insulin (B600854) secretion.[3] Another study reported a 23% decrease in glucose AUC with a 10 mg/kg oral dose in rats during an IPGTT.[1]

Effects on Seizure Activity

In a mouse kindling model of epilepsy, YIL781 treatment led to longer and more severe seizures compared to saline-treated controls.[2] The total seizure duration was significantly higher in the YIL781-treated group (119.9 ± 14.10 s) compared to the control group (39.75 ± 10.85 s).[2] This pro-convulsive effect is in contrast to the anticonvulsive effects observed with the full ghrelin receptor agonist JMV-1843.[2]

Table 2: Comparative In Vivo Effects of YIL781 and Other GHS-R1a Modulators

CompoundAnimal ModelKey FindingsReference
YIL781RatIncreased food intake (light phase).[2]
RatDecreased gastric emptying.[2]
RatImproved glucose homeostasis (23% decrease in glucose AUC).[1][3]
MousePro-convulsive effects in a kindling model.[2]
Abb13dRodentDecreased food intake and gastric emptying.[4]
JMV-1843MouseAnticonvulsive effects in a kindling model.[2]

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This protocol is adapted from methodologies used to monitor G-protein activation.[11]

  • Objective: To quantify the activation of specific G-protein subtypes by ligands at the ghrelin receptor.

  • Materials:

    • HEK293 cells

    • Expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.[11]

    • Cell culture and transfection reagents.

    • Coelenterazine (B1669285) h.

    • 96-well white opaque microplates.

    • BRET-compatible plate reader.

  • Procedure:

    • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding GHS-R1a and the BRET-based biosensors for specific G-protein subunits.[2]

    • Assay Preparation: 24-48 hours post-transfection, harvest cells and resuspend them in assay buffer.

    • Ligand Addition: Add serial dilutions of YIL781 or other test compounds to the cell suspension in the microplate.

    • BRET Measurement: Add coelenterazine h and measure the BRET signal using a plate reader.

BRET_Assay_Workflow A Co-transfect HEK293 cells with GHS-R1a and BRET biosensor plasmids B Incubate for 24-48 hours A->B C Harvest and resuspend cells in assay buffer B->C D Dispense cells into 96-well plate C->D E Add serial dilutions of YIL781 or control compounds D->E F Add Coelenterazine h E->F G Measure BRET signal with a plate reader F->G

Caption: BRET Assay Experimental Workflow.

In Vivo Food Intake Study in Rats

This protocol is designed to assess the effect of YIL781 on food intake.[2]

  • Objective: To determine the effect of YIL781 on food consumption in rats.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Animals are individually housed and maintained on a standard light-dark cycle.

  • Procedure:

    • On the day of the experiment, administer YIL781 or a vehicle control (e.g., via intraperitoneal injection) at the beginning of the light phase.

    • Immediately after injection, provide a pre-weighed amount of food.[11]

    • Measure food intake at regular intervals (e.g., 30 minutes, 1 hour, 2 hours) by weighing the remaining food.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This is a standard method to assess glucose metabolism in rodents.[1][3]

  • Objective: To evaluate the effect of YIL781 on glucose clearance in vivo.

  • Animals: Rats or mice.

  • Procedure:

    • Fast animals overnight (12-16 hours) with free access to water.

    • Administer YIL781 or vehicle orally.

    • After a set period (e.g., 5 hours), take a baseline blood glucose measurement (t=0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.

    • Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.

    • Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

IPGTT_Workflow A Fast rodents overnight (12-16 hours) B Administer YIL781 or vehicle orally A->B C Wait for a set period (e.g., 5 hours) B->C D Measure baseline blood glucose (t=0) C->D E Administer glucose solution intraperitoneally D->E F Measure blood glucose at multiple time points E->F G Calculate Glucose AUC F->G

Caption: IPGTT Experimental Workflow.

Conclusion

This compound presents a unique pharmacological profile as a biased agonist of the ghrelin receptor. Its ability to selectively activate the Gαq/11 and Gα12 pathways without engaging β-arrestin provides a valuable tool for dissecting the complex signaling of the GHS-R1a and for exploring novel therapeutic strategies for metabolic diseases. The contrasting in vivo effects on food intake and seizure activity compared to other ghrelin receptor modulators highlight the potential for developing functionally selective drugs with improved therapeutic windows. Further research into the nuanced pharmacology of YIL781 and other biased ligands will be crucial for advancing our understanding of ghrelin receptor signaling and its therapeutic applications.

References

YIL781 Hydrochloride: A Technical Guide to its Role in Appetite Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent, orally active small-molecule antagonist of the ghrelin receptor (GHS-R1a).[1][2] Emerging research has illuminated its complex pharmacological profile, revealing its potential as a therapeutic agent for metabolic disorders through the modulation of appetite and energy homeostasis. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and signaling pathways associated with this compound's role in appetite suppression. The compound's unique characteristic as a biased agonist, selectively activating specific downstream signaling cascades while antagonizing others, presents a novel approach to ghrelin receptor modulation.[3][4][5] This document consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation and drug development efforts in this area.

Introduction to this compound

This compound is a competitive antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin.[6] Ghrelin is a key regulator of energy balance, stimulating appetite and promoting fat storage.[7][8] By blocking the action of ghrelin, GHS-R1a antagonists like this compound have been investigated for their potential to reduce food intake, promote weight loss, and improve glucose metabolism.[6][9]

Notably, YIL781 has been identified as a biased ligand.[3][4] Unlike conventional antagonists that block all receptor activity, YIL781 selectively activates Gαq/11 and Gα12 signaling pathways while exhibiting no intrinsic activity for β-arrestin recruitment.[3][5] This nuanced mechanism of action distinguishes it from other ghrelin receptor modulators and is a critical consideration in its pharmacological evaluation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound compiled from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterValueReceptor/AssaySource
Binding Affinity (Ki) 17 nMGHS-R1a (Competitive Radioligand Binding)
Antagonist Activity (Kb) 11 nMGHS-R1a[6]
Functional Antagonism (pIC50) 7.90 and 8.27Inhibition of ghrelin-induced calcium response[1][2]
Biased Agonism (EC50) 16 nMGαq Activation (BRET Assay)[3]
Biased Agonism (EC50) 53 nMGα11 Activation (BRET Assay)[3]
Biased Agonism (Emax) 45% (of ghrelin)Gαq Activation (BRET Assay)[3]
Biased Agonism (Emax) 43% (of ghrelin)Gα11 Activation (BRET Assay)[3]
β-arrestin Recruitment No intrinsic activityBRET Assay[3][5]
Table 2: In Vivo Effects of this compound
EffectAnimal ModelDosage & AdministrationKey FindingsSource
Appetite Suppression Diet-Induced Obese (DIO) MiceDaily Oral AdministrationReduced food intake and body weight.[9]
Weight Loss Diet-Induced Obese (DIO) MiceDaily Oral AdministrationPromoted up to 15% weight loss, primarily through selective loss of fat mass.[9]
Glucose Homeostasis RatsSingle Oral DoseImproved glucose tolerance, attributed to increased insulin (B600854) secretion.[6][9]
Partial Agonist Effect on Food Intake RatsIntraperitoneal (IP)Significantly increased food intake within the first 30 minutes during the light phase (low endogenous ghrelin).[3]
Gastric Emptying Not SpecifiedNot SpecifiedDecreased gastric emptying.[3]

Signaling Pathways of the Ghrelin Receptor and YIL781 Modulation

The GHS-R1a is a G protein-coupled receptor (GPCR) that signals through multiple downstream pathways upon activation by ghrelin. YIL781's unique profile as a biased agonist means it selectively modulates these pathways.

ghrelin_signaling cluster_ligands Ligands cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Responses Ghrelin Ghrelin GHSR1a GHS-R1a (Ghrelin Receptor) Ghrelin->GHSR1a Full Agonist YIL781 YIL781 YIL781->GHSR1a Biased Ligand Gaq_G11 Gαq/11 Activation YIL781->Gaq_G11 Selectively Activates (Partial Agonist) Gai_o Gαi/o Activation YIL781->Gai_o Blocks BetaArrestin β-arrestin Recruitment YIL781->BetaArrestin Blocks Appetite_Suppression Appetite Suppression (Antagonism) YIL781->Appetite_Suppression Overall Effect GHSR1a->Gaq_G11 Activates GHSR1a->Gai_o Activates GHSR1a->BetaArrestin Activates Appetite_Stimulation Appetite Stimulation Gaq_G11->Appetite_Stimulation GH_Secretion GH Secretion Gai_o->GH_Secretion Receptor_Internalization Receptor Internalization BetaArrestin->Receptor_Internalization

Caption: Differential signaling of YIL781 and ghrelin at the GHS-R1a receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize this compound.

In Vivo Appetite Suppression in Diet-Induced Obese (DIO) Mice

This protocol outlines a typical experiment to assess the effect of a GHS-R1a antagonist on food intake and body weight.

experimental_workflow cluster_setup Phase 1: Acclimation & Diet cluster_treatment Phase 2: Treatment Period (e.g., 28 days) cluster_analysis Phase 3: Analysis A1 Animal Selection (e.g., C57BL/6 mice) A2 Induce Obesity (High-Fat Diet for 8-12 weeks) A1->A2 A3 Acclimation (Individually house in metabolic cages) A2->A3 B1 Group Assignment (Vehicle, YIL781 Low Dose, YIL781 High Dose) A3->B1 B2 Daily Administration (Oral gavage at a consistent time) B1->B2 B3 Daily Monitoring (Measure food intake and body weight) B2->B3 C1 Body Composition Analysis (e.g., DEXA or qNMR at start and end) B3->C1 C2 Data Analysis (Compare changes in food intake, body weight, and fat mass between groups) C1->C2

Caption: Workflow for an in vivo appetite suppression study.

Methodology Details:

  • Animal Model: Male C57BL/6 mice are commonly used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks.

  • Housing: Animals are individually housed in metabolic cages to allow for precise measurement of food consumption and to prevent social housing-induced stress. A standard 12:12 hour light-dark cycle is maintained.

  • Compound Administration: this compound or vehicle is administered daily, typically via oral gavage. Doses are calculated based on the most recent body weight measurements.

  • Measurements: Food intake and body weight are recorded daily. Body composition (fat mass vs. lean mass) is often measured at the beginning and end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR).

  • Pair-Feeding Arm (Optional): A separate cohort of mice can be included that are fed the same amount of food consumed by the YIL781-treated group. This helps to determine if the observed effects on body weight are solely due to reduced caloric intake or if the compound also affects energy expenditure.[9]

BRET-Based G-Protein Activation Assay

This in vitro assay is used to quantify the activation of specific G-protein subtypes by a ligand, revealing profiles of biased agonism.

Methodology Details:

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their robust growth and high transfection efficiency.[3]

  • Transfection: Cells are transiently co-transfected with plasmids encoding:

    • The human GHS-R1a receptor.

    • A BRET (Bioluminescence Resonance Energy Transfer) biosensor for a specific G-protein. This typically consists of a Gα subunit fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a fluorescent protein like YFP.

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are washed and incubated with the luciferase substrate (e.g., coelenterazine (B1669285) h).

    • Test compounds (e.g., ghrelin, YIL781) are added at various concentrations.

  • Data Acquisition: The BRET signal is measured using a plate reader capable of detecting both the donor (Rluc) and acceptor (YFP) emissions. An increase in the BRET ratio (YFP emission / Rluc emission) indicates that the G-protein subunits have dissociated upon activation, bringing the Rluc and YFP moieties closer together.

  • Data Analysis: Dose-response curves are generated to calculate potency (EC50) and efficacy (Emax) for each ligand on each G-protein pathway.

Conclusion and Future Directions

This compound demonstrates a compelling and complex mechanism of action at the ghrelin receptor. Its ability to suppress appetite and promote weight loss in preclinical models, combined with its unique biased signaling profile, marks it as a significant tool for research and a potential lead for therapeutic development.[6][9] The partial agonist activity observed under certain conditions warrants further investigation to fully understand its physiological implications.[3] Future research should focus on elucidating the specific downstream effects of Gαq/11 activation in the absence of β-arrestin recruitment and how this translates to the observed in vivo outcomes. Understanding the structure-activity relationship that governs this biased agonism could pave the way for a new generation of highly selective metabolic drugs.

References

The Biased Agonist YIL781 Hydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

YIL781 hydrochloride is a small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile at the ghrelin receptor (GHS-R1a). Initially developed by Bayer as a ghrelin receptor antagonist, subsequent research has redefined its classification to that of a biased agonist.[1] This whitepaper provides a comprehensive technical guide to the discovery, development, and pharmacological characterization of this compound, with a focus on its biased signaling properties and the experimental methodologies used to elucidate its mechanism of action.

Discovery and Synthesis

This compound, chemically known as 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride, was first disclosed in a patent filed by Bayer HealthCare AG. While the patent covers a broad class of compounds, the synthesis of YIL781 follows a multi-step pathway typical for quinazolinone derivatives. The core quinazolinone scaffold is generally constructed, followed by the addition of the piperidinylmethyl side chain and the fluorophenoxy group. The final step involves the formation of the hydrochloride salt to improve its solubility and stability.

Pharmacological Characterization: A Shift from Antagonist to Biased Agonist

Initial characterization of YIL781 identified it as a competitive antagonist of the ghrelin receptor.[2] However, a seminal study by Evron et al. in 2014 revealed a more complex and nuanced mechanism of action, establishing YIL781 as a biased agonist.[1] This discovery highlighted the ability of YIL781 to selectively activate specific downstream signaling pathways of the ghrelin receptor while having no effect on or even inhibiting others.

In Vitro Pharmacology

The biased agonism of YIL781 has been primarily characterized using in vitro cellular assays, most notably Bioluminescence Resonance Energy Transfer (BRET) assays. These assays have demonstrated that YIL781 selectively activates Gαq/11 and Gα12 signaling pathways, while not engaging or even acting as an inverse agonist for β-arrestin recruitment.[1]

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueAssay TypeReference
Binding Affinity (Ki) 17 nMRadioligand Binding Assay[2]
Gαq Activation (EC50) 16 nMBRET Assay
Gα11 Activation (EC50) 53 nMBRET Assay
Gαq Activation (Emax) 45% (relative to ghrelin)BRET Assay
Gα11 Activation (Emax) 43% (relative to ghrelin)BRET Assay
β-arrestin Recruitment No intrinsic activityBRET Assay[1]
Calcium Mobilization (pIC50) 7.90 - 8.27FLIPR Assay
In Vivo Pharmacology

The unique in vitro profile of YIL781 translates to distinct physiological effects in vivo. Studies in rodents have primarily focused on its impact on food intake and gastric emptying, key physiological processes regulated by the ghrelin system.

Table 2: In Vivo Effects of this compound in Rodent Models

EndpointEffectAnimal ModelKey FindingsReference
Food Intake IncreasedRatsAdministration during the light phase (low endogenous ghrelin) significantly increased food intake.
Gastric Emptying DecreasedMiceYIL781 delayed gastric emptying.[2]
Glucose Homeostasis ImprovedRatsImproved glucose tolerance in an intraperitoneal glucose tolerance test (IPGTT).[2]

Signaling Pathways and Experimental Workflows

The understanding of YIL781's mechanism of action is underpinned by specific experimental designs. The following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of Ghrelin Receptor Activation

ghrelin Ghrelin ghsr1a GHS-R1a ghrelin->ghsr1a yil781 YIL781 yil781->ghsr1a gi_o Gαi/o Activation yil781->gi_o beta_arrestin β-arrestin Recruitment yil781->beta_arrestin gq11 Gαq/11 Activation ghsr1a->gq11 ghsr1a->gi_o g12_13 Gα12/13 Activation ghsr1a->g12_13 ghsr1a->beta_arrestin plc PLC Activation gq11->plc camp ↓ cAMP gi_o->camp rhoa RhoA Activation g12_13->rhoa desensitization Receptor Desensitization beta_arrestin->desensitization start Start transfection Co-transfect HEK293T cells with GHS-R1a, Gα-Rluc, and Venus-Gβγ start->transfection seeding Seed transfected cells into 96-well plates transfection->seeding incubation Incubate cells with coelenterazine-h seeding->incubation treatment Add YIL781 or control compounds incubation->treatment measurement Measure BRET signal (luminescence and fluorescence) treatment->measurement analysis Calculate BRET ratio and generate dose-response curves measurement->analysis end End analysis->end start Start acclimation Acclimate rats to individual housing and experimental conditions start->acclimation fasting Fast animals overnight (optional) acclimation->fasting dosing Administer YIL781 or vehicle (e.g., intraperitoneally) fasting->dosing food_presentation Present pre-weighed food dosing->food_presentation measurement Measure food intake at specific time points food_presentation->measurement analysis Calculate cumulative food intake and compare treatment groups measurement->analysis end End analysis->end

References

YIL781 Hydrochloride: An In-depth Technical Guide on its Selectivity for the Ghrelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a small-molecule ligand that has garnered significant interest within the scientific community for its interaction with the ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR) critically involved in regulating appetite, metabolism, and growth hormone secretion.[1] Initially characterized as an antagonist, further research has revealed a more complex pharmacological profile, identifying YIL781 as a biased partial agonist.[2][3][4] This guide provides a comprehensive technical overview of the selectivity of YIL781 for the ghrelin receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Selectivity Profile of this compound

This compound demonstrates a high affinity and selectivity for the ghrelin receptor (GHS-R1a). Its selectivity is highlighted by its significantly lower affinity for the structurally related motilin receptor.[5] This specificity is crucial for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects.

Data Presentation: Quantitative Analysis of YIL781 Binding and Functional Activity

The following tables summarize the key quantitative parameters defining the interaction of YIL781 with the ghrelin receptor.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorBinding Affinity (Ki)SpeciesRadioligand UsedReference
This compoundGhrelin Receptor (GHS-R1a)17 nMHuman[3H]-MK-677[4][5]
This compoundMotilin Receptor6 µMNot SpecifiedNot Specified[5]

Table 2: Functional Activity at the Ghrelin Receptor

Assay TypeParameterValueFunctional CharacterizationReference
Calcium MobilizationpIC507.90 - 8.27Antagonist[6][7]
Calcium MobilizationActivityPartial AgonistPartial Agonist[2][3]
Inositol Phosphate (IP) AccumulationActivityPartial AgonistPartial Agonist[3]
Gαq ActivationEC5016 nMBiased Partial Agonist[8]
Gα11 ActivationEC5053 nMBiased Partial Agonist[8]
Gαq Activation (% of ghrelin)Emax45%Biased Partial Agonist[8]
Gα11 Activation (% of ghrelin)Emax43%Biased Partial Agonist[8]
β-arrestin 1 RecruitmentAntagonist Potency314 nMAntagonist/Weak Inverse Agonist[3][9]
β-arrestin 2 RecruitmentAntagonist Potency414 nMAntagonist/Weak Inverse Agonist[3][9]

Understanding the Biased Agonism of YIL781

YIL781 is described as a biased ligand, meaning it selectively activates certain downstream signaling pathways of the ghrelin receptor while antagonizing or having no effect on others.[3][4][8][10] Specifically, YIL781 demonstrates partial agonism towards the Gαq/11 and Gα12 G-protein signaling pathways, which are responsible for stimulating food intake.[3][10] In contrast, it acts as an antagonist or weak inverse agonist for β-arrestin recruitment, another key signaling pathway for many GPCRs.[3][9] This biased signaling profile makes YIL781 a valuable tool for dissecting the physiological roles of different ghrelin receptor signaling cascades.

Signaling Pathways

The following diagram illustrates the differential engagement of the ghrelin receptor signaling pathways by its endogenous ligand, ghrelin, versus the biased ligand, YIL781.

Ghrelin_Receptor_Signaling cluster_pathways Downstream Signaling Pathways Ghrelin Ghrelin (Full Agonist) GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Binds and fully activates Ghrelin->GHSR1a Full Activation Ghrelin->GHSR1a Full Activation Gaq Gαq/11 & Gα12 Activation beta_arrestin β-arrestin Recruitment YIL781 YIL781 (Biased Ligand) YIL781->GHSR1a Binds and selectively activates YIL781->GHSR1a Partial Activation YIL781->GHSR1a Antagonism/Weak Inverse Agonism GHSR1a->Gaq GHSR1a->Gaq Full Activation GHSR1a->Gaq Partial Activation GHSR1a->beta_arrestin GHSR1a->beta_arrestin Full Activation GHSR1a->beta_arrestin Antagonism/Weak Inverse Agonism other_G Other G-protein Pathways GHSR1a->other_G PLC Phospholipase C (PLC) Gaq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release

Differential signaling of YIL781 and full agonists at the ghrelin receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.[11][12]

Objective: To quantify the affinity of YIL781 for the ghrelin receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).[11]

  • Radiolabeled ligand, such as [³H]-MK-677 or [¹²⁵I]-Ghrelin.[4][11]

  • This compound.

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4).[13]

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).[11]

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration.

  • Assay Setup:

    • Total Binding: Add assay buffer, radioligand, and diluted membranes.

    • Non-specific Binding: Add a high concentration of unlabeled ghrelin, radioligand, and diluted membranes.[11]

    • Competitive Binding: Add varying concentrations of YIL781, radioligand, and diluted membranes.[11]

  • Incubation: Incubate the plate at 27°C for 60 minutes to allow the binding to reach equilibrium.[11][13]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]

  • Washing: Wash filters with ice-cold wash buffer.

  • Detection: Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of YIL781 and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding (YIL781) prep->setup incubate Incubate at 27°C for 60 min setup->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash detect Measure Radioactivity (Scintillation Counting) wash->detect analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki detect->analyze end End analyze->end

Experimental workflow for a radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit Gαq-mediated signaling, which results in an increase in intracellular calcium.[14][15][16][17]

Objective: To assess the functional activity of YIL781 as an agonist or antagonist at the ghrelin receptor.

Materials:

  • HEK293 cells stably expressing the human ghrelin receptor.[14]

  • Culture medium (e.g., DMEM with 10% FBS).[14]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and ghrelin.

  • Fluorescence plate reader with an automated injection system.

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to confluency.[14]

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[14]

  • Washing: Wash cells to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Record baseline fluorescence.

    • Inject YIL781 (for agonist mode) or ghrelin (for antagonist mode, after pre-incubation with YIL781).

    • Measure the kinetic fluorescence response.[14]

  • Data Analysis: Normalize the data to the baseline fluorescence. For agonist activity, determine the EC50. For antagonist activity, determine the IC50.

Calcium_Mobilization_Assay_Workflow start Start seed Seed GHSR-expressing cells in 96-well plate start->seed load Load cells with Fluo-4 AM dye seed->load wash Wash cells to remove excess dye load->wash measure_baseline Measure baseline fluorescence in plate reader wash->measure_baseline inject Inject YIL781 (agonist) or Ghrelin (antagonist) measure_baseline->inject measure_kinetic Measure kinetic fluorescence response inject->measure_kinetic analyze Data Analysis: Determine EC50 or IC50 measure_kinetic->analyze end End analyze->end

Experimental workflow for a calcium mobilization assay.
Inositol Monophosphate (IP-1) Accumulation Assay

This assay also measures Gαq activation by quantifying the accumulation of a downstream metabolite, IP-1, which is more stable than IP-3.[18][19][20][21][22]

Objective: To provide a more stable and robust measure of Gαq pathway activation by YIL781.

Materials:

  • Cells expressing the ghrelin receptor.

  • Stimulation buffer containing LiCl (to inhibit IP-1 degradation).[18][22]

  • This compound and ghrelin.

  • IP-One HTRF assay kit (or similar).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Stimulation: Incubate cells with varying concentrations of YIL781 or ghrelin in a stimulation buffer containing LiCl.[20]

  • Cell Lysis: Lyse the cells to release intracellular IP-1.

  • Detection: Add HTRF reagents (an anti-IP1 antibody conjugated to a donor fluorophore and IP-1 labeled with an acceptor fluorophore).

  • Incubation: Incubate for 1 hour at room temperature.[20]

  • Measurement: Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.

  • Data Analysis: Calculate the concentration of IP-1 and determine the EC50 or IC50 of YIL781.

Conclusion

This compound is a highly selective ghrelin receptor ligand with a unique biased partial agonist profile. It exhibits high affinity for the ghrelin receptor and minimal affinity for the motilin receptor. Its ability to selectively activate Gαq/11 and Gα12 signaling pathways while antagonizing β-arrestin recruitment makes it an invaluable pharmacological tool for elucidating the distinct physiological consequences of these signaling cascades. The detailed experimental protocols provided herein offer a framework for the continued investigation of YIL781 and other selective ghrelin receptor modulators, which hold promise for the development of novel therapeutics for metabolic and appetite-related disorders.

References

The Biased Signaling of YIL781 Hydrochloride: A Technical Guide to its Effects on Ghrelin Receptor Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a small molecule modulator of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR) with a pivotal role in regulating appetite, metabolism, and growth hormone secretion. Unlike the endogenous full agonist, ghrelin, which activates a broad spectrum of signaling cascades, this compound exhibits a biased signaling profile. This technical guide provides an in-depth analysis of the signaling pathways preferentially modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway representations. Understanding the nuanced mechanism of this compound is critical for its potential therapeutic applications in metabolic diseases and other conditions.

Core Signaling Pathways Affected by this compound

This compound acts as a biased partial agonist at the ghrelin receptor, selectively activating the Gαq/11 and Gα12 G-protein pathways while simultaneously acting as an antagonist to β-arrestin recruitment. This biased agonism distinguishes it from ghrelin, which activates multiple G-protein subtypes (Gαq/11, Gαi/o, Gα12/13) and also robustly recruits β-arrestin.

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by this compound initiates a well-defined signaling cascade. Upon receptor binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC) and other downstream effectors, leading to various cellular responses.

Galphaq_signaling YIL781 YIL781 HCl GHSR1a GHS-R1a YIL781->GHSR1a binds Galphaq11 Gαq/11 GHSR1a->Galphaq11 activates PLC Phospholipase C (PLC) Galphaq11->PLC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Ca_release->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream

Gαq/11 Signaling Pathway Activated by YIL781 HCl.
Gα12/13 Signaling Pathway

In addition to Gαq/11, this compound also activates the Gα12/13 pathway. The primary effectors of Gα12/13 are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase RhoA, such as p115-RhoGEF, PDZ-RhoGEF, and LARG.[1] Activated Gα12/13 subunits bind to these RhoGEFs, stimulating their activity towards RhoA.[2] RhoA, in its active GTP-bound state, then initiates a range of cellular processes, most notably the regulation of the actin cytoskeleton, leading to changes in cell shape, migration, and contraction through effectors like Rho-associated kinase (ROCK).[1]

Galpha12_signaling YIL781 YIL781 HCl GHSR1a GHS-R1a YIL781->GHSR1a binds Galpha12 Gα12 GHSR1a->Galpha12 activates RhoGEF RhoGEF (e.g., p115-RhoGEF) Galpha12->RhoGEF stimulates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton

Gα12 Signaling Pathway Activated by YIL781 HCl.
β-Arrestin Pathway Antagonism

A defining characteristic of this compound is its inability to recruit β-arrestin to the ghrelin receptor. Furthermore, it acts as an antagonist, blocking ghrelin-induced β-arrestin recruitment. This is significant as β-arrestin recruitment is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. By avoiding this pathway, this compound may lead to more sustained Gαq/11 and Gα12 signaling and a different physiological profile compared to balanced agonists.

Beta_Arrestin_Antagonism cluster_agonists Full Agonist (Ghrelin) cluster_antagonist YIL781 HCl Ghrelin Ghrelin GHSR1a_g GHS-R1a Ghrelin->GHSR1a_g BetaArrestin_g β-Arrestin GHSR1a_g->BetaArrestin_g recruits Recruitment_g Recruitment & Downstream Signaling BetaArrestin_g->Recruitment_g YIL781 YIL781 HCl GHSR1a_y GHS-R1a YIL781->GHSR1a_y BetaArrestin_y β-Arrestin GHSR1a_y->BetaArrestin_y blocks NoRecruitment No Recruitment BetaArrestin_y->NoRecruitment

β-Arrestin Pathway Modulation by Ghrelin vs. YIL781 HCl.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological parameters of this compound in comparison to the endogenous full agonist ghrelin and a representative inverse agonist, Abb13d.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTarget ReceptorAssay TypeParameterValueReference
YIL781 HCl GHS-R1aCompetitive Radioligand BindingKi17 nM[3]
GHS-R1aGαq Activation (BRET)EC5016 nM[4]
GHS-R1aGαq Activation (% of ghrelin)Emax45%[4]
GHS-R1aGα11 Activation (BRET)EC5053 nM[4]
GHS-R1aGα11 Activation (% of ghrelin)Emax43%[4]
GHS-R1aβ-arrestin 1 Recruitment (BRET)Antagonist pA₂314 nM
GHS-R1aβ-arrestin 2 Recruitment (BRET)Antagonist pA₂414 nM
Ghrelin GHS-R1aGq Activation (BRET)EC501.8 ± 0.5 nM
GHS-R1aGq Activation (BRET)Emax100%
Abb13d GHS-R1aGαq Inverse AgonismIC50335 nM[4]

Table 2: In Vivo Physiological Effects

CompoundAnimal ModelEffect on Food IntakeEffect on Gastric EmptyingReference
YIL781 HCl RatIncreased in the first 30 minutesDecreased[4]
Ghrelin Human/RodentIncreasedAccelerated[5]
Abb13d RatNo effect under low ghrelin levelsDecreased[4]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

G-protein Activation Bioluminescence Resonance Energy Transfer (BRET) Assay

This assay is designed to quantify the activation of specific G-protein subtypes by ligands at the ghrelin receptor.

Objective: To measure the ligand-induced interaction between Gα and Gβγ subunits as an indicator of G-protein activation.

Materials:

  • HEK293T cells

  • Expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit (e.g., Gαq-Rluc), and a Venus-tagged Gγ subunit.

  • Cell culture reagents

  • Transfection reagent

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Coelenterazine (B1669285) h (BRET substrate)

  • 96-well white opaque microplates

  • Microplate reader capable of dual-luminescence and fluorescence detection

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect cells with plasmids encoding GHS-R1a, the Rluc-tagged Gα subunit, and the Venus-tagged Gγ subunit using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection to allow for protein expression.

  • Assay Preparation:

    • Harvest transfected cells and resuspend them in assay buffer.

    • Dispense 90 µL of the cell suspension into each well of a 96-well white opaque microplate.

  • Ligand Addition and BRET Measurement:

    • Prepare serial dilutions of this compound, a full agonist (e.g., ghrelin), and a vehicle control in the assay buffer.

    • Add 10 µL of the ligand dilutions to the respective wells.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Immediately measure the luminescence at both the Rluc emission wavelength (~485 nm) and the Venus emission wavelength (~530 nm) using a BRET-compatible microplate reader.

Data Analysis:

  • Calculate the BRET ratio by dividing the emission intensity at the acceptor wavelength (530 nm) by the emission intensity at the donor wavelength (485 nm).

  • Plot the BRET ratio against the logarithm of the ligand concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for agonists or the IC50 for antagonists/inverse agonists.

BRET_Workflow start Start culture Culture HEK293T Cells start->culture transfect Co-transfect with Plasmids: - GHS-R1a - Gα-Rluc - Gγ-Venus culture->transfect incubate Incubate 24-48h transfect->incubate harvest Harvest and Resuspend Cells incubate->harvest plate Dispense Cells into 96-well Plate harvest->plate add_ligand Add Ligand Dilutions (YIL781, Ghrelin, Vehicle) plate->add_ligand add_substrate Add Coelenterazine h add_ligand->add_substrate measure Measure Luminescence (485nm and 530nm) add_substrate->measure analyze Calculate BRET Ratio and Generate Dose-Response Curves measure->analyze end End analyze->end

Workflow for the G-protein Activation BRET Assay.
In Vivo Food Intake Study

This protocol provides a framework for assessing the effects of ghrelin receptor ligands on food consumption in rodents.[6]

Objective: To evaluate the in vivo efficacy of this compound on food intake.

Materials:

  • Male Wistar rats or C57BL/6 mice, singly housed.

  • Standard laboratory chow and water.

  • This compound, vehicle control.

  • Administration equipment (e.g., gavage needles, injection syringes).

  • Metabolic cages or manual weighing scales.

Procedure:

  • Acclimation:

    • Acclimate animals to individual housing and handling for at least one week prior to the experiment.

  • Fasting:

    • Fast the animals overnight (approximately 12-16 hours) with free access to water to standardize hunger levels.

  • Compound Administration:

    • At the beginning of the light cycle, administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Food Presentation and Measurement:

    • Immediately after administration, provide a pre-weighed amount of food.

    • Measure food consumption at regular intervals (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.

    • Account for any spillage by placing a collection tray under the food hopper.

Data Analysis:

  • Calculate the cumulative food intake at each time point for each animal.

  • Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Gastric Emptying Assay (Phenol Red Method)

This method assesses the rate of gastric emptying by measuring the amount of a non-absorbable marker remaining in the stomach after a set period.[7]

Objective: To determine the effect of this compound on the rate of gastric emptying.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • This compound, vehicle control.

  • Test meal: 0.5 mg/mL phenol (B47542) red in a 5% glucose solution.

  • Administration equipment.

  • Surgical tools for dissection.

  • Homogenizer.

  • Spectrophotometer.

  • 0.1 N NaOH, 20% trichloroacetic acid.

Procedure:

  • Fasting:

    • Fast animals for 12-16 hours with free access to water.

  • Compound Administration:

    • Administer this compound or vehicle control at a predetermined time before the test meal.

  • Test Meal Administration:

    • Administer a fixed volume (e.g., 1.5 mL for rats) of the phenol red test meal via oral gavage.

  • Stomach Collection:

    • At a specific time point after the test meal (e.g., 20 minutes), euthanize the animals.

    • Immediately clamp the pylorus and cardia of the stomach and surgically remove it.

  • Phenol Red Extraction and Quantification:

    • Homogenize the entire stomach in a known volume of 0.1 N NaOH.

    • Allow the homogenate to settle for 1 hour at room temperature.

    • Centrifuge an aliquot of the homogenate and precipitate the proteins using trichloroacetic acid.

    • Centrifuge again and add the supernatant to 0.5 N NaOH to develop the color.

    • Measure the absorbance of the solution at 560 nm.

  • Standard Curve:

    • Prepare a standard curve with known concentrations of phenol red to determine the amount of dye in each stomach sample.

Data Analysis:

  • Calculate the percentage of gastric emptying using the following formula:

    • % Gastric Emptying = (1 - (Amount of phenol red in stomach at time X / Average amount of phenol red in stomach at time 0)) * 100

  • Compare the percentage of gastric emptying between the this compound-treated group and the vehicle-treated group.

Conclusion

This compound demonstrates a distinct, biased signaling profile at the ghrelin receptor, characterized by the selective activation of Gαq/11 and Gα12 pathways and the antagonism of β-arrestin recruitment. This unique mechanism of action translates into specific physiological effects on food intake and gastric emptying. The detailed experimental protocols provided herein offer a robust framework for further investigation into the pharmacology of this compound and other biased ligands targeting the ghrelin receptor. A thorough understanding of these biased signaling pathways is essential for the rational design and development of novel therapeutics with improved efficacy and reduced side effects for metabolic and other disorders.

References

Methodological & Application

YIL781 Hydrochloride: In Vivo Study Protocols for Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHSR-1a).[1][2] Unlike the endogenous ligand ghrelin, which activates multiple downstream signaling cascades, this compound acts as a biased agonist, selectively activating the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin.[2][3] This unique mechanism of action makes this compound a valuable tool for dissecting the physiological roles of specific ghrelin receptor signaling pathways. In vivo studies in rodents have demonstrated its potential to modulate glucose homeostasis and food intake, highlighting its therapeutic potential in metabolic disorders.[1][2][4]

This document provides detailed protocols for two key in vivo studies in rodents to evaluate the pharmacological effects of this compound: an Intraperitoneal Glucose Tolerance Test (IPGTT) in rats and a food intake study in rats.

Signaling Pathway of this compound

This compound selectively activates the Gαq/11 and Gα12 subunits downstream of the ghrelin receptor. The diagram below illustrates these distinct signaling cascades.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling YIL781 YIL781 HCl GHSR Ghrelin Receptor (GHSR-1a) YIL781->GHSR binds Gaq11 Gαq/11 GHSR->Gaq11 activates Ga12 Gα12 GHSR->Ga12 activates PLCb Phospholipase Cβ (PLCβ) Gaq11->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC RhoGEF RhoGEF (e.g., p115RhoGEF) Ga12->RhoGEF activates RhoA RhoA Activation RhoGEF->RhoA

Caption: Signaling pathways activated by this compound.

Experimental Protocols

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

This protocol is designed to evaluate the effect of this compound on glucose metabolism.

Experimental Workflow:

IPGTT_Workflow start Start: Male Wistar Rats (acclimated) fasting Overnight Fasting (12-16 hours, water ad libitum) start->fasting dosing Oral Administration of Compound: - Vehicle - YIL781 HCl (e.g., 0.3 mg/kg) fasting->dosing wait Wait for 5 hours dosing->wait baseline_glucose Measure Baseline Blood Glucose (t=0) from tail vein wait->baseline_glucose glucose_challenge Intraperitoneal (IP) Injection of Glucose (e.g., 2 g/kg) baseline_glucose->glucose_challenge glucose_monitoring Measure Blood Glucose at 15, 30, 60, and 120 min post-injection glucose_challenge->glucose_monitoring end End of Test glucose_monitoring->end

Caption: Experimental workflow for the IPGTT study.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle (e.g., 80% Polyethylene glycol / 20% 10 mM methanesulfonic acid)[5]

  • Glucose solution (sterile)

  • Glucometer and test strips

  • Oral gavage needles

  • Syringes and needles for IP injection

Procedure:

  • Animal Acclimation: House male Wistar rats individually and allow them to acclimate for at least one week before the experiment. Maintain a standard 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Fasting: Fast the animals overnight for 12-16 hours with free access to water.[6]

  • Compound Administration: On the day of the experiment, administer this compound (e.g., 0.3 mg/kg) or vehicle orally via gavage.[5][6]

  • Waiting Period: Wait for 5 hours after compound administration.[5]

  • Baseline Glucose Measurement: At t=0, take a baseline blood glucose measurement from the tail vein using a glucometer.

  • Glucose Challenge: Administer a 2 g/kg body weight glucose solution via intraperitoneal injection.[5]

  • Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, and 120 minutes after the glucose injection.[6]

  • Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Quantitative Data Summary:

ParameterValueReference(s)
Animal ModelMale Wistar Rats[5]
YIL781 HCl Dose0.3 mg/kg[6]
Administration RouteOral (gavage)[6]
Vehicle80:20 PEG/10mM methanesulfonic acid[5]
Fasting Duration12-16 hours[6]
Glucose Challenge2 g/kg, IP[5]
Blood Sampling Time Points0, 15, 30, 60, 120 min[6]
Food Intake Study in Rats

This protocol is designed to assess the effect of this compound on food consumption.

Experimental Workflow:

Food_Intake_Workflow start Start: Male Sprague-Dawley Rats (individually housed, acclimated) compound_admin Compound Administration at Light Phase Onset: - Vehicle (e.g., Saline) - YIL781 HCl start->compound_admin food_provision Provide Pre-weighed Food compound_admin->food_provision food_measurement Measure Food Intake at 30 min, 1h, 2h, 4h food_provision->food_measurement end End of Study food_measurement->end

Caption: Experimental workflow for the food intake study.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., sterile saline or DMSO/saline mixture)[7]

  • Standard laboratory chow

  • Metabolic cages for individual housing and food intake monitoring

Procedure:

  • Animal Acclimation: Individually house male Sprague-Dawley rats in metabolic cages and allow them to acclimate for at least one week. Maintain a regular 12:12 hour light-dark cycle with ad libitum access to food and water.[2]

  • Compound Administration: On the day of the experiment, at the beginning of the light phase (when food intake is typically low), administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).[2]

  • Food Intake Measurement: Immediately after the injection, provide a pre-weighed amount of standard laboratory chow. Measure the amount of food consumed at various time points, such as 30 minutes, 1 hour, 2 hours, and 4 hours post-injection.[2]

  • Data Analysis: Calculate the cumulative food intake at each time point and compare the results between the this compound-treated group and the vehicle-treated group.

Quantitative Data Summary:

ParameterValueReference(s)
Animal ModelMale Sprague-Dawley Rats[2]
Administration RouteIntraperitoneal (IP)[2]
VehicleSaline or DMSO/saline mixture[7]
MeasurementCumulative Food Intake[2]
Time Points30 min, 1h, 2h, 4h[2]

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Intraperitoneal Glucose Tolerance Test with YIL781 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critically involved in the regulation of appetite, growth hormone secretion, and glucose metabolism.[1][2][3] Notably, this compound has been shown to improve glucose homeostasis, making it a valuable tool for research in diabetes and metabolic disorders.[1][2] These application notes provide detailed protocols for conducting an intraperitoneal glucose tolerance test (IPGTT) in rodents to evaluate the in vivo effects of this compound on glucose metabolism.

YIL781 acts as a biased agonist, selectively activating the Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[4][5] This unique mechanism of action leads to enhanced glucose-dependent insulin (B600854) secretion, which is the primary contributor to its glucose-lowering effects.[6][7]

Data Presentation

In Vitro Activity of this compound
ParameterValueDescription
TargetGhrelin Receptor (GHS-R1a)The primary biological target of YIL781.
Ki17 nMThe inhibition constant, indicating high binding affinity to the ghrelin receptor.[1]
pIC507.90 - 8.27The negative logarithm of the half maximal inhibitory concentration for ghrelin-induced calcium response, demonstrating potent antagonism.[2]
Affinity for Motilin ReceptorKi = 6 μMDisplays low affinity for the motilin receptor, indicating selectivity.[1]
Experimental Parameters for Intraperitoneal Glucose Tolerance Test (IPGTT) with this compound
ParameterRecommendationNotes
Animal Model Male Wistar rats or C57BL/6 miceThese are commonly used models for metabolic studies.
This compound Formulation Suspend in a vehicle of 80% polyethylene (B3416737) glycol and 20% 10 mM methanesulfonic acid.Ensure the compound is fully dissolved or homogenously suspended before administration.
Dosage 0.3 - 10 mg/kgDose optimization is recommended for specific experimental conditions and animal models. A 10 mg/kg oral dose has been used for a similar GHS-R1a antagonist, YIL-870.[7]
Route of Administration Oral gavageThis is a common and effective route for systemic delivery of YIL781.
Timing of Administration 5 hours prior to glucose challengeThis allows for adequate absorption and distribution of the compound.[7]
Fasting Period 16-18 hours (overnight) for rats; 5-6 hours or overnight for miceEnsure consistent fasting duration across all experimental groups. Water should be available ad libitum.
Glucose Challenge 2 g/kg body weight of a 20% glucose solutionAdministered via intraperitoneal (IP) injection.
Blood Sampling Tail tipA small incision at the tip of the tail is sufficient for collecting blood drops.
Blood Glucose Measurement Time Points 0 (baseline), 15, 30, 60, 90, and 120 minutes post-glucose injectionThese time points allow for the characterization of the glucose excursion curve.

Experimental Protocols

Preparation of this compound Formulation
  • Calculate the required amount of this compound based on the number of animals and the desired dose.

  • Prepare the vehicle solution consisting of 80% polyethylene glycol and 20% 10 mM methanesulfonic acid.

  • Weigh the calculated amount of this compound and add it to the vehicle.

  • Vortex or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed.

Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals for the recommended duration (16-18 hours for rats, 5-6 hours or overnight for mice) in clean cages with free access to water.[1]

  • YIL781 Administration: Five hours before the glucose challenge, administer the prepared this compound formulation or vehicle control to the respective groups via oral gavage.[7]

  • Baseline Blood Glucose (Time 0): Just prior to the glucose injection, obtain a baseline blood sample from the tail tip and measure the blood glucose level using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight dose of a 20% sterile glucose solution via intraperitoneal injection.[1]

  • Blood Glucose Monitoring: Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose injection and measure the blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the differences between the treatment groups.

Mandatory Visualizations

Signaling Pathway of this compound

YIL781_Signaling_Pathway cluster_cell Cell Membrane cluster_Gprotein G Protein Complex cluster_cytoplasm Cytoplasm YIL781 YIL781 Hydrochloride GHSR1a GHS-R1a YIL781->GHSR1a Binds to Galpha_q11_12 Gαq/11 & Gα12 GHSR1a->Galpha_q11_12 Activates PLC Phospholipase C (PLC) Galpha_q11_12->PLC Activates RhoA RhoA Activation Galpha_q11_12->RhoA Activates Gbeta_gamma Gβγ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase Insulin_secretion ↑ Insulin Secretion Ca2_increase->Insulin_secretion

Caption: Signaling pathway of this compound at the ghrelin receptor.

Experimental Workflow for IPGTT with this compound

IPGTT_Workflow start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation fasting Fasting (5-18 hours) acclimation->fasting drug_admin This compound or Vehicle Administration (Oral Gavage) fasting->drug_admin wait Waiting Period (5 hours) drug_admin->wait baseline_glucose Measure Baseline Blood Glucose (t=0) (Tail Tip Sample) wait->baseline_glucose glucose_injection Glucose Injection (2 g/kg) (Intraperitoneal) baseline_glucose->glucose_injection glucose_monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) glucose_injection->glucose_monitoring data_analysis Data Analysis (AUC Calculation, Statistical Tests) glucose_monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for the intraperitoneal glucose tolerance test.

References

Application Notes and Protocols for YIL781 Hydrochloride Oral Gavage Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] As a biased agonist, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[2][3] This unique mechanism of action makes it a valuable tool for investigating the physiological roles of the ghrelin system and for the development of therapeutics targeting metabolic disorders and other conditions. In vivo studies have demonstrated its potential to improve glucose homeostasis and influence food intake.[3][4] These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in mice, along with relevant quantitative data from preclinical studies.

Data Presentation

In Vitro Activity of YIL781
ParameterValueReference
TargetGhrelin Receptor (GHS-R1a)[4]
Ki17 nM[4]
Gαq Activation EC5016 nM[2]
Gα11 Activation EC5053 nM[2]
Gαq Activation Emax (% of ghrelin)45%[2]
Gα11 Activation Emax (% of ghrelin)43%[2]
In Vivo Effects of YIL781 in Rodents
SpeciesAdministration RouteDoseObserved EffectReference
MiceIntraperitoneal5, 10, 20 mg/kgNo significant change in blood pressure or heart rate.
MiceOral Gavage3, 10, 20, 30 mg/kgDose-dependent effects on alcohol intake.
RatsOralNot SpecifiedImprovement in glucose homeostasis.[1]
Diet-Induced Obese MiceDaily OralNot SpecifiedReduced food intake and weight loss.

Signaling Pathway

The following diagram illustrates the biased agonism of YIL781 at the ghrelin receptor.

GHS_R1a_Signaling cluster_0 Cell Membrane YIL781 YIL781 GHSR1a GHS-R1a YIL781->GHSR1a Binds Gq11_12 Gαq/11 & Gα12 GHSR1a->Gq11_12 Activates beta_arrestin β-arrestin GHSR1a->beta_arrestin Does not recruit downstream Downstream Signaling Gq11_12->downstream

Caption: YIL781 selectively activates Gαq/11 and Gα12 pathways.

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose (B11928114), or 0.5% carboxymethyl cellulose (B213188) (CMC))

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Weighing paper

Procedure:

  • Calculate the required amount of this compound and vehicle. The final dosing volume for mice is typically 10 mL/kg.

    • Example Calculation for a 10 mg/kg dose in a 25 g mouse:

      • Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg

      • Dosing volume (mL) = 10 mL/kg * 0.025 kg = 0.25 mL

      • Concentration (mg/mL) = 0.25 mg / 0.25 mL = 1 mg/mL

  • Weigh the this compound powder accurately using an analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add the calculated volume of the chosen vehicle to the tube. this compound is soluble in water. For suspension formulations, common vehicles include 0.5% methylcellulose or 0.5% CMC.

  • Vortex the mixture thoroughly until the powder is completely dissolved or a uniform suspension is achieved.

  • If preparing a suspension, sonicate the mixture for 5-10 minutes to ensure homogeneity and reduce particle size.

  • Store the prepared solution or suspension appropriately. For aqueous solutions, storage at 4°C for a short duration is recommended. For longer-term storage, consult the manufacturer's stability data. Suspensions should be prepared fresh daily and vortexed before each administration.

Oral Gavage Administration in Mice

Materials:

  • Prepared this compound solution/suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)

  • Syringes (1 mL)

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Draw the calculated volume of the this compound solution/suspension into a 1 mL syringe fitted with an oral gavage needle. Ensure there are no air bubbles.

  • Gently but firmly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and back, ensuring the head is immobilized.

  • Position the mouse in a vertical position.

  • Insert the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the trachea.

  • Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Once the needle is in the stomach (the ball tip should be palpable just below the sternum), slowly depress the syringe plunger to deliver the solution.

  • Carefully withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-administration.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study involving oral gavage of YIL781.

Experimental_Workflow prep Prepare YIL781 Solution/ Suspension weigh Weigh Mice & Calculate Dose prep->weigh administer Administer via Oral Gavage weigh->administer monitor Monitor Animal Well-being administer->monitor endpoint Measure Experimental Endpoints (e.g., food intake, body weight, glucose levels) monitor->endpoint data Data Analysis endpoint->data

Caption: Workflow for YIL781 oral gavage studies in mice.

Safety Precautions

  • Follow all institutional guidelines for animal care and use.

  • Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.

  • Wear appropriate personal protective equipment when handling this compound and during the gavage procedure.

  • Monitor animals closely after administration for any adverse reactions.

For further information on the properties of this compound, refer to the manufacturer's safety data sheet and product information.

References

Application Notes and Protocols for Determining the Cellular Activity of YIL781 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and selective modulator of the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) critically involved in appetite, metabolism, and growth hormone secretion. Characterized as a biased or partial agonist, YIL781 selectively activates specific downstream signaling pathways, making it a valuable tool for dissecting ghrelin receptor pharmacology and a potential therapeutic agent.[1][2][3] Unlike the endogenous full agonist, ghrelin, which activates a broad range of signaling cascades, YIL781 demonstrates a preference for Gαq/11 and Gα12 pathways, with little to no recruitment of β-arrestin.[3]

These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound, enabling researchers to quantify its potency, efficacy, and biased signaling profile.

Data Presentation

The following tables summarize the in vitro pharmacological parameters of this compound at the ghrelin receptor.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ParameterValueAssay TypeCell LineReference
Binding Affinity
Ki17 nMRadioligand BindingN/A[4]
Functional Activity
pIC50 (vs. Ghrelin)7.90, 8.27Calcium MobilizationN/A[5][6]
G Protein Activation
Gαq Activation EC5016 nMBRET-based G protein activationHEK293T[3]
Gαq Activation Emax45% of ghrelinBRET-based G protein activationHEK293T[3]
Gα11 Activation EC5053 nMBRET-based G protein activationHEK293T[7]
Gα11 Activation Emax43% of ghrelinBRET-based G protein activationHEK293T[7]
β-Arrestin Recruitment
Intrinsic ActivityWeak inverse agonistBRET-based β-arrestin recruitmentHEK293T[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ghrelin receptor signaling pathway and the general workflow for the described cell-based assays.

GHSR_Signaling cluster_G_protein G Protein Signaling Ghrelin Ghrelin / YIL781 GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Gq Gαq/11 GHSR->Gq Activates GRK GRK GHSR->GRK Phosphorylated by beta_arrestin β-Arrestin GHSR->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers release of P P GRK->P P->GHSR

Figure 1: Ghrelin Receptor Signaling Pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T expressing GHSR) start->cell_culture transfection Transient Transfection (BRET constructs) cell_culture->transfection For BRET assays seeding Seed Cells into Microplate cell_culture->seeding For other assays transfection->seeding compound_prep Prepare this compound Serial Dilutions seeding->compound_prep stimulation Stimulate Cells with Compound compound_prep->stimulation measurement Measure Signal (Luminescence, Fluorescence) stimulation->measurement data_analysis Data Analysis (Dose-Response Curves, EC50/IC50) measurement->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow.

Experimental Protocols

BRET-based G-protein Activation Assay

This assay directly measures the activation of specific G-protein subtypes by monitoring the conformational changes that occur upon receptor activation.

Objective: To quantify the potency and efficacy of this compound in activating Gαq/11.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a Renilla luciferase (Rluc)-tagged Gα subunit and a green fluorescent protein (GFP)-tagged Gγ subunit. Upon G protein activation, the subunits dissociate, leading to a decrease in the BRET signal.

Materials:

  • HEK293T cells

  • Expression plasmids for human ghrelin receptor (GHSR), Rluc-tagged Gα subunit (e.g., Gαq), and GFP-tagged Gγ subunit.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • 96-well white opaque microplates

  • Assay buffer (e.g., HBSS)

  • Coelenterazine (B1669285) h (luciferase substrate)

  • This compound

  • Microplate reader capable of dual luminescence and fluorescence detection

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium.

    • Co-transfect the cells with plasmids encoding GHSR, Rluc-Gαq, and GFP-Gγ using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in assay buffer.

    • Dispense the cell suspension into a 96-well white opaque microplate.

  • Compound Addition and BRET Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted compound to the respective wells.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Measure the BRET signal using a microplate reader.

  • Data Analysis:

    • Calculate the BRET ratio (fluorescence emission / luminescence emission).

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.

Objective: To determine the functional antagonist activity of this compound by its ability to inhibit ghrelin-induced calcium mobilization.

Principle: Activation of the Gαq pathway leads to the release of calcium from intracellular stores. A calcium-sensitive fluorescent dye is used to detect this increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing GHSR

  • Cell culture medium

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • This compound and ghrelin

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Seeding:

    • Seed the GHSR-expressing HEK293 cells into the microplate and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the fluorescent calcium dye solution (containing probenecid) to the cells and incubate for 45-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Calcium Mobilization Measurement:

    • Place the plate in the fluorescence plate reader.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Inject a fixed concentration of ghrelin (e.g., EC80) to stimulate the cells.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the antagonist potency of this compound by its ability to inhibit the ghrelin-induced calcium signal.

    • Calculate the IC50 value from the concentration-response curve.

BRET-based β-Arrestin Recruitment Assay

This assay is used to assess the recruitment of β-arrestin to the ghrelin receptor upon ligand stimulation.

Objective: To determine if this compound promotes or inhibits the recruitment of β-arrestin to the ghrelin receptor.

Principle: BRET is measured between a Rluc-tagged ghrelin receptor and a GFP-tagged β-arrestin. Recruitment of β-arrestin to the receptor upon ligand binding brings the donor and acceptor into proximity, resulting in an increased BRET signal.

Materials:

  • HEK293T cells

  • Expression plasmids for GHSR-Rluc and GFP-β-arrestin

  • Materials as listed for the G-protein activation BRET assay.

Protocol:

  • Cell Culture and Transfection:

    • Follow the same procedure as for the G-protein activation BRET assay, but co-transfect the cells with plasmids for GHSR-Rluc and GFP-β-arrestin.

  • Assay Preparation, Compound Addition, and BRET Measurement:

    • Follow the procedures as described in the G-protein activation BRET assay.

  • Data Analysis:

    • An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin.

    • Determine the EC50 or IC50 values from the dose-response curve.

Inositol (B14025) Phosphate (IP-One) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway.

Objective: To quantify the activation of the Gαq pathway by this compound.

Principle: Activation of Gαq leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to IP1. In the presence of LiCl, IP1 accumulates in the cell. The IP-One assay is a competitive immunoassay that uses HTRF (Homogeneous Time-Resolved Fluorescence) to detect the accumulated IP1.

Materials:

  • Cells expressing the ghrelin receptor

  • IP-One assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer)

  • LiCl

  • This compound

  • HTRF-compatible microplate reader

Protocol:

  • Cell Stimulation:

    • Plate the cells in a suitable microplate.

    • Add varying concentrations of this compound in the presence of LiCl.

    • Incubate for a specified time to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells and add the IP1-d2 and anti-IP1-cryptate reagents.

    • Incubate to allow for the competitive binding to occur.

  • HTRF Measurement:

    • Measure the HTRF signal using a compatible plate reader. A decrease in the HTRF signal corresponds to an increase in IP1 production.

  • Data Analysis:

    • Calculate the amount of IP1 produced based on a standard curve.

    • Plot the IP1 concentration against the this compound concentration to determine the EC50 value.

Cell Viability Assay (General Protocol)

While not a primary assay for YIL781's mechanism of action, a cell viability assay can be used to assess its potential cytotoxic effects at high concentrations.

Objective: To evaluate the effect of this compound on cell viability.

Principle: Assays like the MTT or resazurin (B115843) assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • Selected cell line

  • 96-well plates

  • MTT or resazurin reagent

  • Solubilization solution (for MTT)

  • This compound

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for 24-72 hours.

  • Assay Procedure:

    • Add the MTT or resazurin reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution.

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 value if a significant cytotoxic effect is observed.

References

Application Notes and Protocols for β-arrestin Recruitment Assay using YIL781 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a)[1]. The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in appetite regulation, growth hormone release, and metabolism[1]. Upon activation by its endogenous ligand, ghrelin, GHSR initiates downstream signaling through both G protein-dependent and G protein-independent pathways. The latter is primarily mediated by the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2)[2][3].

β-arrestin recruitment to activated GPCRs leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades that are independent of G protein activation[3]. The study of β-arrestin recruitment is therefore essential for understanding the complete pharmacological profile of a GPCR ligand and for the development of biased agonists or antagonists that selectively target specific signaling pathways.

These application notes provide a detailed protocol for a β-arrestin recruitment assay to characterize the antagonistic activity of this compound on the ghrelin receptor. The described methodology is based on a bioluminescence resonance energy transfer (BRET) assay, a robust and widely used technique to monitor protein-protein interactions in live cells[4].

Pharmacological Data of this compound

The following table summarizes the reported in vitro activity of this compound in assays measuring its effect on ghrelin receptor signaling pathways.

ParameterValueAssay TypeCell LineNotesReference
IC50 46.5 ± 11.5 nMβ-arrestin-2 Translocation (Antagonist Mode)U2OSInhibition of L585 (GHSR agonist) induced β-arrestin-2 translocation.[2]
IC50 47 nMCa2+ Mobilization (Antagonist Mode)HEK293Inhibition of L585 (GHSR agonist) induced calcium response.[2]
Ki 17 nMRadioligand Binding AssayCompetitive displacement of a radiolabeled ligand from the ghrelin receptor.
Activity Antagonistβ-arrestin-2 Recruitment (BRET)HEK293TBlocked ghrelin-induced β-arrestin-2 recruitment to GHSR1a.[4]

Ghrelin Receptor (GHSR) Signaling Pathway

The following diagram illustrates the signaling pathways initiated by the activation of the ghrelin receptor, including both G protein-dependent and β-arrestin-dependent cascades.

GHSR_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-arrestin Signaling GHSR Ghrelin Receptor (GHSR) Gq11 Gαq/11 GHSR->Gq11 Activates GRK GRK GHSR->GRK Recruits Ghrelin Ghrelin Ghrelin->GHSR Activates YIL781 YIL781 HCl YIL781->GHSR Blocks PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC P_GHSR Phosphorylated GHSR GRK->P_GHSR Phosphorylates B_Arrestin β-arrestin P_GHSR->B_Arrestin Recruits Internalization Internalization B_Arrestin->Internalization Downstream Downstream Signaling (e.g., ERK1/2, RhoA) B_Arrestin->Downstream

Caption: Ghrelin receptor signaling pathways.

Experimental Protocol: β-arrestin Recruitment Assay (BRET)

This protocol describes the use of a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the antagonistic effect of this compound on ghrelin-induced β-arrestin recruitment to the ghrelin receptor. This method is adapted from established protocols for monitoring GPCR-β-arrestin interactions[4].

Materials
  • Cell Line: HEK293T cells stably co-expressing GHSR tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 tagged with a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.

  • Ghrelin: Prepare a stock solution and serial dilutions in assay buffer.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Assay Buffer: Phenol red-free DMEM or HBSS.

  • BRET Substrate: Coelenterazine h.

  • Microplate: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.

  • Plate Reader: A microplate reader capable of sequential dual-luminescence detection (for BRET measurements).

Experimental Workflow Diagram

BRET_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A Seed HEK293T-GHSR-Rluc/ β-arrestin-Venus cells in a 96-well plate B Wash cells with assay buffer A->B C Pre-incubate cells with YIL781 HCl or vehicle B->C D Stimulate cells with ghrelin (agonist) C->D E Add BRET substrate (Coelenterazine h) D->E F Incubate in the dark E->F G Measure BRET signal (dual-luminescence reading) F->G H Calculate BRET ratio G->H I Plot dose-response curves and determine IC₅₀ of YIL781 H->I

Caption: Experimental workflow for the BRET-based β-arrestin recruitment assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture the HEK293T cells expressing the BRET pair according to standard cell culture protocols.

  • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

  • Seed the cells into a white, opaque 96-well microplate at a density of 20,000-40,000 cells per well.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: β-arrestin Recruitment Assay (Antagonist Mode)

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

    • Prepare a solution of ghrelin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), which should be determined in a preliminary agonist dose-response experiment.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Gently wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 45 µL of assay buffer to each well.

    • Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 15-30 minutes at 37°C.

    • Add 50 µL of the ghrelin solution to all wells except for the vehicle control wells (which receive 50 µL of assay buffer).

    • Incubate the plate for 30-60 minutes at 37°C.

  • BRET Measurement:

    • Prepare the BRET substrate (Coelenterazine h) solution in assay buffer according to the manufacturer's instructions (typically at a final concentration of 5 µM).

    • Add the substrate solution to each well.

    • Incubate the plate for 5-10 minutes at room temperature in the dark.

    • Measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., 485 nm) and one for the Venus emission (e.g., 530 nm).

Data Analysis
  • Calculate the BRET Ratio: The BRET ratio is calculated for each well by dividing the luminescence signal of the acceptor (Venus) by the luminescence signal of the donor (Rluc).

    • BRET Ratio = (Emission at 530 nm) / (Emission at 485 nm)

  • Data Normalization:

    • The BRET signal in wells with vehicle-treated cells (no ghrelin, no YIL781) represents the basal level (0% response).

    • The BRET signal in wells treated with ghrelin and vehicle (no YIL781) represents the maximum response (100% response).

    • Normalize the data from the YIL781-treated wells as a percentage of the maximum response.

  • Dose-Response Curve and IC50 Determination:

    • Plot the normalized BRET response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the ghrelin-induced β-arrestin recruitment.

Conclusion

The β-arrestin recruitment assay is a powerful tool for characterizing the pharmacological properties of ghrelin receptor ligands. By employing a BRET-based approach, researchers can quantitatively assess the antagonistic activity of compounds like this compound on the β-arrestin signaling pathway. This information is invaluable for understanding the mechanism of action of novel drug candidates and for the development of therapeutics with specific signaling profiles.

References

Application Notes and Protocols: G-protein Activation BRET Assay for YIL781 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Quantifying the activation of their associated G-proteins is fundamental to characterizing the efficacy and potency of novel compounds. The Bioluminescence Resonance Energy Transfer (BRET) assay is a powerful, real-time method to monitor G-protein activation in live cells.[1][2][3][4][5] This document provides a detailed protocol for utilizing a BRET-based G-protein activation assay to characterize YIL781 hydrochloride, a known antagonist of the ghrelin receptor (GHSR).[6][7]

This compound is a potent and orally active ghrelin receptor (GHSR) antagonist.[6] The ghrelin receptor, a GPCR, is involved in a variety of metabolic processes, including appetite stimulation and glucose homeostasis.[8] Understanding the interaction of compounds like this compound with the ghrelin receptor and their effect on G-protein signaling is crucial for drug development. This BRET assay monitors the dissociation of G-protein subunits upon receptor activation, providing a quantitative measure of receptor antagonism.[1][2][9]

Principle of the G-protein BRET Assay

The G-protein activation BRET assay measures the ligand-induced dissociation of the Gα and Gβγ subunits of a heterotrimeric G-protein. In this application, the Gα subunit is fused to a Renilla luciferase (Rluc) or NanoLuc luciferase (Nluc) donor, and the Gγ subunit is fused to a fluorescent acceptor, such as Venus or YFP. In the inactive state, the G-protein heterotrimer is intact, bringing the donor and acceptor into close proximity, resulting in a high BRET signal. Upon activation of the GPCR by an agonist, GTP binds to the Gα subunit, causing a conformational change and its dissociation from the Gβγ dimer. This separation of the donor and acceptor leads to a decrease in the BRET signal, which can be measured in real-time. Antagonists, such as this compound, will inhibit this agonist-induced decrease in BRET.

Diagram 1: Principle of the G-protein activation BRET assay.

Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes HEK293T cells.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Plasmids:

    • pCDNA3.1-GHSR (Ghrelin receptor)

    • pCDNA3.1-Gα-Nluc (G-protein alpha subunit fused to NanoLuc)

    • pCDNA3.1-Gβ

    • pCDNA3.1-Gγ-Venus (G-protein gamma subunit fused to Venus)

  • This compound

  • Ghrelin (agonist)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Coelenterazine h or Furimazine (luciferase substrate)

  • White, flat-bottom 96-well plates

  • BRET-capable plate reader

Methods:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • One day before transfection, seed the cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol. Co-transfect the cells with the plasmids encoding GHSR, Gα-Nluc, Gβ, and Gγ-Venus.

    • Incubate the cells with the transfection complexes for 4-6 hours, then replace the medium with fresh culture medium.

    • Allow the cells to express the proteins for 24-48 hours post-transfection.

  • BRET Assay:

    • Harvest the transfected cells and resuspend them in DPBS.

    • Seed the cell suspension into a white, flat-bottom 96-well plate.

    • For antagonist mode: Incubate the cells with varying concentrations of this compound for 15-30 minutes at room temperature.

    • Add the luciferase substrate (e.g., Coelenterazine h or Furimazine) to all wells and incubate for 5-10 minutes in the dark.

    • Measure the basal BRET signal using a BRET-capable plate reader. The reader should be set to simultaneously measure the luminescence emission at two wavelengths (e.g., ~460 nm for Nluc and ~535 nm for Venus).

    • Add a fixed concentration of ghrelin (e.g., EC80 concentration, predetermined in a separate agonist dose-response experiment) to the wells.

    • Immediately begin kinetic BRET measurements, reading the plate every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the BRET ratio for each time point by dividing the acceptor emission (e.g., 535 nm) by the donor emission (e.g., 460 nm).[3]

    • Normalize the BRET ratio to the baseline (before agonist addition) to obtain the change in BRET (ΔBRET).

    • Plot the ghrelin-induced change in BRET as a function of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay BRET Assay cluster_analysis Data Analysis Cell_Culture HEK293T Cell Culture Transfection Co-transfection with GHSR, Gα-Nluc, Gβ, Gγ-Venus Cell_Culture->Transfection Expression Protein Expression (24-48h) Transfection->Expression Harvest Harvest and Seed Cells in 96-well Plate Expression->Harvest Compound_Addition Add this compound (Antagonist) Harvest->Compound_Addition Substrate_Addition Add Luciferase Substrate Compound_Addition->Substrate_Addition Basal_Read Measure Basal BRET Substrate_Addition->Basal_Read Agonist_Addition Add Ghrelin (Agonist) Basal_Read->Agonist_Addition Kinetic_Read Kinetic BRET Measurement Agonist_Addition->Kinetic_Read Ratio_Calculation Calculate BRET Ratio (Acceptor/Donor) Kinetic_Read->Ratio_Calculation Normalization Normalize to Baseline (ΔBRET) Ratio_Calculation->Normalization Dose_Response Plot Dose-Response Curve Normalization->Dose_Response IC50 Determine IC50 of YIL781 Dose_Response->IC50

Diagram 2: Experimental workflow for the G-protein BRET assay.

Data Presentation

The antagonist activity of this compound is determined by its ability to inhibit the ghrelin-induced BRET signal change. The results can be summarized in a table format for clarity and comparison.

CompoundTargetAssay TypeParameterValue
GhrelinGHSRG-protein Activation BRETEC505.2 nM
YIL781 HClGHSRG-protein Activation BRETIC5017.5 nM

Table 1: Representative data for ghrelin agonism and this compound antagonism at the ghrelin receptor as determined by the G-protein activation BRET assay. Values are hypothetical and for illustrative purposes.

Signaling Pathway

Upon activation by its endogenous ligand ghrelin, the ghrelin receptor (GHSR) primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. This compound acts as an antagonist, blocking this initiation of the signaling pathway.

Signaling_Pathway Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR activates YIL781 YIL781 HCl YIL781->GHSR inhibits Gq Gq/11 GHSR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates Downstream Downstream Signaling (e.g., IP3, DAG, Ca2+) PLC->Downstream

Diagram 3: Simplified GHSR signaling pathway.

Conclusion

The G-protein activation BRET assay is a robust and sensitive method for characterizing the pharmacological properties of compounds targeting GPCRs. This protocol provides a framework for assessing the antagonist activity of this compound at the ghrelin receptor. The quantitative data obtained from this assay, such as the IC50 value, are critical for the evaluation and development of new therapeutic agents.

References

Application Notes and Protocols for YIL781 in the Study of Alcohol Binge-Like Drinking in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using YIL781, a ghrelin receptor (GHSR) ligand, for investigating the mechanisms of alcohol binge-like drinking in murine models.

Introduction and Background

The ghrelin system, centered around the ghrelin receptor (GHSR), is a critical regulator of appetite, reward, and motivation.[1][2][3] Preclinical and clinical studies have implicated this "brain-gut" peptide system in alcohol use disorder (AUD), making the GHSR a promising therapeutic target.[4][5][6][7] Ghrelin signaling has been shown to be required for alcohol reward, and its administration can increase alcohol intake in rodents.[2][3] Consequently, modulating GHSR activity provides a valuable tool for studying the neurobiology of excessive alcohol consumption.

YIL781 is a small molecule that acts on the GHSR. While often referred to as a GHSR antagonist in the context of alcohol studies, it has been more specifically characterized as a biased ligand.[1][4] This unique pharmacological profile allows for the dissection of specific signaling pathways involved in alcohol-related behaviors. These notes detail the mechanism of action of YIL781, its observed effects on binge-like drinking in mice, and provide detailed protocols for its application in the widely used "Drinking in the Dark" paradigm.

Mechanism of Action of YIL781

YIL781 functions as a biased ligand of the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR). Unlike a simple antagonist that blocks all signaling, YIL781 selectively activates certain downstream pathways while inhibiting others. Specifically, it has been identified as a partial agonist for the Gαq/11 and Gα12 pathways, without engaging β-arrestin.[1] The GHSR itself is known to couple to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, each associated with distinct physiological effects.[8]

The GHSR can also form heterodimers with other GPCRs, such as the serotonin (B10506) 2C (5-HT2C) receptor, which alters its signaling properties.[9] The 5-HT2C receptor is also a known therapeutic target for substance use disorders, suggesting a potential crosstalk in the mechanism of action for compounds like YIL781.[10][11][12] By selectively modulating GHSR signaling, YIL781 allows researchers to investigate the specific roles of the Gαq/11 and Gα12 pathways in reward and consumption behaviors, independent of other ghrelin-mediated effects.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Cascades GHSR Ghrelin Receptor (GHSR) Gaq11 Gαq/11 GHSR->Gaq11 Activates Gai Gαi/o GHSR->Gai Activates Ga1213 Gα12/13 GHSR->Ga1213 Activates beta_arrestin β-arrestin GHSR->beta_arrestin Recruits YIL781 YIL781 YIL781->GHSR Biased Partial Agonist YIL781->Gaq11 Partial Agonism YIL781->Ga1213 Partial Agonism YIL781->beta_arrestin No Engagement Ghrelin Ghrelin Ghrelin->GHSR Agonist PLC PLC Activation Gaq11->PLC AC AC Inhibition Gai->AC RhoA RhoA Activation Ga1213->RhoA Physiological_Effects Physiological Effects (e.g., Reward, Appetite) beta_arrestin->Physiological_Effects PLC->Physiological_Effects RhoA->Physiological_Effects AC->Physiological_Effects

Caption: Simplified GHSR signaling pathway and the action of YIL781.

Data Presentation: Effects of YIL781 on Binge-Like Alcohol Drinking

Systemic administration of YIL781 has been shown to modulate binge-like alcohol consumption in C57BL/6J mice in a dose- and context-dependent manner. The following tables summarize the key findings from studies using the "Drinking in the Dark" (DID) paradigm.[4]

Table 1: Effect of YIL781 on Sweetened Alcohol (20% v/v + sweetener) Intake

Sex Dose (mg/kg, IP) Vehicle Intake (g/kg) YIL781 Intake (g/kg) Outcome
Male 3 Mean ± SEM Mean ± SEM No significant effect
Male 10 Mean ± SEM Mean ± SEM No significant effect
Male 20 Mean ± SEM Mean ± SEM No significant effect
Male 30 Mean ± SEM Mean ± SEM Reduced alcohol intake (p=0.0034)
Female 3 Mean ± SEM Mean ± SEM No significant effect
Female 10 Mean ± SEM Mean ± SEM No significant effect
Female 20 Mean ± SEM Mean ± SEM No significant effect
Female 30 Mean ± SEM Mean ± SEM No significant effect (p=0.8542)

Data derived from Farokhnia, Rentsch et al., 2022.[4] Exact g/kg values were not provided in the abstract but statistical significance was reported.

Table 2: Effect of YIL781 on Unsweetened Alcohol (20% v/v) Intake

Sex Dose (mg/kg, IP) Vehicle Intake (g/kg) YIL781 Intake (g/kg) Outcome
Male & Female 3 Mean ± SEM Mean ± SEM No significant effect
Male & Female 10 Mean ± SEM Mean ± SEM Increased alcohol intake (p=0.0362)
Male & Female 20 Mean ± SEM Mean ± SEM No significant effect
Male & Female 30 Mean ± SEM Mean ± SEM No significant effect

Data derived from Farokhnia, Rentsch et al., 2022.[4] Exact g/kg values were not provided in the abstract but statistical significance was reported.

These results highlight a complex pharmacological profile. At a high dose (30 mg/kg), YIL781 reduces the consumption of highly palatable sweetened alcohol, but only in male mice.[4] Conversely, a lower dose (10 mg/kg) appears to increase the intake of unsweetened alcohol in both sexes.[4] This suggests that the underlying GHSR-mediated pathways governing alcohol consumption may differ based on palatability and that YIL781's effects are dose-dependent.

Experimental Protocols

The following protocols are based on established methods for inducing and measuring binge-like alcohol drinking in mice.

This protocol is a widely validated model for inducing high levels of voluntary alcohol consumption in mice, leading to pharmacologically significant blood ethanol (B145695) concentrations (BECs).[4][13][14]

Materials:

  • C57BL/6J mice (or other high-drinking strain)

  • Standard mouse housing cages

  • Drinking bottles with sipper tubes

  • 20% (v/v) ethanol solution in tap water

  • Sweetener (optional, e.g., 0.1% saccharin (B28170) + 3% glucose)

  • Animal scale

Procedure:

  • Animal Housing & Acclimation:

    • Singly house adult mice to accurately measure individual fluid consumption.[14]

    • Maintain mice on a reverse 12:12 hour light/dark cycle (e.g., lights off at 08:30 AM).[15]

    • Allow mice to acclimate to single housing and the reverse light cycle for at least one week prior to the experiment.

  • DID Procedure (4-Day Schedule):

    • Day 1-3: Three hours into the dark cycle, remove the water bottle from the home cage and replace it with a bottle containing the 20% ethanol solution.[14][15]

    • Allow access to the ethanol solution for 2 hours .

    • After 2 hours, remove the ethanol bottle, weigh it to determine the amount consumed, and return the water bottle.

    • Day 4: Three hours into the dark cycle, again replace the water bottle with the 20% ethanol solution.

    • On this day, allow access for 4 hours to maximize intake.[14][15]

    • After 4 hours, remove and weigh the ethanol bottle and return the water bottle. Blood samples may be collected at this point for BEC analysis if required.

  • Drug Testing:

    • Once stable binge-like drinking is established, drug testing can commence.

    • On the test day, administer YIL781 or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the DID session begins.

    • Follow the 4-hour access procedure as described for Day 4.

    • Record the total volume of ethanol consumed (in grams) and normalize it to the mouse's body weight (g/kg).

Materials:

  • YIL781 hydrochloride

  • Vehicle solution (e.g., sterile saline, 5% Tween 80 in saline, or as specified by the manufacturer)

  • Vortex mixer and/or sonicator

  • Syringes and needles for injection (e.g., 27-gauge)

Procedure:

  • Reconstitution:

    • Calculate the required amount of YIL781 based on the desired dose (e.g., 3, 10, 20, or 30 mg/kg) and the number and weight of the mice.

    • Prepare the vehicle solution. A common vehicle for similar compounds is 5% Tween 80 in sterile saline.[5]

    • Weigh the YIL781 powder and dissolve it in the vehicle to the desired final concentration. Ensure the injection volume is appropriate for the administration route (e.g., 10 mL/kg for IP injection).

    • Vortex or sonicate the solution until the compound is fully dissolved. Prepare fresh daily.

  • Administration:

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • Administer YIL781 or vehicle via intraperitoneal (IP) injection.

    • The pretreatment time (time between injection and start of the drinking session) should be kept consistent. Based on protocols for similar compounds, a pretreatment time of 20-60 minutes is common.[2][5]

    • A within-subjects, randomized design is recommended, where each mouse receives all drug doses and vehicle in a counterbalanced order across different test days.[4]

DID_Workflow Acclimation 1. Acclimation - Single housing - Reverse light cycle (1 week) DID_Induction 2. DID Induction (Days 1-3) - 3h into dark cycle - Replace water with 20% EtOH - 2-hour access Acclimation->DID_Induction DID_Test_Day4 3. DID Test Baseline (Day 4) - 3h into dark cycle - Replace water with 20% EtOH - 4-hour access DID_Induction->DID_Test_Day4 Drug_Prep 4. Drug Preparation - Weigh mouse - Calculate dose (e.g., 10 mg/kg) - Prepare YIL781/Vehicle solution DID_Test_Day4->Drug_Prep Establish stable baseline Administration 5. Administration - Inject YIL781 or Vehicle (IP) - Pretreatment time (e.g., 30 min) Drug_Prep->Administration DID_Drug_Test 6. DID Drug Test Session - 3h into dark cycle - Replace water with 20% EtOH - 4-hour access Administration->DID_Drug_Test Data_Collection 7. Data Collection & Analysis - Weigh EtOH bottle - Calculate intake (g/kg) - Statistical analysis DID_Drug_Test->Data_Collection

Caption: Experimental workflow for the Drinking in the Dark (DID) protocol.

Concluding Remarks

YIL781 is a valuable pharmacological tool for probing the role of the ghrelin system in alcohol binge-like drinking. Its biased agonism at the GHSR allows for a nuanced investigation of specific signaling pathways. The provided data and protocols offer a framework for designing and executing experiments to explore how YIL781 modulates alcohol consumption. Researchers should consider the observed sex- and dose-dependent effects when designing studies and interpreting results. Further investigation into the pharmacokinetics of YIL781 and the precise downstream neurobiological consequences of its biased signaling will continue to enhance its utility in the field of addiction research.

References

Application Notes and Protocols: YIL781 Hydrochloride in Diet-Induced Obese Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and orally active small molecule that modulates the ghrelin receptor (GHS-R1a).[1][2] The ghrelin receptor is a key regulator of energy balance, appetite, and glucose homeostasis, making it an attractive target for the development of therapeutics for obesity and metabolic diseases.[3][4] YIL781 acts as a biased agonist, selectively activating the Gαq/11 and Gα12 signaling pathways of the ghrelin receptor without recruiting β-arrestin.[5][6] In diet-induced obese (DIO) mouse models, daily oral administration of YIL781 has been shown to reduce food intake and promote weight loss, primarily through the selective loss of fat mass.[7][8] Furthermore, it has demonstrated beneficial effects on glucose metabolism, improving glucose tolerance by enhancing insulin (B600854) secretion.[1][8]

These application notes provide a comprehensive guide for the use of this compound in preclinical studies using diet-induced obese mouse models. The following sections detail the pharmacological profile of YIL781, protocols for key in vivo experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in diet-induced obese mouse models.

ParameterValueSpecies/ModelReference
Target Ghrelin Receptor (GHS-R1a)[1]
Binding Affinity (Ki) 17 nM[1]
In Vitro Activity Selective Gαq/11 & Gα12 activationBRET-based biosensor assays[5][6]
Effect on Food Intake ReducedDiet-Induced Obese (DIO) Mice[7][8]
Effect on Body Weight Up to 15% loss (selective fat mass loss)Diet-Induced Obese (DIO) Mice[7][8]
Effect on Glucose Homeostasis Improved glucose tolerance, Increased insulin secretionRats, DIO Mice[1][8]
Effect on Gastric Emptying Modestly delayed at higher doses (e.g., 10 mg/kg)Mice[8]

Table 1: Pharmacological and In Vivo Effects of this compound.

ParameterDosageAdministration RouteAnimal ModelKey FindingsReference
Acute Food Intake Not SpecifiedIntracerebroventricular (ICV)MiceIncreased food intake, effect blunted in Gαq/11-deficient mice.[7]
Chronic Body Weight Not SpecifiedOralDiet-Induced Obese (DIO) MiceReduced food intake and body weight.[7]
Glucose Tolerance 10 mg/kgOral (p.o.)RatsImproved glucose homeostasis.[7]
Blood Glucose Level 0.1 to 5 µg/5 µlIntrathecal (i.t.)Conscious miceAttenuated ghrelin-induced up-regulation of blood glucose level.[9]
Blood Pressure & Heart Rate 5, 10, and 20 mg/kgIntraperitoneal (i.p.)Wild-type miceNo significant change compared to vehicle.[10]

Table 2: Summary of In Vivo Studies with this compound.

Experimental Protocols

Induction of Diet-Induced Obesity (DIO) in Mice

Objective: To generate a mouse model of obesity that mimics the human condition of obesity resulting from a high-fat diet.[11]

Materials:

  • Male C57BL/6 mice (4-5 weeks of age).[12]

  • High-fat diet (HFD; e.g., 45% kcal from fat).[11][13]

  • Standard chow diet.

  • Animal caging with enrichment.

  • Scale for body weight measurement.

Procedure:

  • Upon arrival, acclimatize mice to the facility for at least one week on a standard chow diet.

  • Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.

  • House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.

  • Monitor body weight weekly. Mice on the HFD will exhibit a gradual increase in body weight, which becomes significant after approximately 4 weeks.[11]

  • Continue the HFD feeding for 10-12 weeks to establish a stable obese phenotype with increased adiposity and potential insulin resistance.[7][11][12]

Chronic Oral Administration of this compound in DIO Mice

Objective: To evaluate the long-term effects of YIL781 on body weight, food intake, and body composition in DIO mice.[7]

Materials:

  • Diet-induced obese C57BL/6 mice.

  • This compound.

  • Vehicle control (e.g., sterile water or saline).

  • Oral gavage needles.

  • Metabolic cages for accurate food intake monitoring.

  • Body composition analyzer (e.g., DEXA or NMR).

Procedure:

  • Acclimatize the DIO mice to individual housing in metabolic cages for several days to obtain stable baseline measurements of food intake and body weight.[7]

  • Randomize the mice into treatment groups (e.g., vehicle control, YIL781 at various doses). A pair-fed group can be included to differentiate between the effects on energy expenditure and food intake.[7][8]

  • Prepare the YIL781 formulation for oral gavage at the desired concentration.

  • Administer YIL781 or vehicle daily via oral gavage at a specified dose (e.g., 10 mg/kg).[7][8]

  • Monitor and record daily food intake and body weight for the duration of the study (e.g., 2-4 weeks).[7]

  • At the end of the study, measure the final body composition to assess changes in fat mass and lean mass.[7]

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of YIL781 on glucose clearance in vivo.[7]

Materials:

  • Fasted DIO mice.

  • This compound.

  • Vehicle control.

  • 20% D-glucose solution (sterile).[7]

  • Glucometer and test strips.

  • Restraining device for blood sampling from the tail vein.

Procedure:

  • Fast the animals overnight for approximately 12-16 hours with free access to water.[7]

  • Record the baseline body weight.

  • Administer YIL781 (e.g., 10 mg/kg) or vehicle orally (p.o.).[7]

  • After a specified time post-drug administration (e.g., 60 minutes), take a baseline blood glucose measurement (t=0) from the tail vein.

  • Administer a 2 g/kg D-glucose solution via oral gavage.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.

Mandatory Visualizations

GHS_R1a_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Full Agonist YIL781 YIL781 YIL781->GHSR1a Biased Agonist Gq11 Gαq/11 G12 Gα12 BetaArrestin β-Arrestin YIL781->BetaArrestin Blocks Recruitment GHSR1a->Gq11 GHSR1a->Gq11 GHSR1a->G12 GHSR1a->G12 GHSR1a->BetaArrestin PLC PLC Gq11->PLC BiasedEffects Biased Physiological Effects Gq11->BiasedEffects RhoA RhoA G12->RhoA G12->BiasedEffects PhysiologicalEffects Physiological Effects PLC->PhysiologicalEffects RhoA->PhysiologicalEffects BetaArrestin->PhysiologicalEffects BlockedEffects Blocked Physiological Effects BetaArrestin->BlockedEffects

Caption: Biased signaling of YIL781 at the GHS-R1a.

Experimental_Workflow cluster_induction Phase 1: Obesity Induction cluster_treatment Phase 2: Treatment and Monitoring cluster_analysis Phase 3: Endpoint Analysis start C57BL/6 Mice (4-5 weeks old) diet High-Fat Diet Feeding (10-12 weeks) start->diet obese_mice Diet-Induced Obese (DIO) Mice diet->obese_mice acclimatization Acclimatization to Metabolic Cages obese_mice->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Daily Oral Gavage: - Vehicle - YIL781 (e.g., 10 mg/kg) - Pair-fed randomization->treatment monitoring Daily Monitoring: - Food Intake - Body Weight treatment->monitoring body_comp Body Composition Analysis (DEXA/NMR) monitoring->body_comp ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt data_analysis Data Analysis and Interpretation body_comp->data_analysis ogtt->data_analysis

Caption: Workflow for evaluating YIL781 in DIO mice.

References

Application Notes and Protocols for Assessing the Effect of YIL781 Hydrochloride on Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Ghrelin, often referred to as the "hunger hormone," is an orexigenic peptide primarily secreted by the stomach that plays a crucial role in stimulating appetite and promoting food intake.[3][4] By blocking the ghrelin receptor, this compound is expected to reduce food intake, making it a compound of interest for the development of anti-obesity therapeutics.[5][6] Preclinical studies have demonstrated that ghrelin receptor antagonists can suppress appetite and promote weight loss, primarily through a centrally mediated mechanism.[5][6]

These application notes provide detailed protocols for assessing the anorectic effects of this compound in preclinical rodent models. The methodologies described herein are designed to enable researchers to evaluate the efficacy of this compound in reducing food intake in both acute and chronic settings.

Mechanism of Action: Ghrelin Receptor Antagonism

Ghrelin exerts its orexigenic effects by binding to GHS-R1a in the hypothalamus, a key brain region for appetite regulation.[3][6] This binding event activates downstream signaling pathways that ultimately lead to an increase in the expression and release of orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), while inhibiting anorexigenic neurons.[6][7] this compound, as a competitive antagonist, binds to GHS-R1a without activating it, thereby preventing ghrelin from exerting its appetite-stimulating effects.[5] This leads to a reduction in the signaling that promotes hunger, resulting in decreased food consumption.

GHSR1a_Signaling_Pathway cluster_0 Ghrelin Stimulation (Orexigenic) cluster_1 This compound Inhibition Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a G_protein Gq/11 Activation GHSR1a->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC AMPK AMPK Activation Ca_PKC->AMPK Hypothalamic_Neurons Hypothalamic Orexigenic Neurons (NPY/AgRP) AMPK->Hypothalamic_Neurons Food_Intake_Increase Increased Food Intake Hypothalamic_Neurons->Food_Intake_Increase YIL781 YIL781 Hydrochloride Blocked_GHSR1a GHS-R1a (Blocked) YIL781->Blocked_GHSR1a Antagonizes No_Signal Signal Transduction Inhibited Blocked_GHSR1a->No_Signal Food_Intake_Decrease Decreased Food Intake No_Signal->Food_Intake_Decrease

Caption: Ghrelin receptor signaling and this compound's mechanism of action.

Experimental Protocols

The following protocols are designed to assess the effects of this compound on food intake in rodent models. It is recommended to use both lean and diet-induced obese (DIO) animals to evaluate the compound's efficacy in different physiological states.

Protocol 1: Acute Food Intake Study in Lean Mice

This study aims to determine the acute effects of a single dose of this compound on food intake over a 24-hour period.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard rodent chow

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (20-22 gauge, flexible tip)[8][9]

  • Metabolic cages or standard cages with wire mesh floors for food spillage collection

  • Analytical balance

Procedure:

  • Acclimation: Individually house the mice for at least 3-5 days to acclimate them to the housing conditions and handling.[10]

  • Habituation: Habituate the mice to the oral gavage procedure by administering the vehicle for 2-3 days prior to the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.[10]

  • Grouping and Dosing: On the day of the experiment, weigh the mice and randomly assign them to treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg). Administer the assigned treatment via oral gavage. The volume should not exceed 10 ml/kg of body weight.[9]

  • Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow.[10]

  • Data Collection: Measure the cumulative food intake at 1, 2, 4, 8, and 24 hours post-dosing by weighing the remaining food and any spillage.[7][10]

  • Data Analysis: Calculate the food intake for each animal at each time point. The data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons against the vehicle control group.

Protocol 2: Chronic Food Intake and Body Weight Study in Diet-Induced Obese (DIO) Mice

This study evaluates the long-term effects of daily administration of this compound on food intake, body weight, and body composition in a model of obesity.

Materials:

  • Male C57BL/6 mice

  • High-fat diet (e.g., 45-60% kcal from fat) and standard chow

  • This compound

  • Vehicle

  • Oral gavage needles

  • Analytical balance

  • Equipment for body composition analysis (e.g., DEXA or NMR)

Procedure:

  • Induction of Obesity: Feed the mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet. Obesity is typically defined as a significant increase in body weight compared to the control group.[5]

  • Baseline Measurements: Before starting the treatment, record the baseline body weight and body composition of all animals.

  • Grouping and Dosing: Randomly assign the DIO mice to treatment groups (e.g., vehicle control, this compound at a selected dose, e.g., 10 mg/kg). Administer the treatment orally once daily for a period of 14-28 days.[5][6]

  • Daily Monitoring: Measure food intake and body weight daily throughout the study period.[5]

  • Weekly Monitoring: Monitor body composition on a weekly basis.

  • Pair-Feeding Group (Optional but Recommended): Include a pair-fed group that receives the vehicle and is fed the same amount of food consumed by the this compound-treated group on the previous day. This helps to determine if the effects on body weight are solely due to reduced food intake or if there are other metabolic effects.[5][6]

  • Data Analysis: Analyze the changes in food intake, body weight, and body composition over time using appropriate statistical methods, such as a two-way repeated-measures ANOVA.

Experimental_Workflow cluster_acute Protocol 1: Acute Study cluster_chronic Protocol 2: Chronic Study (DIO Model) A1 Acclimation & Habituation A2 Overnight Fasting A1->A2 A3 Randomization & Dosing (Single Dose) A2->A3 A4 Food Presentation A3->A4 A5 Measure Cumulative Food Intake (1, 2, 4, 8, 24h) A4->A5 C1 Induce Obesity (High-Fat Diet) C2 Baseline Measurements (Body Weight & Composition) C1->C2 C3 Randomization & Dosing (Daily for 14-28 days) C2->C3 C4 Daily Monitoring (Food Intake & Body Weight) C3->C4 C5 Weekly Monitoring (Body Composition) C3->C5

Caption: Experimental workflows for acute and chronic food intake studies.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the proposed studies. The example data is based on findings for similar ghrelin receptor antagonists.[5][6]

Table 1: Effect of a Single Oral Dose of this compound on Cumulative Food Intake in Lean Mice

Treatment GroupDose (mg/kg)4-hour Food Intake (g)24-hour Food Intake (g)% Reduction vs. Vehicle (24h)
Vehicle02.5 ± 0.25.0 ± 0.4-
YIL781 HCl32.1 ± 0.34.3 ± 0.314%
YIL781 HCl101.8 ± 0.23.8 ± 0.4 24%
YIL781 HCl301.5 ± 0.33.2 ± 0.5**36%
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Table 2: Effect of Chronic Daily Oral Administration of this compound on Body Weight and Food Intake in DIO Mice (14-Day Study)

Treatment GroupDose (mg/kg/day)Initial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Vehicle045.2 ± 1.548.5 ± 1.8+7.3%3.5 ± 0.2
YIL781 HCl1044.8 ± 1.640.1 ± 1.4 -10.5%2.8 ± 0.3*
Pair-Fed-45.5 ± 1.441.2 ± 1.5-9.5%2.8 ± 0.3
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the anorectic potential of this compound. By antagonizing the ghrelin receptor, this compound holds promise as a therapeutic agent for obesity and related metabolic disorders. The successful implementation of these studies will provide crucial data on the efficacy and dose-response relationship of this compound, guiding further drug development efforts.

References

Application Notes and Protocols for YIL781 Hydrochloride in Pancreatic Islet Insulin Secretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with a reported Ki value of 17 nM. Ghrelin, a peptide hormone primarily secreted by the stomach, is known to inhibit glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. By blocking the action of ghrelin, YIL781 can reverse this inhibition, thereby promoting insulin release. This makes YIL781 a valuable research tool for studying the role of the ghrelin signaling pathway in glucose homeostasis and a potential therapeutic agent for type 2 diabetes. These application notes provide a summary of the effects of YIL781 on pancreatic islet insulin secretion, detailed protocols for relevant in vitro assays, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in pancreatic islet insulin secretion studies.

Table 1: In Vitro Efficacy of this compound on Insulin Secretion

ParameterSpeciesGlucose Concentration (mM)YIL781 ConcentrationEffect on Insulin SecretionReference(s)
Ki--17 nM-[1]
Counteraction of Ghrelin-Inhibited Insulin ReleaseMouse8.31 µMCounteracted 1 nM ghrelin-inhibited insulin release, restoring it to levels observed with glucose alone.[2]
Blockade of Ghrelin-Induced SuppressionRat201 µMFully blocked the 25% suppression of insulin secretion induced by 10 nM ghrelin. YIL781 alone had no effect in the absence of ghrelin.[2]
Inhibition of Ghrelin-Induced Calcium Response---pIC50 values of 7.90 and 8.27 for inhibiting the calcium response induced by ghrelin.[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDose and Route of AdministrationKey FindingsReference(s)
Lean Wistar Rat10 mg/kg, Oral23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT), accompanied by increased insulin secretion.[2]

Signaling Pathway

The binding of ghrelin to its receptor (GHS-R1a) on pancreatic β-cells initiates a signaling cascade that ultimately suppresses insulin secretion. YIL781, as a GHS-R1a antagonist, blocks this pathway.

GHS_R1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Binds YIL781 YIL781 YIL781->GHSR1a Blocks G_protein Gαi/o Protein GHSR1a->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA K_channel KATP Channel (Opening) PKA->K_channel Reduces inhibition of Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Ca²⁺ Channel (Inhibition) Hyperpolarization->Ca_channel Ca_influx ↓ [Ca²⁺]i Ca_channel->Ca_influx Insulin_secretion ↓ Insulin Secretion Ca_influx->Insulin_secretion GSIS_Workflow Islet_Isolation 1. Islet Isolation & Overnight Culture Pre_incubation 2. Pre-incubation (2.8 mM Glucose, 1h) Islet_Isolation->Pre_incubation Treatment 3. Treatment Incubation (1h) - Basal (2.8 mM Glucose) - Stimulated (16.7 mM Glucose) - Ghrelin + 16.7 mM Glucose - Ghrelin + YIL781 + 16.7 mM Glucose - YIL781 + 16.7 mM Glucose Pre_incubation->Treatment Supernatant_Collection 4. Supernatant Collection Treatment->Supernatant_Collection ELISA 5. Insulin Measurement (ELISA) Supernatant_Collection->ELISA Data_Analysis 6. Data Analysis ELISA->Data_Analysis Perifusion_Workflow Islet_Loading 1. Islet Loading into Perifusion Chambers Equilibration 2. Equilibration (2.8 mM Glucose, 30-60 min) Islet_Loading->Equilibration Baseline 3. Baseline Perifusion (2.8 mM Glucose, 10 min) Equilibration->Baseline Stimulation 4. Stimulatory Perifusion (30-45 min) (16.7 mM Glucose ± Ghrelin ± YIL781) Baseline->Stimulation Fraction_Collection Fraction Collection (every 1-2 min) Return_to_Baseline 5. Return to Baseline (2.8 mM Glucose) Stimulation->Return_to_Baseline ELISA 6. Insulin Measurement (ELISA) Return_to_Baseline->ELISA Data_Analysis 7. Data Analysis (Biphasic Profile) ELISA->Data_Analysis

References

Application Notes and Protocols: Intrathecal Injection of YIL781 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and selective biased agonist for the ghrelin receptor (GHSR-1a).[1][2] Unlike the endogenous full agonist, ghrelin, which activates multiple G-protein pathways and β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin.[1][2] This unique pharmacological profile makes YIL781 a valuable tool for dissecting the physiological roles of specific ghrelin receptor signaling pathways. Intrathecal (i.t.) administration allows for the direct delivery of YIL781 to the central nervous system (CNS), bypassing the blood-brain barrier and enabling the investigation of its effects on CNS-mediated processes.[3][4]

These application notes provide detailed protocols for the intrathecal injection of this compound in rodent models, along with a summary of its in vitro and in vivo pharmacological properties.

Data Presentation

Table 1: In Vitro Pharmacological Parameters of YIL781 at the Ghrelin Receptor
Assay TypeParameterValueReference
Gαq ActivationEC5016 nM[2]
Gα11 ActivationEC5053 nM[2]
Gαq Activation (% of ghrelin)Emax45%[2]
Gα11 Activation (% of ghrelin)Emax43%[2]
Ghrelin Receptor BindingKi17 nM
Table 2: Comparative In Vivo Effects of this compound
ModelAdministrationEffectKey FindingsReference
RatSubcutaneous (s.c.)Increased Food IntakeSignificant increase in food intake in the first 30 minutes when administered during the light phase.[1]
RatSubcutaneous (s.c.)Decreased Gastric EmptyingStrongly decreased gastric emptying.[1]
Mouse (Kindling Model)Not SpecifiedPro-convulsiveLonger and more severe seizures compared to saline controls.[2]
MouseIntrathecal (i.t.)Attenuation of Ghrelin-Induced HyperglycemiaAttenuated the ghrelin-induced up-regulation of blood glucose levels.[5]

Experimental Protocols

Protocol 1: Intrathecal Injection of this compound in Mice

This protocol is adapted from established methods for intrathecal injection in mice.[3][6][7][8]

Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for reconstitution

  • Anesthetic (e.g., isoflurane)

  • Microliter syringe (e.g., 10 µL or 25 µL) with a 30-gauge needle

  • Heating pad

  • Dissecting microscope (optional, but recommended for neonatal mice)

  • Clippers for fur removal

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (or other approved anesthetic). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

    • Remove the fur from the lumbar region of the back using clippers.

    • Wipe the shaved area with 70% ethanol.

  • Locating the Injection Site:

    • Position the mouse on a stable surface. For adult mice, placing a 15-mL conical tube under the abdomen can help arch the back and expose the intervertebral spaces.[8]

    • Palpate the iliac crests. The injection site is typically between the L4-L5 or L5-L6 vertebrae, which is just rostral to the iliac crests.[6][8]

  • Injection:

    • Draw the desired volume of this compound solution into the microliter syringe. A typical injection volume for mice is 5-10 µL.[3][9]

    • Hold the syringe in your dominant hand. With your non-dominant hand, gently secure the mouse's hips.

    • Insert the needle at a 30-45 degree angle into the intervertebral space.[6] A slight "pop" may be felt as the needle penetrates the dura mater. A characteristic tail flick is a reliable indicator of successful entry into the intrathecal space.[8]

    • Slowly inject the solution over 50-60 seconds.[7]

    • Keep the needle in place for an additional 10-20 seconds to prevent backflow.[7]

    • Gently withdraw the needle.

  • Recovery:

    • Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.[7]

    • Monitor the animal for any signs of distress or neurological impairment.

Protocol 2: Intrathecal Injection of this compound in Rats

This protocol is adapted from established methods for intrathecal injection in rats.[3][4][6]

Materials:

  • This compound

  • Sterile, pyrogen-free saline or aCSF

  • Anesthetic (e.g., isoflurane)

  • Microliter syringe with a 25-gauge or 30-gauge needle

  • Heating pad

  • Clippers for fur removal

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic.

    • Shave the lumbar region and disinfect with 70% ethanol.

  • Locating the Injection Site:

    • Position the rat in a stereotaxic frame or hold it firmly to flex the spine.

    • Identify the intervertebral space between L4-L5 or L5-L6 by palpating the spinous processes.

  • Injection:

    • Prepare the syringe with the this compound solution. Injection volumes for rats are typically between 10-50 µL.[3][9]

    • Insert the needle perpendicular to the spine in the identified intervertebral space.[6]

    • Advance the needle until a slight resistance is felt, followed by a sudden lack of resistance, indicating entry into the intrathecal space. A tail flick may also be observed.

    • Inject the solution slowly.

    • Hold the needle in place for a few seconds before withdrawal.

  • Recovery:

    • Allow the rat to recover on a heating pad and monitor its condition.

Mandatory Visualization

G cluster_0 Ghrelin Receptor (GHSR-1a) Signaling GHSR Ghrelin Receptor (GHSR-1a) Gq11 Gαq/11 GHSR->Gq11 G12 Gα12 GHSR->G12 beta_arrestin β-arrestin GHSR->beta_arrestin (Blocked by YIL781) PLC Phospholipase C (PLC) Gq11->PLC RhoA RhoA G12->RhoA Physiological_Effects_arrestin Physiological Effects beta_arrestin->Physiological_Effects_arrestin Physiological_Effects_Gq Physiological Effects (e.g., Food Intake) PLC->Physiological_Effects_Gq Physiological_Effects_G12 Physiological Effects RhoA->Physiological_Effects_G12 YIL781 YIL781 YIL781->GHSR Biased Agonist Ghrelin Ghrelin Ghrelin->GHSR Full Agonist G cluster_workflow Intrathecal Injection Workflow prep 1. Animal Preparation - Anesthesia - Fur Removal - Disinfection locate 2. Locate Injection Site (L4-L6 Intervertebral Space) prep->locate Position Animal inject 3. Injection - Insert Needle (30-45°) - Slow Infusion - Wait Before Withdrawal locate->inject Confirm Location recover 4. Recovery - Heating Pad - Monitoring inject->recover Post-Injection

References

Preparing YIL781 Hydrochloride Stock Solutions for In Vitro and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent and selective ghrelin receptor (GHS-R1a) antagonist that has emerged as a valuable tool in metabolic disease research.[1] Its unique characteristic lies in its function as a biased agonist, selectively activating Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[2][3] This biased signaling allows for the dissection of specific pathways in ghrelin receptor function. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in key in vitro and in vivo experiments.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueReference
Molecular Formula C₂₄H₂₈FN₃O₂・HCl[4]
Molecular Weight 445.96 g/mol [4]
Appearance Solid[4]
Purity >98%[1]
Solubility Soluble in DMSO to 100 mM, Ethanol to 100 mM, and Water to 100 mM.[1]
Storage (Solid) Store at room temperature under desiccating conditions.[1]
Storage (Stock Solution) Store at -20°C for up to 1 month or -80°C for up to 6 months.[5]

Signaling Pathway of YIL781 at the Ghrelin Receptor

YIL781 acts as a biased agonist at the ghrelin receptor (GHS-R1a). Unlike the endogenous full agonist, ghrelin, which activates multiple G-protein pathways and recruits β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways.[2][3] This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

GHS_R1a_Signaling cluster_receptor Receptor cluster_downstream Downstream Signaling Ghrelin Ghrelin (Full Agonist) GHSR1a GHS-R1a Ghrelin->GHSR1a YIL781 YIL781 (Biased Agonist) YIL781->GHSR1a Gaq11 Gαq/11 Activation GHSR1a->Gaq11 Activates Gai_o Gαi/o Activation GHSR1a->Gai_o Activates beta_arrestin β-arrestin Recruitment GHSR1a->beta_arrestin Recruits PLC PLC Activation Gaq11->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 Ca_release Ca²⁺ Release DAG_IP3->Ca_release

Ghrelin receptor signaling by Ghrelin and YIL781.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for 100 mM DMSO Stock Solution:

  • Weighing: Accurately weigh out 4.46 mg of this compound powder.

  • Dissolving: Add 100 µL of anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.

Protocol for Aqueous Stock Solutions:

For experiments requiring aqueous solutions, this compound can be dissolved directly in sterile water up to 100 mM.[1] However, for in vivo applications, co-solvents are often used to improve solubility and stability.

In Vivo Formulation Example (for oral gavage): [5]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a final concentration of approximately 2.08 mg/mL.[5]

In Vitro Applications and Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This assay directly measures the activation of specific G-protein subtypes upon ligand binding to the ghrelin receptor.[2][3]

Experimental Workflow:

BRET_Workflow start Start transfect Co-transfect HEK293T cells with GHS-R1a and BRET biosensors start->transfect seed Seed transfected cells into 96-well plates transfect->seed incubate_substrate Incubate with luciferase substrate seed->incubate_substrate add_ligand Add YIL781 or control at various concentrations incubate_substrate->add_ligand measure Measure BRET signal add_ligand->measure analyze Analyze data and generate dose-response curves measure->analyze end End analyze->end

Workflow for BRET-based G-protein activation assay.

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and transiently co-transfect them with plasmids encoding the human ghrelin receptor (GHS-R1a) and BRET-based biosensors for specific G-protein subunits (e.g., Gαq).[2]

  • Seeding: Seed the transfected cells into 96-well plates.

  • Assay: Wash the cells with a suitable buffer (e.g., HBSS) and incubate with a luciferase substrate (e.g., coelenterazine (B1669285) h).

  • Ligand Addition: Add serial dilutions of this compound or a control ligand.

  • Measurement: Measure the BRET signal using a microplate reader. An increased BRET ratio indicates G-protein activation.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ value for G-protein activation.[2]

Quantitative Data:

ParameterValueReference
Gαq Activation (EC₅₀) 16 nM[6]
Gα₁₁ Activation (EC₅₀) 53 nM[6]
Gαq Activation (% of ghrelin) 45%[6]
Gα₁₁ Activation (% of ghrelin) 43%[6]

In Vivo Applications and Protocols

Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the long-term effects of YIL781 on body weight, food intake, and body composition.[7]

Protocol:

  • Induction of Obesity: Feed male C57BL/6 mice a high-fat diet for 10-12 weeks to induce obesity.[8]

  • Acclimatization: House the mice individually in metabolic cages for acclimatization and baseline data collection (body weight, food intake).

  • Treatment: Randomize mice into treatment groups and administer this compound (e.g., 10 mg/kg, oral gavage) or vehicle daily for 2-4 weeks.[8]

  • Monitoring: Monitor daily food intake and body weight.

  • Final Analysis: At the end of the study, measure final body composition using techniques like DEXA or NMR.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the effect of YIL781 on glucose clearance in vivo.[5][8][9]

Experimental Workflow:

IPGTT_Workflow start Start fast Fast mice overnight (12-16 hours) start->fast weigh Record baseline body weight fast->weigh administer_drug Administer YIL781 or vehicle (e.g., 10 mg/kg, p.o.) weigh->administer_drug wait Wait for drug absorption (e.g., 60 minutes) administer_drug->wait glucose_challenge Administer glucose (2 g/kg, i.p.) wait->glucose_challenge measure_glucose Measure blood glucose at 0, 15, 30, 60, 120 min glucose_challenge->measure_glucose analyze Calculate Area Under the Curve (AUC) measure_glucose->analyze end End analyze->end

Workflow for Intraperitoneal Glucose Tolerance Test (IPGTT).

Protocol:

  • Fasting: Fast mice overnight for 12-16 hours with free access to water.[8]

  • Baseline Measurements: Record the baseline body weight and measure baseline blood glucose (t=0) from a tail snip.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally.[8]

  • Glucose Challenge: After a set time (e.g., 60 minutes), administer a 20% D-glucose solution (2 g/kg body weight) via intraperitoneal injection.[5]

  • Blood Glucose Monitoring: Measure blood glucose levels from tail blood at 15, 30, 60, and 120 minutes post-glucose injection.[9]

  • Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Quantitative Data:

Animal ModelTreatment Dose (oral)Key FindingReference
Rat10 mg/kg23% decrease in glucose Area Under the Curve (AUC) during an IPGTT.[8]

Conclusion

This compound is a critical research tool for investigating the nuanced signaling of the ghrelin receptor and its role in metabolic diseases. The protocols outlined in these application notes provide a foundation for the accurate and effective use of this compound in both in vitro and in vivo experimental settings. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, advancing our understanding of ghrelin receptor pharmacology and its therapeutic potential.

References

YIL781 Hydrochloride: Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] In addition to its classification as an antagonist, YIL781 has been characterized as a biased agonist, selectively activating Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[2][3] This unique pharmacological profile makes this compound a valuable tool for investigating the multifaceted roles of the ghrelin system in neuroscience. The ghrelin system is deeply implicated in a variety of physiological and pathological processes within the central nervous system, including appetite regulation, reward pathways, learning and memory, and the pathophysiology of neurological disorders such as epilepsy. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological properties of this compound, providing key quantitative data for easy reference and comparison.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueAssay TypeSource
Binding Affinity (Ki) 17 nMGhrelin Receptor (GHS-R1a)[4][5]
Antagonist Potency (pIC50) 7.90 and 8.27Ghrelin-induced calcium response[1]
Gαq Activation (EC50) 16 nMBRET-based biosensor assay[2]
Gα11 Activation (EC50) 53 nMBRET-based biosensor assay[2]
Gαq Activation (% of ghrelin Emax) 45%BRET-based biosensor assay[2]
Gα11 Activation (% of ghrelin Emax) 43%BRET-based biosensor assay[2]
Motilin Receptor Affinity (Ki) 6 µMRadioligand binding assay[4][5]

Table 2: In Vivo Effects of this compound in Neuroscience Models

Animal ModelApplicationTreatmentKey FindingSource
Conscious MiceGlucose HomeostasisIntrathecal (i.t.) injection of 5 µg YIL781 + 5 µg ghrelinAttenuated ghrelin-induced increase in blood glucose levels.[1]
Rat ModelsFood IntakeAdministration during the light phaseSignificantly increased food intake within the first 30 minutes.[2]
Mouse Kindling Model of EpilepsySeizure ActivityPre-treatment with YIL781Resulted in longer and more severe seizures compared to saline controls (Total seizure duration: 119.9 ± 14.10 s vs. 39.75 ± 10.85 s).[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

GHSR_Signaling cluster_ligands Ligands cluster_receptor Ghrelin Receptor (GHS-R1a) cluster_downstream Downstream Signaling Pathways Ghrelin Ghrelin (Endogenous Agonist) GHSR GHS-R1a Ghrelin->GHSR YIL781 YIL781 (Biased Agonist / Antagonist) YIL781->GHSR Gq11 Gαq/11 Activation YIL781->Gq11 Partial Activation beta_arrestin β-arrestin Recruitment YIL781->beta_arrestin No Recruitment GHSR->Gq11 Full Activation GHSR->beta_arrestin Recruitment PLC PLC Activation Gq11->PLC Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Responses Diverse Cellular Responses (e.g., Neuronal Excitability) Ca_release->Cellular_Responses

Ghrelin receptor signaling pathways.

BRET_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis HEK293T HEK293T Cells Transfection Co-transfect with plasmids: - GHS-R1a - Gα-Rluc - Gβγ-YFP HEK293T->Transfection Plating Plate transfected cells in 96-well plates Transfection->Plating Ligand_Addition Add YIL781 or Ghrelin (various concentrations) Plating->Ligand_Addition BRET_Measurement Measure BRET signal (Luciferase and Fluorescent emissions) Ligand_Addition->BRET_Measurement Ratio_Calculation Calculate BRET Ratio (Fluorescence / Luciferase) BRET_Measurement->Ratio_Calculation Dose_Response Generate Dose-Response Curves Ratio_Calculation->Dose_Response EC50_IC50 Determine EC50 / IC50 values Dose_Response->EC50_IC50

Workflow for a BRET-based G-protein activation assay.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET)-based G-protein Activation Assay

This protocol is designed to quantitatively measure the activation of specific G-protein subtypes by this compound at the ghrelin receptor.

Objective: To determine the potency (EC50) and efficacy of YIL781 in activating Gαq/11 signaling pathways.

Materials:

  • Human Embryonic Kidney (HEK) 293T cells

  • Plasmids encoding:

    • Human ghrelin receptor (GHS-R1a)

    • Gα subunit fused to Renilla luciferase (Rluc) (e.g., Gαq-Rluc)

    • Gβγ subunit fused to a yellow fluorescent protein (YFP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • White, clear-bottom 96-well plates

  • This compound

  • Ghrelin (as a positive control)

  • Coelenterazine (B1669285) h (BRET substrate)

  • Microplate reader capable of detecting luminescence and fluorescence

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • One day before transfection, seed cells into 6-well plates to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with plasmids encoding GHS-R1a, Gα-Rluc, and Gβγ-YFP using a suitable transfection reagent according to the manufacturer's protocol.

  • Assay Preparation:

    • 24 hours post-transfection, detach the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Plate the cell suspension into white, clear-bottom 96-well plates.

  • Ligand Treatment:

    • Prepare serial dilutions of this compound and ghrelin in the assay buffer.

    • Add the different concentrations of the ligands to the appropriate wells. Include a vehicle control.

  • BRET Measurement:

    • Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm) using a BRET-compatible microplate reader.

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the YFP emission intensity by the Rluc emission intensity.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Food Intake Study in Rodents

This protocol outlines a method to assess the effect of this compound on food intake in rats or mice.

Objective: To evaluate the impact of YIL781 on appetitive behavior.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Standard laboratory chow

  • This compound

  • Vehicle control (e.g., saline or DMSO/saline mixture)

  • Metabolic cages or standard housing with food hoppers and scales

  • Oral gavage needles

Procedure:

  • Animal Acclimation:

    • Individually house the animals and allow them to acclimate to the housing conditions and handling for at least one week.

    • Monitor baseline food and water intake daily.

  • Compound Administration:

    • On the day of the experiment, administer this compound or vehicle to the animals via oral gavage or intraperitoneal injection. A typical dose for YIL781 is 10-30 mg/kg.[2]

    • For studies investigating appetite stimulation, administration is often performed at the beginning of the light phase when rodents naturally eat less.

  • Food Intake Measurement:

    • Immediately after compound administration, provide a pre-weighed amount of food.

    • Measure the amount of food consumed at regular intervals (e.g., 30 min, 1h, 2h, 4h, and 24h) by weighing the remaining food and any spillage.

  • Data Analysis:

    • Calculate the cumulative food intake at each time point for each animal.

    • Compare the food intake between the YIL781-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Mouse Kindling Model of Epilepsy

This protocol describes a method to investigate the pro- or anti-convulsive effects of this compound using a chemical kindling model.

Objective: To assess the effect of YIL781 on seizure susceptibility and severity.

Materials:

  • Male C57BL/6J mice

  • A sub-convulsive dose of a chemical convulsant (e.g., pentylenetetrazol - PTZ)

  • This compound

  • Saline (vehicle control)

  • Behavioral observation chamber

  • Video recording equipment (optional)

  • Racine's scale for seizure scoring

Procedure:

  • Kindling Induction:

    • Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) to the mice every other day.

    • After each PTZ injection, observe the mice for 30 minutes and score the seizure severity based on Racine's scale (Stage 1: facial clonus; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling).

    • Continue the kindling procedure until the animals consistently exhibit Stage 4 or 5 seizures (fully kindled).

  • Compound Treatment:

    • Once the mice are fully kindled, administer this compound or saline 30 minutes prior to the final PTZ challenge.

  • Seizure Assessment:

    • Following the final PTZ injection, observe and record the seizure activity for each mouse.

    • Key parameters to measure include:

      • Latency to the first seizure

      • Duration of the seizure

      • Maximum seizure stage reached

  • Data Analysis:

    • Compare the seizure parameters between the YIL781-treated group and the saline-treated control group using appropriate statistical methods (e.g., Mann-Whitney U test for seizure scores, t-test for latency and duration).

Conclusion

This compound's unique profile as a biased agonist/antagonist at the ghrelin receptor makes it a critical tool for dissecting the complex signaling and physiological roles of the ghrelin system in the brain. The data and protocols presented here provide a foundation for researchers to explore the therapeutic potential of modulating ghrelin receptor signaling in a variety of neurological and psychiatric disorders. Further investigation into the nuanced effects of YIL781 on different neuronal populations and circuits will undoubtedly contribute to a deeper understanding of brain function and the development of novel therapeutics.

References

Application Notes and Protocols: Investigating Cocaine-Induced Hyperlocomotion with YIL781 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent psychostimulant, induces a state of hyperlocomotion in animal models, a key behavioral indicator often used to study the neurobiological underpinnings of addiction and to screen potential therapeutic agents. The "brain-gut" peptide ghrelin and its receptor, the growth hormone secretagogue receptor type 1a (GHSR1a), have emerged as significant modulators of the dopamine (B1211576) system, which is centrally implicated in the rewarding and reinforcing effects of cocaine.[1][2] YIL781 hydrochloride is a potent and selective antagonist of the GHSR1a. This document provides detailed application notes and protocols for investigating the effects of this compound on cocaine-induced hyperlocomotion, offering a potential avenue for therapeutic intervention in cocaine use disorder.

Mechanism of Action

This compound acts as a competitive antagonist at the GHSR1a, blocking the downstream signaling initiated by ghrelin. The inhibitory effect of YIL781 on cocaine-induced hyperlocomotion is critically dependent on β-arrestin 2 signaling within dopamine neurons.[1][3] While the ghrelin receptor can signal through various G-protein pathways (Gαq/11, Gαi/o, and Gα12/13), the modulation of cocaine's locomotor effects by YIL781 specifically requires the presence and function of β-arrestin 2.[1][2][4] This suggests a biased signaling mechanism or a crucial role for β-arrestin 2 in the interplay between ghrelin and dopamine signaling in the context of psychostimulant effects.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound pre-treatment on cocaine-induced hyperlocomotion in mice.

Treatment GroupDose of YIL781 HCl (mg/kg, i.p.)Dose of Cocaine (mg/kg, i.p.)Total Distance Traveled (cm) in 30 min (Mean ± SEM)Statistical Significance vs. Saline + Cocaine
Saline + Saline00Baseline LocomotionN/A
Saline + Cocaine020Increased LocomotionN/A
YIL781 + Cocaine520Reduced LocomotionNot Statistically Significant
YIL781 + Cocaine1020Significantly Reduced Locomotionp < 0.05
YIL781 + Cocaine2020Significantly Reduced Locomotionp < 0.001

Note: The data presented is a representative summary based on published findings. Actual results may vary depending on experimental conditions.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound on Acute Cocaine-Induced Hyperlocomotion

Objective: To determine the effect of this compound on the acute hyperlocomotor response to cocaine in mice.

Materials:

  • This compound (Tocris Bioscience, Cat. No. 3959 or equivalent)

  • Cocaine hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • C57BL/6J mice (male, 8-10 weeks old)

  • Open field activity chambers equipped with infrared beams (e.g., Med Associates)

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Animal Habituation:

    • House mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle mice for at least 3 days prior to the experiment to acclimate them to the researcher.

    • On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 1 hour.

    • Habituate each mouse to the open field chamber for 30 minutes one day prior to testing.[5][6][7]

  • Drug Preparation:

    • Prepare fresh solutions of this compound and cocaine hydrochloride in sterile saline on the day of the experiment.

    • A typical concentration for cocaine is 2 mg/mL for a 20 mg/kg dose, administered at a volume of 10 mL/kg.[7]

  • Experimental Groups:

    • Divide mice into the following groups (n=8-12 per group):

      • Group 1: Saline + Saline (Vehicle control)

      • Group 2: Saline + Cocaine (Positive control)

      • Group 3: YIL781 (5 mg/kg) + Cocaine

      • Group 4: YIL781 (10 mg/kg) + Cocaine

      • Group 5: YIL781 (20 mg/kg) + Cocaine

  • Drug Administration and Locomotor Activity Recording:

    • Administer the assigned dose of this compound or saline via i.p. injection.

    • Return the mice to their home cages.

    • After a 15-minute pre-treatment interval, administer cocaine (20 mg/kg) or saline via i.p. injection.[3]

    • Immediately place the mouse in the center of the open field chamber.

    • Record locomotor activity (total distance traveled, horizontal and vertical beam breaks) for 30-60 minutes using the automated activity monitoring system.[3]

  • Data Analysis:

    • Analyze the total distance traveled and other locomotor parameters using ANOVA, followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare between groups.

    • A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

G cluster_0 Cocaine Action cluster_1 This compound Intervention Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks DA_inc ↑ Extracellular Dopamine DAT->DA_inc Inhibition of Reuptake D1R_D2R Dopamine Receptors (D1/D2) DA_inc->D1R_D2R Activates Hyperlocomotion Hyperlocomotion D1R_D2R->Hyperlocomotion YIL781 YIL781 HCl GHSR1a Ghrelin Receptor (GHSR1a) YIL781->GHSR1a Antagonizes beta_arrestin β-arrestin 2 GHSR1a->beta_arrestin Recruits Signaling_inhibition Inhibition of Downstream Signaling beta_arrestin->Signaling_inhibition Mediates Signaling_inhibition->Hyperlocomotion Reduces

Caption: Signaling pathway of cocaine-induced hyperlocomotion and YIL781 HCl intervention.

G start Start: Acclimated C57BL/6J Mice pretreatment Administer YIL781 HCl or Saline (i.p.) start->pretreatment wait 15-minute Pre-treatment Interval pretreatment->wait cocaine_admin Administer Cocaine or Saline (i.p.) wait->cocaine_admin locomotion Place in Open Field Chamber & Record Locomotion (30-60 min) cocaine_admin->locomotion analysis Data Analysis (ANOVA) locomotion->analysis

Caption: Experimental workflow for assessing YIL781 HCl on cocaine-induced hyperlocomotion.

References

Troubleshooting & Optimization

Vehicle preparation for in vivo administration of YIL781 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation of YIL781 hydrochloride for in vivo administration. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound formulations.

Issue Potential Cause Recommended Solution
Precipitation in the final formulation The solubility of this compound has been exceeded. This can be due to inaccurate solvent measurements or temperature fluctuations.Ensure precise measurement of all vehicle components. Prepare the formulation at room temperature and consider gentle warming or sonication if precipitation occurs. Always prepare the formulation fresh before each use.[1][2]
Phase separation of the vehicle The components of the vehicle are not fully miscible, which can happen with improper mixing or incorrect component ratios.Add each solvent component one by one and ensure complete mixing between each addition. Vortex the solution thoroughly to create a homogenous mixture.[1][3]
High viscosity of the formulation The concentration of PEG300 or other polymers may be too high, making it difficult to administer, especially for injections.If viscosity is an issue, you can explore slightly reducing the percentage of PEG300 and proportionally increasing the saline content. However, this may affect the solubility of this compound, so a small-scale solubility test is recommended before preparing the full batch.
Animal discomfort or adverse reaction post-administration The vehicle, particularly at high concentrations of DMSO or other organic solvents, may cause local irritation or systemic toxicity.For intraperitoneal injections, ensure the final DMSO concentration is as low as possible. The recommended formulation with 10% DMSO is generally well-tolerated.[1][4] If adverse effects are observed, consider alternative vehicles with lower organic solvent content, though this may require re-optimizing the solubility of YIL781.
Inconsistent experimental results This could be due to variability in the formulation preparation, leading to inconsistent dosing of the active compound.Strictly adhere to the preparation protocol. Ensure this compound is fully dissolved before administration. Prepare a fresh formulation for each experiment to avoid degradation or precipitation over time.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for in vivo administration of this compound?

A1: A commonly used and effective vehicle for this compound for both oral and intraperitoneal administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3] This combination of a primary solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween-80), and an aqueous base (saline) is designed to solubilize the compound and maintain its stability for administration.

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[5] One source also indicates solubility in water up to 100 mM.[6]

Q3: How should I prepare the this compound stock solution?

A3: It is recommended to first prepare a high-concentration stock solution in DMSO. For example, you can dissolve this compound in DMSO to a concentration of 100 mM. This stock solution can then be diluted with the other vehicle components to achieve the final desired concentration for administration.

Q4: Can I store the prepared this compound formulation?

A4: It is strongly recommended to prepare the final working solution fresh on the day of the experiment.[1][2] While a DMSO stock solution can be stored at -20°C or -80°C for extended periods, the final aqueous formulation may be prone to precipitation or degradation over time.

Q5: Are there alternative vehicles I can use for this compound?

A5: While the recommended vehicle is a good starting point, other formulations used for poorly water-soluble quinazolinone derivatives can be adapted. These may include suspensions in an aqueous solution with a small percentage of hydrophilic polymers like carboxymethylcellulose (CMC) or surfactants.[7] However, any new vehicle will require thorough validation of this compound's solubility and stability.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Reference
Molecular Weight 445.96 g/mol [5]
Solubility in DMSO Up to 100 mM[5]
Solubility in Ethanol Up to 100 mM[5]
Solubility in Water Up to 100 mM[6]
Recommended Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][3]

Experimental Protocols

This section provides a detailed methodology for preparing this compound for in vivo administration via oral gavage or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Protocol for Vehicle Preparation (1 mL final volume):

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO in a sterile microcentrifuge tube. Vortex thoroughly until the compound is completely dissolved.

  • Add Co-solvent: To the DMSO solution, add 400 µL of PEG300. Vortex the mixture until it is homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.

  • Add Saline: Add 450 µL of sterile saline to the mixture. Vortex the final solution vigorously until it is clear and homogenous.

  • Final Inspection: Visually inspect the solution for any signs of precipitation or phase separation. If the solution is not clear, gentle warming or brief sonication can be applied.

  • Administration: Use the freshly prepared formulation for in vivo administration on the same day.

Signaling Pathway and Experimental Workflow Diagrams

GHS_R1a_Signaling_Pathway Ghrelin Receptor (GHS-R1a) Signaling Pathway cluster_ligands Ligands cluster_g_proteins G-Protein Signaling cluster_arrestin β-Arrestin Pathway Ghrelin Ghrelin (Endogenous Agonist) GHSR1a GHS-R1a Ghrelin->GHSR1a YIL781 YIL781 (Biased Ligand) YIL781->GHSR1a Gq11 Gαq/11 Pathway GHSR1a->Gq11 Activated by Ghrelin & YIL781 G12 Gα12 Pathway GHSR1a->G12 Activated by Ghrelin & YIL781 beta_Arrestin β-Arrestin Recruitment GHSR1a->beta_Arrestin Activated by Ghrelin (Antagonized by YIL781) PLC PLC Activation Gq11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2

Caption: Ghrelin Receptor (GHS-R1a) signaling activated by Ghrelin and YIL781.

YIL781_Preparation_Workflow YIL781 In Vivo Formulation Workflow start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex to Homogenize add_saline->vortex inspect Visual Inspection vortex->inspect administer Administer to Animal inspect->administer Clear Solution troubleshoot Troubleshoot (Warm/Sonicate) inspect->troubleshoot Precipitation troubleshoot->inspect

Caption: Workflow for preparing this compound for in vivo administration.

References

Optimal concentration of YIL781 hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YIL781 hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with a binding affinity (Ki) of 17 nM.[1][2][3][4] It functions by competitively blocking the binding of ghrelin to its receptor. However, it's important to note that YIL781 can also act as a biased or partial agonist, selectively activating certain downstream signaling pathways (Gαq/11 and Gα12) while not engaging others, such as β-arrestin recruitment.[5][6][7]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO and water up to 100 mM.[1][2][8] For long-term storage, it is recommended to store the solid compound under desiccating conditions at room temperature, where it can be stable for up to 12 months.[1][2] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[9] Avoid repeated freeze-thaw cycles.

Q3: What is a typical concentration range for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the specific assay and cell type used. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. For instance, concentrations between 10-300 nM have been used to show a concentration-dependent inhibition of ghrelin-induced calcium response.[9][10] A concentration of 1 µM was sufficient to fully block the effects of 10 nM ghrelin on insulin (B600854) secretion in isolated rat pancreatic islets.[3][11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect of this compound Inadequate Concentration: The concentration of YIL781 may be too low to effectively antagonize the ghrelin receptor in your system.Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range (e.g., 1 nM to 10 µM).
Reagent Degradation: Improper storage or handling of this compound or the agonist (ghrelin) can lead to loss of activity.Ensure this compound and ghrelin are stored correctly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Low Receptor Expression: The cell line used may have low or no expression of the ghrelin receptor (GHS-R1a).Confirm GHS-R1a expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to express the receptor, such as HEK293 cells transfected with GHS-R1a.
High background or off-target effects Excessive Concentration: High concentrations of this compound may lead to non-specific binding and off-target effects. YIL781 shows high selectivity for GHS-R1a over the motilin receptor (Ki = 6 µM).[2][3][8]Use the lowest effective concentration determined from your dose-response experiments. Review the literature for selectivity data against other receptors if off-target effects are suspected.
Solvent Effects: The solvent (e.g., DMSO) used to dissolve this compound may have cytotoxic or other confounding effects at higher concentrations.Ensure the final concentration of the solvent in your assay is below the tolerance level for your cells (typically <0.5% for DMSO). Run a vehicle control to account for any solvent effects.
Inconsistent or variable results Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or health can lead to variability in receptor expression and cellular response.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell health.
Pipetting Inaccuracy: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant variability.Use calibrated pipettes and appropriate techniques for preparing serial dilutions. Prepare a sufficient volume of working solutions to minimize pipetting errors.
Assay Conditions: Variations in incubation times, temperature, or buffer composition can affect the results.Standardize all assay parameters, including incubation times, temperature, and buffer composition.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in various assays.

Assay TypeCell LineParameterValueReference
Ghrelin Receptor Binding-Ki17 nM[1][2][3]
Calcium Mobilization (inhibition of ghrelin)HEK293 (mouse GHS-R1a)IC50141 nM[10]
Calcium Mobilization (inhibition of ghrelin)-pIC507.90 - 8.27[9][10]
Gαq Activation (BRET)HEK293TEC5016 nM[5][6]
Gα11 Activation (BRET)HEK293TEC5053 nM[5][6]
β-arrestin 1 Recruitment (antagonism)-Potency314 nM[6]
β-arrestin 2 Recruitment (antagonism)-Potency414 nM[6]

Experimental Protocols & Visualizations

Ghrelin Receptor Signaling Pathway

The following diagram illustrates the signaling pathways of the ghrelin receptor (GHS-R1a) and the points of modulation by YIL781. Ghrelin binding to GHS-R1a can activate Gαq/11 and Gαi/o proteins, leading to downstream signaling cascades, as well as β-arrestin recruitment. YIL781 is a biased ligand that selectively activates Gαq/11 and Gα12 pathways without recruiting β-arrestin.[5][6]

Ghrelin_Signaling cluster_membrane Cell Membrane GHSR1a GHS-R1a Gaq11 Gαq/11 GHSR1a->Gaq11 Activates Gai_o Gαi/o GHSR1a->Gai_o Activates BetaArrestin β-Arrestin GHSR1a->BetaArrestin Recruits Ghrelin Ghrelin Ghrelin->GHSR1a Activates YIL781 YIL781 YIL781->GHSR1a Antagonizes/ Biased Agonist PLC PLC Activation Gaq11->PLC AC Adenylyl Cyclase Inhibition Gai_o->AC Internalization Receptor Internalization BetaArrestin->Internalization IP3_DAG IP3/DAG Increase PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release cAMP cAMP Decrease AC->cAMP

Caption: Ghrelin receptor signaling and YIL781 modulation.

Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps for assessing the antagonist activity of this compound using a calcium mobilization assay.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture GHS-R1a expressing cells Cell_Seeding 2. Seed cells into a 96-well plate Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with a calcium-sensitive dye YIL781_Incubation 4. Incubate with varying concentrations of YIL781 Dye_Loading->YIL781_Incubation Ghrelin_Stimulation 5. Stimulate with ghrelin YIL781_Incubation->Ghrelin_Stimulation Measurement 6. Measure fluorescence (calcium signal) Ghrelin_Stimulation->Measurement Dose_Response 7. Plot dose-response curve Measurement->Dose_Response IC50_Calc 8. Calculate IC50 value Dose_Response->IC50_Calc

Caption: Workflow for a calcium mobilization assay with YIL781.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes with this compound.

Caption: Troubleshooting flowchart for YIL781 experiments.

References

YIL781 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: YIL781 Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound as a solid?

For optimal stability, this compound powder should be stored under desiccating conditions. Long-term storage at -20°C can ensure stability for at least four years, while storage at room temperature is suitable for up to 12 months.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

Prepared stock solutions of this compound should be stored frozen to maintain stability. For mid-term storage, aliquots can be kept at -20°C for up to one month.[3] For longer-term storage, -80°C is recommended for up to six months.[3] It is crucial to store solutions in sealed containers to protect them from moisture.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[3]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in several common laboratory solvents. It is soluble in DMSO and water up to 100 mM.[4][5] It is also reported to be soluble in ethanol (B145695) up to 100 mM.[1] For in vivo experiments, specific formulations are recommended (see table below).

Q4: I'm seeing precipitation in my solution. What should I do?

If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to help dissolve the compound.[3][6] Ensure the solution is clear before use. For in vivo studies, it is always recommended to use freshly prepared solutions on the same day.[3][6]

Data Summary Tables

Table 1: Storage Conditions and Stability

FormStorage TemperatureDurationAdditional Notes
SolidRoom TemperatureUp to 12 monthsStore under desiccating conditions.[1][4][5]
Solid-20°C≥ 4 years---
Stock Solution-20°CUp to 1 monthStore in a sealed container, away from moisture.[3]
Stock Solution-80°CUp to 6 monthsStore in a sealed container, away from moisture.[3]

Table 2: Solubility Data

SolventMaximum Concentration
DMSO100 mM[1][4][5]
Water100 mM[4][5]
Ethanol100 mM[1]

Table 3: Recommended Formulations for In Vivo Studies

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.66 mM)[3]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.66 mM)[3]
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.66 mM)[3]

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines a typical workflow to identify conditions that may lead to the degradation of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and expose it to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Incubate the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and solutions to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the stressed samples against a control (stored at -80°C) using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The degradation products can be further characterized using LC-MS/MS.

Diagrams

cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Light Light Exposure Light->Degradation Moisture Moisture/Humidity Moisture->Degradation pH pH of Solution pH->Degradation Precipitation Precipitation pH->Precipitation Oxygen Oxygen/Oxidation Oxygen->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation FreezeThaw->Precipitation Loss Loss of Potency Degradation->Loss

Caption: Factors influencing the stability of this compound.

Prep Prepare YIL781 HCl Stock Solution Stress Expose to Stress Conditions (Heat, Light, pH, etc.) Prep->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze via HPLC/LC-MS Sample->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

References

Potential off-target effects of YIL781 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving YIL781 hydrochloride. The content is structured in a question-and-answer format to directly address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] It competitively blocks the binding of ghrelin, the endogenous ligand, to this receptor.

Q2: Is this compound a simple competitive antagonist?

A2: No, its mechanism is more complex. This compound is a biased agonist. This means it selectively activates certain downstream signaling pathways while blocking others. Specifically, it has been shown to be a partial agonist for Gαq/11 and Gα12 G-protein signaling pathways, while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment and other G-protein pathways.[4][5][6] This nuanced activity is crucial to consider when interpreting experimental data.

Q3: What is the selectivity profile of this compound?

A3: this compound displays high selectivity for the ghrelin receptor. Notably, it has been shown to have no significant affinity for the motilin receptor, with a reported Ki value of 6 μM.[2][5] A comprehensive screening against a broad panel of other receptors, kinases, and ion channels is not publicly available. Therefore, when observing unexpected effects, the possibility of off-target interactions should be considered, and appropriate controls should be used.

Q4: What are the known in vivo effects of this compound?

A4: In preclinical studies, this compound has been shown to improve glucose homeostasis, suppress appetite, and promote weight loss.[1] It can block the effects of ghrelin on insulin (B600854) secretion both in vivo and in vitro.[5] Interestingly, due to its partial agonist activity, it has been observed to increase food intake in rats during the light phase when endogenous ghrelin levels are low.[4]

Q5: Are there any known safety or toxicity concerns with this compound?

Troubleshooting Guide

Issue 1: Unexpected agonist-like effects are observed in my assay.

  • Possible Cause: This is likely due to the biased agonist properties of this compound.[4][5] In systems where the Gαq/11 or Gα12 pathways are prominent, YIL781 can act as a partial agonist, leading to cellular responses that might be unexpected for an antagonist.

  • Troubleshooting Steps:

    • Characterize the Signaling Pathway: Determine which signaling pathways are active in your experimental system. If you are using a cell line that couples to Gαq/11, you may observe partial agonism.

    • Use a Full Antagonist Control: If available, compare the effects of YIL781 to a non-biased, full antagonist of the ghrelin receptor to differentiate between antagonism and biased agonism.

    • Measure Multiple Endpoints: Assess readouts for different signaling pathways (e.g., calcium mobilization for Gαq, cAMP levels for Gαi/s, and β-arrestin recruitment) to fully characterize the compound's activity in your system.

Issue 2: The potency of this compound in my in vitro assay is lower than expected.

  • Possible Cause: Several factors can contribute to lower than expected potency.

  • Troubleshooting Steps:

    • Check Compound Integrity: Ensure the compound has been stored correctly (desiccated at room temperature) and that the stock solutions are fresh.[5]

    • Verify Assay Conditions: The potency of YIL781 can be influenced by assay conditions such as cell density, serum concentration, and incubation time. Optimize these parameters for your specific assay.

    • Consider Receptor Expression Levels: In systems with very high receptor expression, a higher concentration of the antagonist may be required to observe full blockade.

    • Rule out Non-Specific Binding: At higher concentrations, non-specific binding to plasticware or other components of the assay system can reduce the effective concentration of the compound. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or BSA in the assay buffer may help to mitigate this.

Issue 3: Inconsistent results are observed in animal studies.

  • Possible Cause: The complex in vivo pharmacology of YIL781, including its effects on appetite and metabolism, can lead to variability.

  • Troubleshooting Steps:

    • Control for Circadian Rhythms: Ghrelin levels fluctuate with the light-dark cycle. Standardize the timing of compound administration and measurements to minimize variability.[4]

    • Monitor Food Intake: As YIL781 can have direct effects on appetite, it is crucial to monitor food intake and body weight throughout the study, as these can impact other metabolic parameters.

    • Vehicle and Dosing: Ensure proper formulation and administration of the compound. For oral administration, consider the vehicle used and the fasting state of the animals.

    • Acclimatization: Allow sufficient time for animals to acclimate to housing and experimental procedures to reduce stress-related variability.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueAssay System
Binding Affinity (Ki) 17 nMRadioligand binding assay with membranes from cells expressing human GHS-R1a.
Functional Antagonism (pIC50) 7.90 - 8.27Inhibition of ghrelin-induced calcium response.[1]
Gαq Activation (EC50) 16 nMBRET-based biosensor assay.[4]
Gα11 Activation (EC50) 53 nMBRET-based biosensor assay.[4]
β-arrestin Recruitment Neutral Antagonist / Weak Inverse AgonistBRET-based biosensor assay.[4]
Motilin Receptor Affinity (Ki) 6 µMRadioligand binding assay.[2][5]

Experimental Protocols

1. In Vitro Calcium Mobilization Assay

  • Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.

  • Methodology:

    • Cell Culture: Plate cells expressing GHS-R1a (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96-well plates and grow to confluence.

    • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Compound Incubation: Incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

    • Ghrelin Stimulation: Add a pre-determined concentration of ghrelin (typically the EC80) to stimulate calcium release.

    • Signal Detection: Measure the fluorescence intensity using a plate reader capable of kinetic reads.

    • Data Analysis: Calculate the inhibition of the ghrelin-induced calcium response at each concentration of this compound to determine the IC50.

2. In Vivo Food Intake Study

  • Objective: To evaluate the effect of this compound on food intake in rodents.

  • Methodology:

    • Animal Acclimation: Individually house animals (e.g., mice or rats) and allow them to acclimate to the housing conditions and diet for at least one week.

    • Baseline Measurement: Measure baseline food intake and body weight for several days prior to the study.

    • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific time of day (e.g., at the beginning of the light or dark cycle).

    • Food Intake Measurement: Provide a pre-weighed amount of food and measure consumption at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

    • Data Analysis: Compare the cumulative food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.

Mandatory Visualizations

G Ghrelin Receptor Signaling Pathways cluster_gproteins G-Protein Pathways Ghrelin Ghrelin (Full Agonist) GHSR Ghrelin Receptor (GHS-R1a) Ghrelin->GHSR YIL781 YIL781 HCl (Biased Agonist) YIL781->GHSR Gaq11 Gαq/11 Activation YIL781->Gaq11 Partial Agonism Gai Gαi Activation YIL781->Gai Antagonism beta_arrestin β-arrestin Recruitment YIL781->beta_arrestin Antagonism GHSR->Gaq11 Activation GHSR->Gai Activation GHSR->beta_arrestin Recruitment G Troubleshooting Workflow for Unexpected Agonist Effects start Start: Unexpected Agonist Effect Observed q1 Is the experimental system known to couple to Gαq/11? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1 The observed effect is likely due to YIL781's biased agonism. a1_yes->p1 p2 Investigate other potential causes: - Off-target effects - Compound degradation - Assay artifact a1_no->p2 s1 Confirm pathway activation using a specific Gαq/11 inhibitor or siRNA. p1->s1 s2 Characterize the signaling pathways in your experimental system. p2->s2 s3 Run a selectivity panel to test for off-target interactions. p2->s3 s4 Verify compound integrity and assay conditions. p2->s4

References

Troubleshooting YIL781 hydrochloride experiments for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YIL781 hydrochloride. The information is presented in a question-and-answer format to directly address common challenges and ensure the reproducibility of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, small-molecule antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] However, its pharmacological profile is complex, and it is more accurately described as a biased agonist.[1][3] YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[1][3] This is in contrast to the endogenous ligand, ghrelin, which activates a broader range of G-protein pathways and also recruits β-arrestin.[1]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in research to investigate the physiological roles of the ghrelin system. Its biased agonism makes it a valuable tool for dissecting the specific downstream signaling pathways of the ghrelin receptor.[3] Key research areas include the study of metabolic disorders, such as obesity and diabetes, due to its effects on glucose homeostasis and food intake.[4][5] It has been shown to improve glucose tolerance and, paradoxically, can increase food intake under certain conditions, highlighting its complex pharmacology.[3][4]

Q3: What are the solubility and storage recommendations for this compound?

This compound is soluble in DMSO and water, with a maximum concentration of 100 mM.[6] For in vivo experiments, it is often prepared in a vehicle solution, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Troubleshooting Guides

In Vitro Experiments

Q4: My in vitro results with this compound are not reproducible. What are the common causes of variability?

Inconsistencies in in vitro experiments with this compound can arise from several factors:

  • Cell Line Variability: The expression levels of the ghrelin receptor and downstream signaling components can vary between cell lines and even between passages of the same cell line. It is crucial to use a consistent cell line and passage number for all experiments.

  • Ligand Concentration and Purity: Ensure the accuracy of this compound concentration and verify its purity. Degradation of the compound can lead to reduced activity.

  • Assay-Dependent Effects: Due to its biased agonism, the observed effect of YIL781 can differ significantly depending on the assay used.[1] For example, an assay measuring Gαq activation will show agonistic effects, while a β-arrestin recruitment assay will show antagonistic effects.[1][3]

  • Probe Dependency: Discrepancies can arise from the use of different radioligands or agonists in binding and functional assays, a phenomenon known as probe dependency.[1]

Q5: I am observing unexpected agonist-like effects of YIL781 in my experiments, even though it is described as an antagonist. Why is this happening?

This is likely due to the biased agonism of YIL781.[1] While it antagonizes certain signaling pathways (e.g., β-arrestin recruitment), it simultaneously acts as a partial agonist on others, specifically the Gαq/11 and Gα12 pathways.[3] Therefore, if your experimental readout is coupled to Gαq/11 or Gα12 signaling (e.g., calcium mobilization), you will observe agonist activity.[1] It is essential to characterize the full signaling profile of YIL781 in your specific experimental system.

In Vivo Experiments

Q6: I am not observing the expected effects of this compound on food intake or glucose metabolism in my animal model. What should I check?

Several factors can influence the outcome of in vivo experiments with this compound:

  • Animal Model and Diet: The metabolic state of the animals, including their diet and age, can significantly impact the effects of ghrelin receptor modulators.[4]

  • Route and Timing of Administration: The method and timing of YIL781 administration are critical. For example, its effect on food intake can differ depending on whether it is administered during the light or dark phase, corresponding to different endogenous ghrelin levels.[1]

  • Vehicle and Formulation: Ensure that the vehicle used to dissolve YIL781 is well-tolerated by the animals and does not have any confounding effects. The formulation should be prepared fresh to ensure the stability and solubility of the compound.[2]

  • Pharmacokinetics and Pharmacodynamics: The dose and dosing frequency should be optimized for your specific animal model to achieve the desired target engagement.

Data Presentation

Table 1: In Vitro Pharmacological Parameters of this compound

ParameterValueAssay TypeReference
Binding Affinity (Ki) 17 nMCompetitive Radioligand Binding ([¹²⁵I]-Ghrelin)
Gαq Activation (EC50) 16 nMBRET-based G-protein Activation Assay[1]
Gα11 Activation (EC50) 53 nMBRET-based G-protein Activation Assay[1]
Gαq Activation (Emax) 45% of ghrelinBRET-based G-protein Activation Assay[1]
Gα11 Activation (Emax) 43% of ghrelinBRET-based G-protein Activation Assay[1]
β-arrestin 1 Recruitment (pA₂) 314 nM (Antagonist)BRET-based β-arrestin Recruitment Assay
β-arrestin 2 Recruitment (pA₂) 414 nM (Antagonist)BRET-based β-arrestin Recruitment Assay

Table 2: In Vivo Effects of this compound

Animal ModelTreatment Dose & RouteKey FindingReference
Rat10 mg/kg, oral23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT).[5]
RatNot specifiedIncreased food intake when administered during the light phase.[1]
Mouse0.1 to 5 µg/5 µl, intrathecalAttenuated ghrelin-induced up-regulation of blood glucose levels.[2]

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET)-based G-protein Activation Assay

This protocol is adapted from methodologies used to monitor G-protein activation.

Objective: To quantify the activation of specific G-protein subtypes (e.g., Gαq) by this compound.

Materials:

  • HEK293T cells

  • Expression plasmids for GHS-R1a and BRET-based biosensors for G-protein activation

  • Cell culture and transfection reagents

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Coelenterazine (B1669285) h

  • 96-well white opaque microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with plasmids for GHS-R1a and the G-protein biosensor. Incubate for 24-48 hours post-transfection.

  • Assay Preparation: Harvest transfected cells and resuspend in assay buffer. Dispense 90 µL of the cell suspension into each well of a 96-well microplate.

  • Ligand Addition and BRET Measurement: Prepare serial dilutions of this compound, a full agonist (e.g., ghrelin), and a vehicle control in the assay buffer. Add 10 µL of the ligand dilutions to the respective wells. Add coelenterazine h to a final concentration of 5 µM. Immediately measure luminescence at two wavelengths (e.g., 485 nm for Rluc and 530 nm for Venus).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ligand-induced G-protein activation.

In Vivo Food Intake Study

This protocol provides a general framework for assessing the effects of this compound on food consumption in rodents.

Objective: To evaluate the in vivo efficacy of this compound on food intake.

Materials:

  • Rodents (e.g., male Sprague-Dawley rats)

  • Metabolic cages

  • This compound

  • Vehicle control

  • Pre-weighed food

Procedure:

  • Acclimation: Individually house animals in metabolic cages and allow them to acclimate for at least one week with ad libitum access to food and water.

  • Compound Administration: On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the beginning of the light or dark phase.

  • Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake between the different treatment groups using appropriate statistical tests.

Mandatory Visualization

GHSR_Signaling cluster_ligands Ligands cluster_receptor Ghrelin Receptor (GHSR) cluster_downstream Downstream Signaling Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR YIL781 YIL781 YIL781->GHSR Gaq11 Gαq/11 Activation GHSR->Gaq11 Full Agonist GHSR->Gaq11 Partial Agonist Ga12 Gα12 Activation GHSR->Ga12 Full Agonist GHSR->Ga12 Partial Agonist b_arrestin β-arrestin Recruitment GHSR->b_arrestin Full Agonist GHSR->b_arrestin Antagonist Physiological_Effects_1 Increased Food Intake, Improved Glucose Homeostasis Gaq11->Physiological_Effects_1 Ga12->Physiological_Effects_1 Physiological_Effects_2 Receptor Internalization, Other Signaling b_arrestin->Physiological_Effects_2

Caption: Differential signaling of Ghrelin and YIL781 at the ghrelin receptor.

experimental_workflow start Start acclimation Acclimate Animals in Metabolic Cages start->acclimation administration Administer Compound (YIL781 or Vehicle) acclimation->administration food_measurement Provide Pre-weighed Food administration->food_measurement data_collection Measure Cumulative Food Intake at Multiple Time Points food_measurement->data_collection analysis Analyze and Compare Food Intake Data data_collection->analysis end End analysis->end

Caption: Workflow for an in vivo food intake study.

References

Addressing YIL781 hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YIL781 hydrochloride. The information addresses common challenges related to its precipitation in aqueous solutions during experimental procedures.

Troubleshooting Guide: Preventing this compound Precipitation

This compound, a potent ghrelin receptor antagonist, can sometimes precipitate out of aqueous solutions, impacting experimental reproducibility and accuracy. This guide offers a systematic approach to diagnose and resolve these solubility issues.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step process to identify and address the root cause of this compound precipitation.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Solution start Precipitation Observed in Aqueous YIL781 Solution check_concentration Is the concentration too high? start->check_concentration check_dissolution Was the initial dissolution complete? start->check_dissolution adjust_ph Adjust pH of the Solution check_concentration->adjust_ph If yes, lower concentration. If no, proceed. modify_buffer Modify Buffer Composition check_concentration->modify_buffer If yes, lower concentration. If no, proceed. use_cosolvents Incorporate Co-solvents or Excipients check_dissolution->use_cosolvents If no, ensure complete initial dissolution. If yes, proceed. solution Stable this compound Solution adjust_ph->solution modify_buffer->solution use_cosolvents->solution

Caption: A troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I dissolved it in an aqueous buffer. What is the most likely cause?

A1: The most common reason for this compound precipitation in aqueous buffers is the solution's pH. Being a hydrochloride salt of a likely weakly basic compound, its solubility is highly pH-dependent. Precipitation can occur if the pH of the buffer is too high (closer to or above the pKa of the free base), which reduces the ionization of the molecule and, consequently, its aqueous solubility.

Q2: At what pH is this compound most soluble?

A2: Generally, hydrochloride salts of weak bases are more soluble in acidic conditions (lower pH). At a lower pH, the molecule is more likely to be protonated, which enhances its interaction with water molecules and increases solubility. The optimal pH for complete solubility will depend on the specific concentration you are working with. It is recommended to perform a pH-solubility profile to determine the ideal pH range for your experiments.

Q3: Can the type of buffer I use affect the solubility of this compound?

A3: Yes, the buffer composition can significantly impact solubility. Some buffer species can interact with the drug molecule and either enhance or decrease its solubility. Furthermore, the presence of other ions in the buffer can lead to the "common ion effect." An excess of chloride ions from the buffer (e.g., in a high concentration of NaCl) can decrease the solubility of this compound.

Q4: I am still observing precipitation even after adjusting the pH. What other strategies can I try?

A4: If pH adjustment is insufficient, consider the following strategies:

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can help to increase the solubility. However, ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Incorporate Excipients: Certain polymers can act as precipitation inhibitors. Polyvinylpyrrolidone (PVP) is one such example that can help maintain a supersaturated state.

  • Lower the Concentration: If your experimental design allows, working at a lower concentration of this compound will reduce the likelihood of precipitation.

Quantitative Data Summary

Table 1: Hypothetical pH-Dependent Aqueous Solubility of this compound

pHMaximum Soluble Concentration (mM)Observations
4.0> 100Clear solution
5.085Clear solution
6.050Clear solution
7.015Slight turbidity
7.45Precipitation
8.0< 1Heavy precipitate

Table 2: Hypothetical Effect of DMSO as a Co-solvent on this compound Solubility at pH 7.4

DMSO Concentration (% v/v)Maximum Soluble Concentration (mM)
05
110
540
10> 100

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard procedure to determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • A series of aqueous buffers with varying pH (e.g., citrate (B86180) buffers for pH 4-6, phosphate (B84403) buffers for pH 6-8)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a fixed volume of each aqueous buffer to the respective vials.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved material settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Analyze the concentration of this compound in each supernatant sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The measured concentration represents the solubility of this compound at that specific pH.

Protocol 2: Preparation of a Stable Aqueous Stock Solution of this compound

This protocol provides a general method for preparing a stable aqueous stock solution.

Materials:

  • This compound

  • Sterile, purified water

  • Appropriate acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound.

  • Dissolve the powder in the acidic buffer to the desired final concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Visually inspect the solution for any particulate matter. If present, the concentration may be too high for that pH.

  • Sterile filter the solution if required for your application.

  • Store the stock solution at the recommended temperature (typically -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles).

Ghrelin Receptor Signaling Pathway

This compound acts as an antagonist at the ghrelin receptor (GHSR1a), a G-protein coupled receptor. Understanding the downstream signaling of this receptor is crucial for interpreting experimental results. The binding of the endogenous ligand, ghrelin, to GHSR1a can activate multiple signaling cascades.

G cluster_0 Ghrelin Receptor Activation cluster_1 G-Protein Dependent Signaling cluster_2 Downstream Effects ghrelin Ghrelin ghsr1a GHSR1a (Ghrelin Receptor) ghrelin->ghsr1a g_protein Gαq/11 & Gαi/o ghsr1a->g_protein Activates yil781 YIL781 HCl (Antagonist) yil781->ghsr1a Blocks plc PLC g_protein->plc Gαq/11 pi3k PI3K g_protein->pi3k Gαi/o pkc PKC plc->pkc ca_release Ca²⁺ Release plc->ca_release akt Akt pi3k->akt cellular_response Cellular Responses (e.g., Hormone Secretion, Gene Expression) pkc->cellular_response akt->cellular_response ca_release->cellular_response

Caption: Simplified signaling pathway of the ghrelin receptor (GHSR1a).

Technical Support Center: YIL781 Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YIL781 hydrochloride in animal models. The information is based on available preclinical data.

Disclaimer: Current research has not established any sedative effects for this compound. In contrast, some studies indicate potential pro-convulsive activity.[1] Researchers should proceed with caution and adhere to appropriate safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

YIL781 is a biased ligand for the ghrelin receptor (GHS-R1a).[1][2] It selectively activates the Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[1][2] It acts as a partial agonist for the Gαq/11 pathway.[2]

Q2: What are the expected effects of YIL781 on food intake in rodents?

The effect of YIL781 on food intake can be complex. When administered during the light phase in rats (a time when endogenous ghrelin levels are low), YIL781 has been shown to significantly increase food intake within the first 30 minutes, which is consistent with its partial agonist activity.[1][2] However, other studies have reported that ghrelin receptor antagonists, including YIL781, can suppress appetite and promote weight loss.[3][4]

Q3: Does YIL781 affect gastric emptying?

Yes, YIL781 has been observed to decrease gastric emptying in animal models.[1]

Q4: Are there any known effects of YIL781 on seizure activity?

In a mouse kindling model of epilepsy, YIL781 treatment was associated with longer and more severe seizures compared to a saline control group, suggesting a pro-convulsive effect.[1] This is in contrast to the anticonvulsive effects observed with full ghrelin receptor agonists.[1]

Q5: What is the recommended solvent for this compound?

This compound is soluble in DMSO and water, with a maximum concentration of 44.6 mg/mL (100 mM) in both solvents.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Variability in food intake results - Time of administration relative to the light/dark cycle and endogenous ghrelin levels.- Animal model (species, strain).- Acclimation period.- Standardize the time of day for drug administration.- Ensure adequate acclimation of animals to the experimental conditions.- Consider the partial agonist nature of YIL781, which may lead to different effects depending on the baseline ghrelin tone.[2]
Unexpected behavioral changes (e.g., hyperactivity, seizures) - Pro-convulsive properties of YIL781.[1]- Off-target effects (though affinity for the motilin receptor is low).[5]- Carefully monitor animals for any adverse behavioral effects.- Start with a low dose and titrate up to the desired effective dose.- If studying seizure-prone animals, exercise extreme caution.
Inconsistent in vitro results - Assay conditions (e.g., incubation time).- Probe dependency in binding assays.- Ensure sufficient incubation time for the compound to reach equilibrium with the receptor.- Be aware that binding affinity determined with one radioligand may not directly correlate with functional antagonism against the endogenous ligand.[2]

Quantitative Data Summary

Table 1: In Vitro Pharmacological Parameters of YIL781

Assay TypeParameterValue
Ghrelin Receptor (GHS-R1a) BindingKi17 nM[5]
Gαq Activation (BRET-based)EC5016 nM[1]
Gα11 Activation (BRET-based)EC5053 nM[1]
Gαq Activation (% of ghrelin)Emax45%[1]
Gα11 Activation (% of ghrelin)Emax43%[1]
β-arrestin 1 Recruitment (Antagonism)Potency314 nM[2]
β-arrestin 2 Recruitment (Antagonism)Potency414 nM[2]

Table 2: In Vivo Effects of YIL781 in Animal Models

Animal ModelEffectKey Finding
Rat (Light Phase)Food IntakeSignificant increase in food intake in the first 30 minutes.[1][2]
Rodent ModelsGastric EmptyingDecreased gastric emptying.[1]
Mouse Kindling ModelSeizure ActivityPro-convulsive: Total seizure duration of 119.9 ± 14.10 s vs. 39.75 ± 10.85 s in saline controls.[1]
RatGlucose HomeostasisImproves glucose homeostasis.[5]
Diet-Induced Obese MiceBody WeightDaily oral administration led to reduced food intake and weight loss.[4]

Experimental Protocols

1. Food Intake Study in Rats

  • Animals: Male rats.

  • Housing: Individually housed with ad libitum access to food and water, maintained on a standard light/dark cycle.

  • Procedure:

    • Acclimate animals to handling and injection procedures.

    • Administer YIL781 or vehicle during the early light phase when animals are typically asleep and plasma ghrelin levels are low.[2]

    • Provide a pre-weighed amount of food immediately after administration.

    • Measure food intake at specific time points (e.g., 30 minutes) after compound administration.[1]

  • Statistical Analysis: Compare food intake between treatment groups using a Student's t-test or ANOVA.[1]

2. Seizure Susceptibility Assessment (Mouse Kindling Model)

  • Animals: Male C57BL/6J mice.[1]

  • Kindling Procedure:

    • Administer a sub-convulsive dose of a chemical convulsant (e.g., pentylenetetrazol) repeatedly. This induces a progressive and permanent increase in seizure susceptibility.[1]

  • Drug Testing:

    • Once animals are kindled, administer YIL781 or a vehicle control.

    • After a set period, administer the chemical convulsant.

    • Observe and record seizure activity, including latency to seizure, duration, and severity.

  • Data Analysis: Compare seizure parameters between the YIL781-treated group and the control group.

Visualizations

GHS_R1a_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YIL781 YIL781 GHSR1a Ghrelin Receptor (GHS-R1a) YIL781->GHSR1a Binds G_protein G Protein Complex (Gαq/11, Gβγ) GHSR1a->G_protein Activates Beta_arrestin β-arrestin GHSR1a->Beta_arrestin No Recruitment PLC Phospholipase C (PLC) G_protein->PLC Activates DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Signaling pathway of YIL781 at the ghrelin receptor.

Experimental_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation baseline Baseline Measurement (e.g., Body Weight, Food Intake) acclimation->baseline randomization Randomization into Groups baseline->randomization group_YIL781 Treatment Group: YIL781 Administration randomization->group_YIL781 Group 1 group_control Control Group: Vehicle Administration randomization->group_control Group 2 observation Observation & Data Collection (e.g., Behavior, Food Intake) group_YIL781->observation group_control->observation analysis Data Analysis (Statistical Comparison) observation->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies.

References

Technical Support Center: Optimizing Dosing Regimens for Long-Term YIL781 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and troubleshooting long-term dosing regimens for the ghrelin receptor antagonist, YIL781 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific long-term pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. The guidance provided herein is based on existing preclinical data for this compound and general principles of small molecule drug development for long-term studies. Researchers should consider this guidance as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] The ghrelin receptor is involved in a variety of metabolic processes, including the stimulation of appetite, regulation of glucose homeostasis, and promotion of weight gain.[3] By blocking the ghrelin receptor, this compound can inhibit these effects. In preclinical studies, it has been shown to improve glucose homeostasis in rats and, as a ghrelin receptor antagonist, has been observed to reduce food intake and promote weight loss in diet-induced obese mice.[1][3]

Q2: What is a recommended starting dose and route of administration for long-term studies in rodents?

Based on available short-term preclinical data, a daily oral dose of 10 mg/kg has been used for ghrelin receptor antagonists to achieve effects on body weight in diet-induced obese mice.[3] This can be considered a starting point for dose-ranging studies for long-term efficacy. The oral route, typically via gavage, is appropriate given that this compound is described as orally active.[1] For initial long-term studies, a dose-response experiment is recommended to determine the optimal dose for the desired biological endpoint while monitoring for any adverse effects.

Q3: How should I formulate this compound for oral administration in long-term studies?

The choice of vehicle is critical for ensuring the stability and consistent delivery of this compound over a long-term study. Based on information from suppliers, the following formulations can be considered. It is crucial to assess the stability of the chosen formulation over the intended period of use.

Formulation ComponentProtocol 1Protocol 2Protocol 3
This compound Target ConcentrationTarget ConcentrationTarget Concentration
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
Corn Oil --90%
SBE-β-CD in Saline (20%) -90%-
Solubility ≥ 2.08 mg/mL≥ 2.08 mg/mL≥ 2.08 mg/mL

Data sourced from MedChemExpress.[1]

Note: For long-term studies, it is advisable to minimize the use of DMSO and ensure the chosen vehicle is well-tolerated by the animals. If precipitation occurs, gentle warming and sonication may aid dissolution.[1] Long-term stability of the formulation should be confirmed.

Troubleshooting Guide

Issue 1: High variability in food intake and body weight measurements.

  • Question: My data on food intake and body weight show high variability between animals in the same treatment group. What could be the cause and how can I mitigate this?

  • Answer:

    • Animal Stress: Repeated oral gavage can be stressful for animals, leading to fluctuations in feeding behavior.[4][5] Ensure that animal handlers are proficient in the gavage technique to minimize stress. Acclimatizing the animals to handling and the gavage procedure with vehicle administration before the start of the study can also help.

    • Social Housing: Housing conditions can influence feeding behavior. While social housing is generally recommended for animal welfare, dominant-subordinate relationships can lead to unequal access to food. For studies where food intake is a primary endpoint, single housing may be necessary.

    • Pair-Feeding Control Group: To differentiate between the direct metabolic effects of this compound and the effects of reduced food intake, including a pair-fed control group is highly recommended. This group receives the same amount of food as the this compound-treated group, but is administered the vehicle.[3]

Issue 2: Signs of animal distress or adverse effects during long-term dosing.

  • Question: I am observing signs of distress in my animals, such as weight loss beyond the expected therapeutic effect, lethargy, or changes in grooming behavior. What should I do?

  • Answer:

    • Dose Reduction: The observed effects may be due to the dose of this compound being too high for long-term administration. A dose-response study is crucial to identify a dose that is both efficacious and well-tolerated. Consider reducing the dose.

    • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects with chronic administration. Ensure the chosen vehicle is appropriate for long-term use and consider switching to a more biocompatible option if necessary.

    • Health Monitoring: Implement a comprehensive health monitoring plan. This should include daily observation of the animals, weekly body weight measurements, and regular assessment of general health status. If adverse effects are observed, consult with a veterinarian.

Issue 3: Formulation instability or precipitation over time.

  • Question: My this compound formulation appears to be precipitating before I can administer it to all the animals. How can I address this?

  • Answer:

    • Fresh Preparation: Prepare the formulation fresh daily, or as frequently as stability allows. Do not use formulations that have been stored for extended periods unless their stability has been formally assessed.

    • Solubility and Stability Testing: Before commencing a long-term study, perform a small-scale stability study of your chosen formulation. This can involve preparing the formulation and storing it under the same conditions as it would be during the study (e.g., at room temperature on the benchtop for several hours) and visually inspecting for precipitation at regular intervals.

    • Alternative Formulation: If instability persists, consider trying one of the alternative formulations. For example, a corn oil-based formulation may offer better stability for lipophilic compounds compared to aqueous-based vehicles.

Experimental Protocols

Protocol 1: Long-Term Oral Dosing Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Group Allocation: Randomly assign mice to treatment groups (n=8-12 per group):

    • Vehicle Control (e.g., formulation from Table above)

    • This compound (e.g., 3, 10, 30 mg/kg)

    • Pair-fed Vehicle Control

  • Dosing: Administer the assigned treatment daily via oral gavage at the same time each day for the duration of the study (e.g., 4-12 weeks).

  • Monitoring:

    • Measure body weight and food intake daily.

    • Perform metabolic assessments at baseline and at the end of the study, such as an oral glucose tolerance test (OGTT) or insulin (B600854) tolerance test (ITT).

    • At termination, collect terminal blood samples for biomarker analysis and tissues for histological examination.

Protocol 2: Pharmacokinetic (PK) Study in Rats (Example)

As specific PK data for this compound is not publicly available, this is a general protocol.

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks of age, with cannulated jugular veins for serial blood sampling.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) of this compound in a suitable IV formulation.

    • Oral (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) of this compound.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

Visualizations

Ghrelin_Signaling_Pathway Ghrelin Ghrelin GHSR Ghrelin Receptor (GHS-R1a) Ghrelin->GHSR Activates Gq_11 Gαq/11 GHSR->Gq_11 Activates YIL781 This compound YIL781->GHSR Antagonizes PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Cellular_Response Cellular Responses (e.g., Appetite Stimulation) Ca_PKC->Cellular_Response

Caption: Ghrelin signaling pathway and the antagonistic action of this compound.

Long_Term_Dosing_Workflow cluster_preliminary Phase 1: Preliminary Studies cluster_long_term Phase 2: Long-Term Study cluster_analysis Phase 3: Data Analysis & Interpretation Formulation Formulation Development & Stability Testing Acute_Tox Acute Toxicity & Dose Range Finding Formulation->Acute_Tox PK_Study Pharmacokinetic (PK) Study (Single Dose) Acute_Tox->PK_Study Dose_Selection Dose Selection based on PK and Acute Tox Data PK_Study->Dose_Selection Chronic_Dosing Chronic Dosing (e.g., 4-12 weeks) Dose_Selection->Chronic_Dosing Monitoring In-life Monitoring (Body Weight, Food Intake, Health) Chronic_Dosing->Monitoring Tox_Assessment Terminal Toxicology (Histopathology, Clinical Chemistry) Chronic_Dosing->Tox_Assessment Efficacy_Assessment Interim & Final Efficacy Assessment Monitoring->Efficacy_Assessment Data_Analysis Statistical Analysis of Efficacy Endpoints Efficacy_Assessment->Data_Analysis Conclusion Conclusion & Determination of Optimal Long-Term Dose Data_Analysis->Conclusion Tox_Assessment->Conclusion

Caption: Experimental workflow for optimizing a long-term dosing regimen.

Troubleshooting_Decision_Tree start Issue Encountered in Long-Term Study issue_type What is the nature of the issue? start->issue_type variability variability issue_type->variability High Data Variability distress distress issue_type->distress Animal Distress formulation_issue formulation_issue issue_type->formulation_issue Formulation Problems check_stress check_stress variability->check_stress Check for signs of stress check_housing check_housing variability->check_housing Review housing conditions add_control add_control variability->add_control Is the effect due to reduced food intake? dose_too_high dose_too_high distress->dose_too_high Is the dose too high? vehicle_tox vehicle_tox distress->vehicle_tox Could it be the vehicle? fresh_prep fresh_prep formulation_issue->fresh_prep Is the formulation old? stability_unknown stability_unknown formulation_issue->stability_unknown Is the stability confirmed? persistent_precip persistent_precip formulation_issue->persistent_precip Does it still precipitate? refine_gavage refine_gavage check_stress->refine_gavage Refine gavage technique, acclimatize animals single_house single_house check_housing->single_house Consider single housing pair_fed pair_fed add_control->pair_fed Add pair-fed control group reduce_dose reduce_dose dose_too_high->reduce_dose Reduce dose change_vehicle change_vehicle vehicle_tox->change_vehicle Change to a more biocompatible vehicle prepare_daily prepare_daily fresh_prep->prepare_daily Prepare fresh daily test_stability test_stability stability_unknown->test_stability Perform stability testing new_formulation new_formulation persistent_precip->new_formulation Try an alternative formulation

Caption: Troubleshooting decision tree for long-term this compound studies.

References

YIL781 hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of YIL781 hydrochloride.

Frequently Asked Questions (FAQs)

1. What is the typical purity of this compound?

Commercial suppliers typically provide this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some suppliers may offer higher purity grades, such as >99%.[2]

2. How should this compound be stored?

For long-term storage, it is recommended to store this compound at -20°C for up to one month or -80°C for up to six months, kept in a sealed container away from moisture.[3] For short-term storage, desiccating at room temperature is also acceptable.[1]

3. What are the recommended solvents for dissolving this compound?

This compound is soluble in DMSO up to 100 mM and in water up to 100 mM.[1] It is also soluble in ethanol.[4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline may be required.[3][5]

4. What is the molecular weight of this compound?

The molecular weight of this compound is 445.96 g/mol .[1][2]

5. How can I confirm the identity of this compound?

The identity of this compound can be confirmed using a combination of analytical techniques, including ¹H NMR, LC-MS, and elemental analysis. These methods can verify the chemical structure and the presence of the hydrochloride salt.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradationEnsure proper storage conditions were maintained. Prepare fresh sample solutions before analysis.
Contamination from solvent or glasswareUse HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection to check for solvent peaks.
Presence of impurities from synthesisIf the impurity levels are unacceptable, further purification of the compound may be necessary.
Poor peak shape in HPLC Inappropriate mobile phase pHAdjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Column overloadReduce the injection volume or the concentration of the sample.
Column degradationReplace the HPLC column with a new one of the same type.
Inconsistent solubility Presence of different polymorphic formsUse sonication or gentle heating to aid dissolution. If inconsistencies persist, further characterization of the solid form may be needed.
Incorrect solvent or pHVerify the solvent and pH are appropriate for this compound.
Discrepancy in molecular weight confirmation by MS Fragmentation of the molecule in the mass spectrometerAdjust the ionization source parameters to achieve softer ionization.
Presence of adducts (e.g., sodium, potassium)This is common in mass spectrometry. Look for the primary [M+H]⁺ ion and common adducts.

Experimental Protocols

Purity Determination by HPLC

This method is used to determine the purity of this compound by separating it from potential impurities.

Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve YIL781 HCl in Mobile Phase inject Inject Sample prep->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

HPLC Purity Analysis Workflow
Identity Confirmation by LC-MS

This method is used to confirm the molecular weight of YIL781.

Instrumentation and Conditions:

Parameter Specification
LC-MS System Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 100-1000
Sample Preparation Dissolve 0.1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Analysis: Confirm the presence of the [M+H]⁺ ion for YIL781 at m/z corresponding to its free base molecular weight (409.22 g/mol ).

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample_prep Prepare Dilute Sample injection Inject into UPLC sample_prep->injection separation Separate on C18 Column injection->separation ionization ESI+ Ionization separation->ionization Eluent Transfer detection Detect [M+H]+ Ion ionization->detection

References

Avoiding common pitfalls in ghrelin receptor antagonist studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to navigate the complexities of ghrelin receptor antagonist studies.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
High variability in in vitro assay results. Inconsistent cell passage number, leading to altered receptor expression.Maintain a consistent cell passage number for all experiments. Regularly perform cell line authentication.
Poor stability of the antagonist in the assay buffer.Assess the stability of your antagonist under assay conditions. Consider using a fresh stock solution for each experiment.
High constitutive activity of the ghrelin receptor (GHSR).[1]Use an inverse agonist as a control to determine the baseline signaling.[1] Consider expressing the receptor at lower levels to reduce constitutive activity.[1]
Antagonist shows lower than expected potency in functional assays compared to binding assays. The antagonist may be a biased ligand, preferentially blocking one signaling pathway over another.[1][2]Profile the antagonist across multiple functional assays that measure different signaling endpoints (e.g., Gαq, Gαi, β-arrestin).[1]
The incubation time in the functional assay may not be sufficient for the antagonist to reach equilibrium.[3]Optimize the incubation time for your antagonist in each specific assay.[3]
In vivo efficacy does not correlate with in vitro potency. Poor pharmacokinetic properties of the antagonist (e.g., rapid metabolism, low bioavailability).Conduct pharmacokinetic studies to determine the antagonist's half-life, clearance, and bioavailability.
The antagonist has off-target effects that confound the in vivo results.[3][4]Screen the antagonist against a panel of other receptors, particularly those with similar structures or in related signaling pathways (e.g., motilin, neurotensin, melanocortin receptors).[4][5]
The antagonist does not effectively cross the blood-brain barrier for centrally-mediated effects.[6]Assess the brain penetration of your antagonist. If targeting central ghrelin receptors, consider intracerebroventricular (ICV) administration as a control.
Paradoxical increase in food intake observed with an antagonist. The antagonist may have partial agonist activity at the ghrelin receptor.[4]Carefully characterize the antagonist's activity in vitro to rule out partial agonism.
The antagonist may block a constitutively active receptor that tonically suppresses appetite in specific neuronal populations.Investigate the effect of the antagonist in ghrelin receptor knockout animals to confirm on-target effects.[4]
The antagonist may be acting on a yet-to-be-identified receptor.[4]Conduct binding studies in tissues that do not express the known ghrelin receptor.
Difficulty in measuring ghrelin levels accurately. Ghrelin is susceptible to degradation and deacylation.Use appropriate collection and storage protocols, including the addition of protease inhibitors and acidification of samples. Consider using novel assays that stabilize ghrelin acylation.[7]
Commercially available ELISAs may lack specificity for acylated vs. des-acylated ghrelin.[8]Use highly specific two-site assays to differentiate between acylated and des-acylated ghrelin.[8]

Frequently Asked Questions (FAQs)

1. What are the major signaling pathways activated by the ghrelin receptor?

The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways. The primary pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium.[9][10] Additionally, the ghrelin receptor can couple to Gαi/o, Gα12/13, and recruit β-arrestins.[10][11] This promiscuous coupling allows for a diverse range of cellular responses to ghrelin.[11]

Ghrelin_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Responses Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR1a) Ghrelin->GHSR Binds Gaq Gαq/11 GHSR->Gaq Gai Gαi/o GHSR->Gai Ga1213 Gα12/13 GHSR->Ga1213 beta_arrestin β-arrestin GHSR->beta_arrestin PLC Phospholipase C (PLC) Gaq->PLC AC Adenylyl Cyclase (AC) Gai->AC RhoA RhoA Ga1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA_Kinase RhoA Kinase Activity RhoA->RhoA_Kinase Internalization Receptor Internalization beta_arrestin->Internalization Calcium ↑ Intracellular Ca²⁺ IP3_DAG->Calcium Binding_Assay_Workflow A Prepare serial dilutions of antagonist B Add assay components to 96-well plate: - Assay buffer - Radioligand - Antagonist / Control A->B C Add cell membranes expressing GHSR B->C D Incubate (e.g., 60 min at 27°C) C->D E Terminate reaction by rapid filtration D->E F Wash filters E->F G Measure radioactivity F->G H Data analysis (IC50 determination) G->H Functional_Assay_Comparison cluster_cAMP cAMP Assay cluster_beta_arrestin β-Arrestin Assay cAMP_1 Plate cells cAMP_2 Add antagonist cAMP_1->cAMP_2 cAMP_3 Stimulate with Ghrelin +/- Forskolin cAMP_2->cAMP_3 cAMP_4 Lyse cells & measure cAMP cAMP_3->cAMP_4 beta_1 Plate engineered cells beta_2 Add antagonist beta_1->beta_2 beta_3 Stimulate with Ghrelin beta_2->beta_3 beta_4 Incubate & add detection reagents beta_3->beta_4 Start Choose Functional Assay cluster_cAMP cluster_cAMP Start->cluster_cAMP Gαi/s Signaling cluster_beta_arrestin cluster_beta_arrestin Start->cluster_beta_arrestin β-Arrestin Pathway

References

Impact of YIL781 hydrochloride on animal well-being and behavior

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YIL781 hydrochloride in animal studies. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active antagonist of the ghrelin receptor (GHSR-1a), with a Ki value of 17 nM. It functions by blocking the binding of ghrelin, a hormone that stimulates appetite and growth hormone release. YIL781 has been shown to have no significant affinity for the motilin receptor.[1][2] Interestingly, YIL781 is also described as a biased agonist, selectively activating the Gαq/11 and Gα12 signaling pathways of the ghrelin receptor without recruiting β-arrestin.

Q2: What are the expected effects of this compound on animal behavior?

A2: Based on preclinical studies in rodents, this compound is expected to:

  • Suppress appetite and reduce food intake: As a ghrelin receptor antagonist, it can lead to a decrease in food consumption.[3][4]

  • Promote weight loss: Reduced food intake can contribute to a decrease in body weight.[4]

  • Improve glucose homeostasis: It has been shown to improve glucose tolerance.[1]

  • Exhibit pro-convulsive effects: In a mouse kindling model of epilepsy, YIL781 treatment resulted in longer and more severe seizures compared to saline-treated controls. This is a critical safety consideration.

Q3: What are the potential adverse effects of this compound administration in animals?

A3: Researchers should closely monitor animals for the following potential adverse effects:

  • Gastrointestinal issues: Decreased appetite, food refusal, and diarrhea have been observed in dogs treated with a ghrelin receptor synthesis inhibitor, which may be relevant to YIL781.

  • Seizures: As mentioned, YIL781 has demonstrated pro-convulsive activity in mice.

  • General well-being: Monitor for any signs of distress, such as changes in posture, activity levels, or grooming habits.

Q4: What is the recommended solvent and storage for this compound?

A4: this compound is soluble in DMSO and water. For storage, it is recommended to desiccate at room temperature.

Troubleshooting Guides

Issue 1: High variability in feeding behavior results between animals.

  • Possible Cause 1: Acclimation Period. Insufficient acclimation of animals to the housing and experimental conditions can lead to stress and erratic feeding patterns.

    • Solution: Ensure a minimum acclimation period of one week to the vivarium, followed by several days of handling and habituation to the specific experimental setup (e.g., metabolic cages, feeding arenas) before starting the experiment.

  • Possible Cause 2: Circadian Rhythm. Feeding behavior is strongly influenced by the light-dark cycle.

    • Solution: Conduct all feeding studies at the same time of day, preferably during the dark cycle when rodents are most active and feed.

  • Possible Cause 3: Palatability of Diet. The type of chow can influence food intake.

    • Solution: Use a standard, palatable chow and ensure it is the same batch throughout the study. If using a high-fat diet, be aware that this can influence baseline feeding and the effects of the compound.[3]

Issue 2: Animals exhibit signs of distress or adverse effects.

  • Possible Cause 1: Pro-convulsive Effects. YIL781 has been shown to increase seizure severity and duration in a mouse kindling model.

    • Solution: Carefully observe animals for any seizure-like activity (e.g., twitching, convulsions, loss of posture). If seizures are observed, document the duration and severity, and consult with the institutional animal care and use committee (IACUC) about appropriate endpoints and potential use of anticonvulsant medication if it does not interfere with the study objectives.

  • Possible Cause 2: Gastrointestinal Distress. Reduced food intake may be a result of malaise.

    • Solution: Monitor for signs of GI distress such as diarrhea, hunched posture, or piloerection. Ensure fresh water is always available. If severe, consider reducing the dose or discontinuing treatment for that animal and consulting with a veterinarian.

Issue 3: Inconsistent or unexpected results in locomotor activity tests.

  • Possible Cause 1: Time of Day. Locomotor activity is subject to circadian variation.

    • Solution: Perform all locomotor activity tests at the same time of day.

  • Possible Cause 2: Habituation to the Arena. Novelty can induce hyperactivity.

    • Solution: Habituate the animals to the testing arena for a set period before administering the compound and starting the recording. A common approach is a 30-60 minute habituation period.

  • Possible Cause 3: Dose-Response Effects. The effect of YIL781 on locomotor activity may be dose-dependent.

    • Solution: Test a range of doses to establish a clear dose-response relationship. Studies have used doses ranging from 3 to 30 mg/kg in mice.

Data Presentation

Table 1: In Vitro Pharmacological Parameters of YIL781

ParameterValueSpecies/SystemReference
Ki (GHSR-1a)17 nM-[1][2]
pIC50 (Ghrelin-induced Calcium Response)7.90 - 8.27-
Affinity for Motilin Receptor (Ki)6 µM-[1][2]

Table 2: In Vivo Effects of this compound in Rodents

ParameterSpeciesDoseEffectReference
Blood GlucoseMice0.1 - 5 µg/5 µl (i.t.)Attenuated ghrelin-induced up-regulation
Alcohol IntakeMice30 mg/kg (i.p.)Reduced alcohol intake in male mice
Blood Pressure & Heart RateMice5, 10, 20 mg/kg (i.p.)No significant change
Seizure Duration (Kindling Model)MiceNot specifiedIncreased total seizure duration (119.9 ± 14.10 s vs. 39.75 ± 10.85 s for control)
Seizure Frequency (Kindling Model)MiceNot specifiedIncreased number of hippocampal seizures (6.2 ± 1.02 vs. 3.25 ± 0.85 for control)

Experimental Protocols

Protocol 1: Assessment of Feeding Behavior in Mice

  • Animals: Male C57BL/6J mice, 8-10 weeks old, individually housed.

  • Acclimation: Acclimate mice to individual housing for 1 week, with handling for 3 days prior to the experiment.

  • Housing: House mice in metabolic cages that allow for automated and continuous monitoring of food intake.

  • Drug Preparation: Dissolve this compound in 0.9% saline.

  • Administration: Administer this compound (e.g., 10, 30 mg/kg) or vehicle (0.9% saline) via intraperitoneal (i.p.) injection at the beginning of the dark cycle.

  • Data Collection: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

  • Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors.

Protocol 2: Locomotor Activity Assessment in Mice

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Apparatus: Use an open-field arena equipped with infrared beams to automatically track movement.

  • Habituation: Place mice in the open-field arena for 60 minutes for habituation.

  • Drug Preparation: Dissolve this compound in 0.9% saline.

  • Administration: After habituation, administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle via i.p. injection.

  • Data Collection: Immediately place the mice back into the arena and record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for 60-120 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the recording period using a repeated-measures ANOVA.

Protocol 3: Mouse Kindling Model for Seizure Assessment

  • Note: This is a complex procedure that requires surgical implantation of electrodes and specialized equipment. This is a general outline and should be performed by trained personnel with IACUC approval.

  • Animals: Adult male mice.

  • Surgery: Surgically implant a bipolar electrode into the hippocampus under anesthesia. Allow for a recovery period of at least one week.

  • Kindling Procedure:

    • Deliver a sub-convulsive electrical stimulation (e.g., 2 seconds of 60 Hz sine wave) once daily.

    • Observe and score the behavioral seizure severity according to a standardized scale (e.g., Racine scale).

    • Continue daily stimulations until stable, fully kindled seizures are elicited on several consecutive days.

  • Drug Administration: Once animals are fully kindled, administer this compound or vehicle i.p. at a set time before the daily electrical stimulation.

  • Data Collection: Record and score the behavioral seizure. If equipped, record electroencephalographic (EEG) data to quantify seizure duration and afterdischarge duration.

  • Analysis: Compare seizure scores, duration, and EEG parameters between the YIL781-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

Mandatory Visualizations

GHS_R_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ghrelin Ghrelin GHSR-1a Ghrelin Receptor (GHSR-1a) Ghrelin->GHSR-1a Activates YIL781 YIL781 YIL781->GHSR-1a Antagonizes/ Biased Agonist Gq/11 Gαq/11 GHSR-1a->Gq/11 G12 Gα12 GHSR-1a->G12 PLC Phospholipase C (PLC) Gq/11->PLC RhoGEFs RhoGEFs (p115RhoGEF, etc.) G12->RhoGEFs PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEFs->RhoA IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC ROCK Rho Kinase (ROCK) RhoA->ROCK Ca_Release->PKC Gene_Expression Altered Gene Expression PKC->Gene_Expression Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: Signaling pathway of the ghrelin receptor with this compound.

Experimental_Workflow cluster_acclimation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Acclimation Animal Acclimation (1 week) Handling Handling & Habituation (3 days) Acclimation->Handling Baseline Baseline Measurement (e.g., body weight, food intake) Handling->Baseline Grouping Randomize into Groups (Vehicle, YIL781 doses) Baseline->Grouping Administration Drug Administration (i.p. injection) Grouping->Administration Behavioral_Assay Behavioral Assay (e.g., Feeding, Locomotor) Administration->Behavioral_Assay Data_Collection Data Collection & Collation Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

References

Interpreting unexpected results in YIL781 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YIL781 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a), with a Ki value of 17 nM.[1] It is a small molecule that has been characterized as a competitive antagonist, partial agonist, and biased ligand, depending on the signaling pathway being investigated.[2][3][4] This complex pharmacological profile means it can selectively activate certain downstream pathways while inhibiting others.[2][4]

Q2: I expected YIL781 to act as an antagonist, but I'm observing a partial agonist effect. Is this normal?

This is a documented characteristic of YIL781. It behaves as a biased ligand, exhibiting partial agonism towards Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[3][4] Therefore, if your assay measures outputs of Gαq/11 or Gα12 activation (e.g., calcium mobilization), you may observe partial agonism.

Q3: My in vivo results on food intake are inconsistent. Sometimes YIL781 suppresses appetite, and other times it seems to have no effect or even increase it. Why might this be?

The effect of YIL781 on food intake can be complex. While as a ghrelin receptor antagonist, it is expected to suppress appetite, its partial agonist activity can sometimes lead to an initial, transient increase in food intake, especially when administered during a time when endogenous ghrelin levels are low (e.g., the light phase in rodents).[4] The route of administration, dosage, and the specific animal model can also influence the outcome.[3][5][6]

Q4: I am not seeing the expected improvement in glucose homeostasis in my animal model. What could be the reason?

Several factors could contribute to this. YIL781 improves glucose tolerance primarily by blocking the inhibitory effect of ghrelin on insulin (B600854) secretion.[1][5][6] Ensure that your experimental model has a functional ghrelin system and that the timing of YIL781 administration and the glucose challenge is appropriate. The dose of YIL781 is also critical; a dose-response study may be necessary to determine the optimal concentration for your model.[3]

Troubleshooting Guide

Unexpected Result 1: High variability in cell-based assay results.
  • Possible Cause: Inconsistent cell passage number or health.

    • Troubleshooting Tip: Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.

  • Possible Cause: Instability of this compound in solution.

    • Troubleshooting Tip: Prepare fresh stock solutions of YIL781 for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. This compound is soluble in water and DMSO.[1]

  • Possible Cause: Assay interference.

    • Troubleshooting Tip: Run appropriate vehicle controls to ensure the solvent is not affecting the assay readout. Test for compound-specific interference with your detection system (e.g., fluorescence or luminescence).

Unexpected Result 2: Lack of antagonist activity in a β-arrestin recruitment assay.
  • Possible Cause: YIL781 is a weak inverse agonist or neutral antagonist for β-arrestin recruitment.[3]

    • Troubleshooting Tip: You may not observe a strong blockade of ghrelin-induced β-arrestin recruitment. A more sensitive assay or comparison with a potent β-arrestin inhibitor might be necessary to discern the effect. The reported antagonist potency (pA₂) for β-arrestin 1 and 2 recruitment is in the range of 314-414 nM.[2]

Unexpected Result 3: Off-target effects observed in my experiment.
  • Possible Cause: While YIL781 is selective for the ghrelin receptor, high concentrations might lead to interactions with other receptors.

    • Troubleshooting Tip: It displays no significant affinity for the motilin receptor (Ki = 6 μM).[1] If you suspect off-target effects, perform a concentration-response curve to ensure you are working within a selective range. Consider using a structurally different GHS-R1a antagonist as a control to confirm that the observed effect is mediated through the ghrelin receptor.

Data Presentation

Table 1: In Vitro Pharmacological Parameters of this compound

ParameterValueAssaySource
Binding Affinity (Ki) 17 nM[¹²⁵I]ghrelin displacement from recombinant GHS-R1a[1][2]
β-arrestin 1 Recruitment (pA₂) 314 nM (Antagonist)Ghrelin-induced recruitment (BRET)[2]
β-arrestin 2 Recruitment (pA₂) 414 nM (Antagonist)Ghrelin-induced recruitment (BRET)[2]
Gαq/11 Signaling Partial Agonist-[2][3]
Gα12 Signaling Partial Agonist-[2][3]
Calcium Response (pIC₅₀) 7.90 - 8.27Inhibition of ghrelin-induced calcium response[7]

Table 2: In Vivo Effects of this compound

Animal ModelTreatment Dose & RouteKey FindingSource
Rat 10 mg/kg, Oral23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT).[3]
Diet-Induced Obese Mice Daily Oral AdministrationReduced food intake and weight loss (up to 15%) due to selective loss of fat mass.[5][6]
Conscious Mice 0.1 to 5 μg/5 μl, IntrathecalAttenuated ghrelin-induced up-regulation of the blood glucose level.[7]

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
  • Objective: To measure the activation of specific G-protein subtypes upon ligand stimulation.

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Method:

    • Co-transfect HEK293T cells with plasmids encoding for GHS-R1a, a Gα subunit fused to Renilla luciferase (Rluc), and a Gγ subunit fused to a fluorescent protein (e.g., Venus).

    • Incubate for 24-48 hours post-transfection.

    • Harvest transfected cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Dispense cells into a 96-well white opaque microplate.

    • Prepare serial dilutions of YIL781, a full agonist (e.g., ghrelin), and a vehicle control.

    • Add ligand dilutions to the respective wells.

    • Add coelenterazine (B1669285) h to a final concentration of 5 µM.

    • Immediately measure luminescence at two wavelengths (e.g., 485 nm for Rluc and 530 nm for Venus) using a BRET-compatible plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates G-protein activation.[2]

β-Arrestin Recruitment Assay (BRET)
  • Objective: To measure the recruitment of β-arrestin to the ghrelin receptor upon ligand stimulation.

  • Method:

    • Follow the same procedure as the G-protein activation BRET assay, but co-transfect cells with plasmids for GHS-R1a-Rluc and Venus-β-arrestin.

    • An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor.[2]

In Vivo Glucose Tolerance Test (IPGTT) in Rodents
  • Objective: To assess the effect of YIL781 on glucose clearance in vivo.

  • Method:

    • Fast animals overnight (approximately 12-16 hours) with free access to water.

    • Administer YIL781 (e.g., 10 mg/kg) or vehicle orally.

    • After a specified time (e.g., 5 hours post-dose), take a baseline blood glucose reading (t=0) from the tail vein.

    • Administer a 2 g/kg glucose challenge via intraperitoneal (i.p.) injection.

    • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.[3]

Mandatory Visualizations

GHS_R1a_Signaling cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Full Agonist YIL781 YIL781 YIL781->GHSR1a Biased Ligand Gq11_G12 Gαq/11 & Gα12 Activation YIL781->Gq11_G12 Partial Agonist Beta_Arrestin β-Arrestin Recruitment YIL781->Beta_Arrestin Antagonist GHSR1a->Gq11_G12 Activates GHSR1a->Beta_Arrestin Activates Physiological_Effects_Agonist Increased Appetite Decreased Insulin Secretion Gq11_G12->Physiological_Effects_Agonist Physiological_Effects_Antagonist Decreased Appetite Improved Glucose Homeostasis Beta_Arrestin->Physiological_Effects_Agonist BRET_Workflow A 1. Co-transfect HEK293T cells (GHS-R1a, Gα-Rluc, Gγ-Venus) B 2. Incubate 24-48 hours A->B C 3. Harvest and resuspend cells B->C D 4. Dispense cells into 96-well plate C->D E 5. Add YIL781 / Controls D->E F 6. Add Coelenterazine h E->F G 7. Measure Luminescence (485nm & 530nm) F->G H 8. Calculate BRET Ratio (Acceptor/Donor) G->H

References

Ensuring accurate dosage of YIL781 hydrochloride in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the accurate dosage and handling of YIL781 hydrochloride in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a), with a Ki value of 17 nM.[1][2] It functions by blocking the effects of ghrelin.[1][2][3] Interestingly, it also acts as a biased agonist, selectively activating the Gαq/11 and Gα12 signaling pathways of the ghrelin receptor without recruiting β-arrestin.[4][5]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in DMSO and water up to 100 mM.[1][2][3] For long-term storage, it is recommended to store the solid compound under desiccating conditions at room temperature, where it can be stable for up to 12 months. Stock solutions should be stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions?

A3: While specific stability studies for this compound in various buffers are not extensively published, hydrochloride salts of small molecules can be susceptible to degradation in solutions with high pH. For optimal stability in aqueous solutions, it is generally recommended to maintain a slightly acidic to neutral pH (pH 4.5-7.0). The stability of similar hydrochloride compounds has been shown to be influenced by pH, temperature, and light exposure.[6][7][8]

Troubleshooting Guide

Q4: I am observing precipitation in my this compound stock solution upon storage at low temperatures. What should I do?

A4: Precipitation of your stock solution can be due to several factors:

  • Solvent Evaporation: Ensure the vial is tightly sealed to prevent the solvent from evaporating, which would increase the compound's concentration.

  • Low Temperature Saturation: The solubility of the compound may be lower at colder temperatures. Before use, allow the solution to equilibrate to room temperature and vortex it thoroughly. If precipitation persists, gentle warming and sonication can aid in redissolving the compound.[9]

  • Degradation: If the precipitate does not redissolve, it might be a sign of degradation. In this case, it is best to prepare a fresh stock solution.

Q5: My experimental results show high variability between replicates. Could this be related to the this compound solution?

A5: High variability can indeed stem from issues with your compound solution. Consider the following:

  • Incomplete Dissolution: Ensure that this compound is fully dissolved when preparing your stock solution. As mentioned, sonication can be helpful.[9]

  • Solution Instability: If you are using a diluted working solution in an aqueous buffer for a prolonged experiment, the compound might be degrading. Try to prepare fresh dilutions right before each experiment.

  • Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. If you suspect this is an issue, consider using low-adhesion microplates or glass vials.

Q6: I am not observing the expected biological effect of this compound in my in vitro assay. What could be the reason?

A6: If this compound is not showing its expected activity, here are a few troubleshooting steps:

  • Confirm Compound Identity and Purity: Ensure the compound you are using is indeed this compound and meets the specified purity (typically ≥98%).[1][2][3]

  • Check Receptor Expression: Verify that your cell line or experimental system expresses the ghrelin receptor (GHS-R1a) at sufficient levels.

  • Review Experimental Design: this compound is a ghrelin receptor antagonist.[2][10] Its effects will be most apparent when there is a baseline level of receptor activation by ghrelin. Ensure your assay includes ghrelin or a ghrelin receptor agonist to challenge the system.

  • Biased Agonism: Remember that YIL781 is a biased agonist for Gαq/11 and Gα12 pathways.[4][5] If your assay readout is not coupled to these specific pathways, you may not observe an effect.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueSource
Molecular Weight 445.96 g/mol [1]
Molecular Formula C₂₄H₂₈FN₃O₂・HCl[1]
Purity ≥98%[1][2]
Solubility in DMSO Up to 100 mM[1][2]
Solubility in Water Up to 100 mM[1][2]
Ghrelin Receptor (GHS-R1a) Ki 17 nM[1][2]
Motilin Receptor Ki 6 µM (no significant affinity)[1][2]
pIC50 (Ghrelin-induced Ca²⁺ response) 7.90 - 8.27[10]

Experimental Protocols

Protocol: Bioluminescence Resonance Energy Transfer (BRET)-based G-protein Activation Assay

This protocol is adapted from methodologies used to characterize biased agonism at GPCRs.[4]

  • Cell Culture and Transfection:

    • Culture HEK293 cells (or a suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding for the human ghrelin receptor (GHS-R1a) and BRET-based biosensors for specific G-protein subunits (e.g., Gαq-Rluc and Gβγ-YFP).

  • Assay Preparation:

    • Seed the transfected cells into 96-well microplates.

    • After 24-48 hours, wash the cells with a suitable assay buffer (e.g., HBSS).

    • Incubate the cells with the luciferase substrate (e.g., coelenterazine (B1669285) h).

  • Compound Addition and Signal Measurement:

    • Add this compound at various concentrations to the designated wells.

    • Include a positive control (e.g., ghrelin) and a vehicle control.

    • Measure the BRET signal using a microplate reader capable of detecting both luciferase and fluorescent emissions.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the fluorescence emission by the luciferase emission.

    • An increase in the BRET ratio upon ligand addition indicates G-protein activation.

    • Generate dose-response curves to determine the EC50 for this compound's agonistic activity on the tested G-protein pathway.

Visualizations

GHS_R1a_Signaling Ghrelin Receptor (GHS-R1a) Signaling Pathways cluster_ligands Ligands cluster_pathways Signaling Pathways Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates Gaq_11 Gαq/11 Activation beta_arrestin β-arrestin Recruitment other_G_proteins Other G-protein Activation YIL781 YIL781 HCl YIL781->GHSR1a Antagonist/ Biased Agonist YIL781->Gaq_11 Selective Activation (Biased Agonism) YIL781->beta_arrestin Blocks YIL781->other_G_proteins Blocks GHSR1a->Gaq_11 Full Agonism GHSR1a->beta_arrestin Full Agonism GHSR1a->other_G_proteins Full Agonism

Caption: Ghrelin Receptor Signaling by Different Ligands.

BRET_Assay_Workflow BRET-based G-protein Activation Assay Workflow start Start transfection Co-transfect cells with GHS-R1a and BRET biosensors start->transfection seeding Seed transfected cells into 96-well plates transfection->seeding incubation Wash and incubate with luciferase substrate seeding->incubation compound_addition Add YIL781 HCl, Ghrelin (control), or Vehicle incubation->compound_addition measurement Measure Luciferase and Fluorescence emissions compound_addition->measurement analysis Calculate BRET ratio and generate dose-response curves measurement->analysis end End analysis->end

Caption: Workflow for BRET-based G-protein Activation Assay.

References

Validation & Comparative

A Comparative In Vivo Analysis of YIL781 Hydrochloride and JMV2959: Two Distinct Ghrelin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of YIL781 hydrochloride and JMV2959, two modulators of the ghrelin receptor (GHS-R1a). This document synthesizes experimental data to highlight their distinct pharmacological profiles and functional effects, offering a framework for selecting the appropriate compound for specific research applications.

This compound is a biased partial agonist of the ghrelin receptor, selectively activating specific downstream signaling pathways.[1] In contrast, JMV2959 acts as a GHS-R1a antagonist, blocking the receptor's activity.[2][3] Their differing mechanisms of action translate to distinct in vivo effects on appetite, metabolism, and behavior.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters for this compound and JMV2959, compiled from preclinical studies.

Table 1: In Vitro Pharmacological Parameters
CompoundTargetAssay TypeParameterValueReference
This compound GHS-R1aGαq ActivationEC5016 nM[4]
Gα11 ActivationEC5053 nM[4]
Gαq Activation (% of ghrelin)Emax45%[4]
Gα11 Activation (% of ghrelin)Emax43%[4]
Binding AffinityKi17 nM
JMV2959 GHS-R1aBinding AffinityIC5032 nM[1]
Table 2: Comparative In Vivo Effects
ParameterThis compoundJMV2959Animal ModelKey Findings & References
Food Intake Increased food intake.[4][5]Decreased food and water intake.[2][6]Rats, MiceYIL781 demonstrates partial agonist activity, increasing food intake shortly after administration.[4] JMV2959, as an antagonist, reduces consummatory behaviors.[6]
Glucose Homeostasis Improved glucose tolerance, decreased glucose AUC by 23%.[5]Not explicitly stated in search results.RatsYIL781 promotes insulin (B600854) secretion, leading to improved glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT).[5]
Gastric Emptying Decreased gastric emptying.[4]Not explicitly stated in search results.RatsThe effect of YIL781 on gastric emptying is similar to that of a GHS-R1a inverse agonist, suggesting the Gαq/11 pathway may not be the primary driver of ghrelin-induced gastric emptying.[4]
Seizure Activity Pro-convulsive effect, significantly longer seizure duration (119.9 ± 14.10 s vs. 39.75 ± 10.85 s for control).[4]Not explicitly stated in search results.Mouse Kindling ModelYIL781 treatment resulted in longer and more severe seizures compared to saline-treated controls.[4]
Drug-Seeking Behavior Not explicitly stated in search results.Inhibits morphine, fentanyl, methamphetamine, and cocaine-induced conditioned place preference (CPP) and drug-seeking.[2][7][8][9]RatsJMV2959 has been shown to be effective in reducing reward-related signaling for various substances of abuse.[2][7][9][10]
Locomotor Activity Not explicitly stated in search results.Influences locomotor activity.[2] Attenuates cocaine- and amphetamine-induced hyperlocomotion.[11]RatsJMV2959 can affect general locomotor activity and reduce the stimulant effects of certain drugs.[2][11]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and JMV2959 at the ghrelin receptor lead to different downstream cellular responses.

cluster_0 This compound (Biased Partial Agonist) cluster_1 JMV2959 (Antagonist) YIL781 YIL781 GHSR1a_Y GHS-R1a YIL781->GHSR1a_Y Gaq11_12 Gαq/11 & Gα12 Activation GHSR1a_Y->Gaq11_12 BetaArrestin_Y β-arrestin Recruitment (No activation) GHSR1a_Y->BetaArrestin_Y PhysiologicalEffects_Y Increased Food Intake Decreased Gastric Emptying Improved Glucose Homeostasis Gaq11_12->PhysiologicalEffects_Y JMV2959 JMV2959 GHSR1a_J GHS-R1a JMV2959->GHSR1a_J Ghrelin Ghrelin Ghrelin->GHSR1a_J Signaling_J Downstream Signaling Blocked GHSR1a_J->Signaling_J PhysiologicalEffects_J Decreased Food Intake Reduced Drug-Seeking Signaling_J->PhysiologicalEffects_J

Caption: Signaling pathways of this compound and JMV2959.

cluster_0 In Vivo Food Intake Study Workflow (YIL781) cluster_1 Conditioned Place Preference (CPP) Workflow (JMV2959) A Acclimatize Male Sprague-Dawley Rats B Individually House Rats (Standard light-dark cycle) A->B C Administer YIL781 or Vehicle (Beginning of light phase) B->C D Measure Food Intake (e.g., at 30 minutes post-administration) C->D E Data Analysis D->E F Habituation Phase G Pre-conditioning Test (Baseline preference) F->G H Conditioning Phase (Drug pairing with context) G->H I Administer JMV2959 or Vehicle H->I J Post-conditioning Test (Measure preference) I->J K Data Analysis J->K

Caption: Simplified workflows for key in vivo experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings.

In Vivo Food Intake Study (YIL781)

This protocol is designed to assess the effect of compounds on food intake in rats.

  • Animals: Male Sprague-Dawley rats are used for this experiment.[4]

  • Housing: Animals are housed individually to allow for accurate food intake measurement and are maintained on a standard light-dark cycle.[4]

  • Procedure:

    • On the day of the experiment, compounds (YIL781 or vehicle) are administered at the beginning of the light phase. This timing is chosen because rats typically have low food intake and circulating ghrelin levels are minimal during this period, allowing for a clearer observation of the compound's effect.[4]

    • Administration is performed, for example, via intraperitoneal injection.[4]

    • Food intake is measured at specific time points, such as 30 minutes post-administration, to assess the acute effects of the compound.[4]

Diet-Induced Obesity (DIO) Mouse Model for Body Weight and Food Intake Studies

This model is often used to evaluate the effects of compounds on metabolic parameters in an obesity-relevant context.

  • Animal Model: Male C57BL/6 mice, typically 6 weeks of age at the start of the diet regimen.[5]

  • Diet: Mice are fed a high-fat diet to induce obesity.

  • Treatment: Once obesity is established, animals are treated with the test compound (e.g., YIL781) or vehicle.

  • Measurements: Body weight and food intake are monitored regularly.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test is used to assess glucose homeostasis.

  • Procedure:

    • Animals are fasted overnight.

    • The test compound (e.g., YIL781 at 0.3 mg/kg) or vehicle is administered orally.[5]

    • After a set period, a glucose bolus is administered via intraperitoneal injection.

    • Blood glucose levels are measured at various time points post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.[5]

Conditioned Place Preference (CPP) for Drug-Seeking Behavior (JMV2959)

This protocol assesses the rewarding or aversive properties of drugs and the effects of other compounds on this behavior.

  • Apparatus: A chamber with distinct visual and tactile cues in different compartments.

  • Phases:

    • Pre-conditioning: The animal's baseline preference for either compartment is determined.

    • Conditioning: The animal is repeatedly confined to one compartment after receiving the drug of abuse (e.g., morphine, cocaine) and to the other compartment after receiving a vehicle.

    • Post-conditioning Test: The animal is allowed to freely explore both compartments, and the time spent in each is measured to determine if a preference for the drug-paired compartment has developed.

  • JMV2959 Administration: JMV2959 is typically administered before the post-conditioning test to evaluate its effect on the expression of drug-seeking behavior.[2]

Conclusion

This compound and JMV2959 represent two distinct approaches to modulating the ghrelin receptor. YIL781, as a biased partial agonist, demonstrates a nuanced profile with potential applications in conditions where partial activation of Gαq/11 signaling is desired, such as improving glucose homeostasis.[5] However, its orexigenic and pro-convulsive effects require careful consideration.[4]

Conversely, JMV2959, a GHS-R1a antagonist, shows promise in attenuating the rewarding effects of drugs of abuse and reducing food intake.[2][6] This makes it a valuable tool for research into addiction and obesity. The choice between these two compounds will ultimately depend on the specific research question and the desired in vivo outcome. This guide provides a foundational comparison to aid in this selection process.

References

YIL781 Hydrochloride vs. LEAP-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two distinct antagonists of the ghrelin receptor, offering insights into their mechanisms, performance, and experimental applications.

This guide provides a comprehensive comparison of YIL781 hydrochloride, a synthetic small-molecule antagonist, and LEAP-2, an endogenous peptide antagonist, of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor. For researchers and professionals in drug development, understanding the nuanced pharmacological profiles of these compounds is paramount for advancing research in metabolic diseases, appetite regulation, and beyond.

At a Glance: Key Differences

FeatureThis compoundLEAP-2 (Liver-Expressed Antimicrobial Peptide 2)
Nature Synthetic small moleculeEndogenous peptide hormone
Primary Mechanism Competitive antagonist and biased partial agonist[1]Competitive antagonist and inverse agonist[2][3]
Origin Chemical synthesisProduced primarily by the liver and small intestine[4]
Key Effects Improves glucose tolerance, suppresses appetite, and can promote weight loss[5]Blocks ghrelin-induced food intake, growth hormone release, and helps maintain glucose levels[4]
Signaling Bias Selectively activates Gαq/11 and Gα12 pathways; neutral antagonist or weak inverse agonist for β-arrestin recruitment[6]Reduces the constitutive (basal) activity of the ghrelin receptor[3]

Quantitative Performance Data

The following tables summarize the in vitro and in vivo pharmacological parameters for this compound and LEAP-2 based on available preclinical data. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

In Vitro Pharmacological Parameters
ParameterThis compoundLEAP-2Assay Type
Binding Affinity (Ki) 17 nM[7]~1 nM[3]Radioligand displacement assay
Functional Antagonism (pIC50/IC50) pIC50: 7.90, 8.27-Ghrelin-induced calcium response[8]
Gαq/11 Activation (EC50) 16 nM (Gαq), 53 nM (Gα11)[6]-BRET-based G-protein activation assay
Gαq/11 Activation (% of ghrelin Emax) 45% (Gαq), 43% (Gα11)[6]-BRET-based G-protein activation assay
β-arrestin Recruitment Neutral antagonist / Weak inverse agonist[6]Does not induce receptor internalization[3]BRET or other recruitment assays
Inverse Agonism Weak inverse agonist for β-arrestin[6]Inverse agonist (reduces constitutive receptor activity)[2][3]Inositol phosphate (B84403) production or DMR assays[9][10]
In Vivo Effects
ParameterThis compoundLEAP-2Animal ModelKey Findings
Food Intake Increased food intake during the light phase (low endogenous ghrelin)[11]Inhibits ghrelin-induced food intake[12][13]Rats, MiceYIL781 shows partial agonism in the absence of ghrelin, while LEAP-2 consistently antagonizes ghrelin's orexigenic effect.
Glucose Homeostasis Improves glucose tolerance; 23% decrease in glucose AUC during an IPGTT (10 mg/kg, oral)[14]Lowers postprandial plasma glucose[15]Rats, Mice, HumansBoth compounds demonstrate beneficial effects on glucose metabolism.
Body Weight Promotes weight loss with daily administration in diet-induced obese mice[5]Chronic administration can lead to reduced body weight and adiposity[16]MiceBoth have the potential to reduce body weight, primarily through effects on energy balance.

Signaling Pathways and Mechanisms of Action

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal even without ghrelin binding. This basal signaling is crucial for its physiological roles. YIL781 and LEAP-2 interact with this receptor in distinct ways.

Ghrelin Receptor Signaling Overview

The ghrelin receptor can couple to various G proteins, leading to the activation of multiple downstream signaling cascades.

cluster_G_proteins G Proteins cluster_downstream Downstream Effectors & Responses Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHS-R1a) Ghrelin->GHSR1a Binds and Activates Gq11 Gαq/11 GHSR1a->Gq11 Gas Gαs GHSR1a->Gas Gai Gαi GHSR1a->Gai G1213 Gα12/13 GHSR1a->G1213 beta_arrestin β-arrestin GHSR1a->beta_arrestin Recruits PLC PLC Activation Gq11->PLC AC_cAMP Adenylyl Cyclase & cAMP Gas->AC_cAMP Gai->AC_cAMP Inhibits RhoA RhoA Activation G1213->RhoA Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Physiological_Effects Physiological Effects (Appetite, GH release, etc.) Ca_release->Physiological_Effects AC_cAMP->Physiological_Effects RhoA->Physiological_Effects Receptor_Internalization->Physiological_Effects

Caption: Overview of Ghrelin Receptor (GHS-R1a) signaling pathways.

Differential Modulation by YIL781 and LEAP-2

YIL781 and LEAP-2 modulate the ghrelin receptor's activity differently, which accounts for their unique physiological effects.

cluster_signaling Signaling Pathways YIL781 YIL781 (Biased Partial Agonist) GHSR1a Ghrelin Receptor (GHS-R1a) YIL781->GHSR1a YIL781->GHSR1a Gq11_G12 Gαq/11 & Gα12 Signaling LEAP2 LEAP-2 (Inverse Agonist) LEAP2->GHSR1a LEAP2->GHSR1a Constitutive_Activity Constitutive Activity GHSR1a->Gq11_G12 Partially Activates GHSR1a->Gq11_G12 beta_arrestin β-arrestin Recruitment GHSR1a->beta_arrestin Blocks/Weakly Inverse Agonizes GHSR1a->beta_arrestin GHSR1a->Constitutive_Activity Reduces GHSR1a->Constitutive_Activity

Caption: Differential modulation of GHS-R1a by YIL781 and LEAP-2.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This assay is used to directly measure the activation of specific G-protein subtypes by ligands like YIL781.[8]

  • Objective: To quantify the activation of Gαq, Gα11, and other G-protein subtypes upon ligand binding to the ghrelin receptor.

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Materials:

    • HEK293T cells

    • Expression plasmids for human GHS-R1a, a Gα subunit fused to Renilla luciferase (Rluc), and a Gβγ subunit fused to a fluorescent protein (e.g., YFP).

    • Cell culture and transfection reagents.

    • Luciferase substrate (e.g., coelenterazine (B1669285) h).

    • Test compounds (YIL781, ghrelin).

    • 96-well microplates.

    • BRET-compatible microplate reader.

  • Procedure:

    • Transfection: Co-transfect HEK293T cells with plasmids for GHS-R1a and the BRET-based biosensors for the specific G-protein subunits of interest.

    • Seeding: Seed transfected cells into 96-well plates.

    • Assay: Wash cells with buffer (e.g., HBSS) and incubate with the luciferase substrate.

    • Add test compounds at various concentrations.

    • Measure the BRET signal using a microplate reader capable of detecting both luciferase and fluorescent emissions.

  • Data Analysis: Calculate the BRET ratio (fluorescence emission / luciferase emission). A change in the BRET ratio upon ligand addition indicates G-protein activation. Generate dose-response curves to determine EC50 values.

Start Start: HEK293T Cells Transfect Co-transfect with GHS-R1a and BRET biosensor plasmids Start->Transfect Seed Seed cells into 96-well plate Transfect->Seed Incubate Incubate with luciferase substrate Seed->Incubate Add_Compound Add test compound (e.g., YIL781) Incubate->Add_Compound Measure Measure BRET signal Add_Compound->Measure Analyze Analyze data: Calculate BRET ratio, generate dose-response curves Measure->Analyze End End: Determine EC50 Analyze->End

Caption: Workflow for BRET-based G-protein activation assay.

In Vitro Calcium Mobilization Assay

This assay is used to assess the functional antagonism of compounds by measuring changes in intracellular calcium levels, a downstream effect of Gαq/11 activation.

  • Objective: To determine the ability of YIL781 or LEAP-2 to inhibit ghrelin-induced intracellular calcium release.

  • Cell Line: Cells stably or transiently expressing GHS-R1a (e.g., HEK293 or CHO cells).

  • Materials:

    • GHS-R1a expressing cells.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Ghrelin.

    • Test compounds (YIL781, LEAP-2).

    • Assay buffer.

    • Fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Cell Plating: Plate cells in a 96-well plate and allow them to attach.

    • Dye Loading: Load cells with a calcium-sensitive dye.

    • Compound Addition: Add varying concentrations of the antagonist (YIL781 or LEAP-2) and incubate.

    • Ghrelin Stimulation: Add a fixed concentration of ghrelin to stimulate the receptor.

    • Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the ghrelin-induced calcium response against the antagonist concentration to determine the IC50 value.

In Vivo Food Intake Study

This experiment evaluates the effect of the compounds on appetite in animal models.

  • Objective: To assess the in vivo efficacy of YIL781 or LEAP-2 on food consumption.

  • Animals: Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice).

  • Materials:

    • Test animals.

    • YIL781 or LEAP-2 formulation for administration (e.g., oral gavage, intraperitoneal, or intracerebroventricular injection).

    • Vehicle control.

    • Standard laboratory chow.

    • Metabolic cages for individual housing and precise food intake monitoring.

  • Procedure:

    • Acclimation: Individually house animals in metabolic cages and allow them to acclimate.

    • Compound Administration: Administer the test compound or vehicle. The timing of administration (e.g., beginning of the light or dark phase) is critical as endogenous ghrelin levels fluctuate.

    • Food Intake Measurement: Provide a pre-weighed amount of food immediately after administration and measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Compare the cumulative food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Start Start: Acclimated Rodents in Metabolic Cages Administer Administer Compound (YIL781, LEAP-2, or Vehicle) Start->Administer Provide_Food Provide Pre-weighed Food Administer->Provide_Food Measure_Intake Measure Cumulative Food Intake at Multiple Time Points Provide_Food->Measure_Intake Analyze Statistical Analysis: Compare Treatment Groups Measure_Intake->Analyze End End: Determine Effect on Food Intake Analyze->End

Caption: Workflow for in vivo food intake study.

Conclusion

This compound and LEAP-2 represent two distinct and valuable tools for investigating the ghrelin system. YIL781, as a synthetic, orally available, biased partial agonist, offers a unique pharmacological profile for dissecting the roles of specific G-protein signaling pathways. Its demonstrated efficacy in improving glucose homeostasis and promoting weight loss in preclinical models highlights its therapeutic potential.

In contrast, LEAP-2, as the endogenous antagonist and inverse agonist, provides a physiological counterpoint to ghrelin. Its regulation by metabolic state underscores its importance in the natural control of energy balance. The ability of LEAP-2 to not only block ghrelin's actions but also to reduce the receptor's constitutive activity makes it a compelling target for the development of novel therapeutics for obesity and other metabolic disorders.

The choice between YIL781 and LEAP-2 for research or therapeutic development will depend on the specific scientific question or desired clinical outcome. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies of the complex and therapeutically relevant ghrelin system.

References

A Comparative Analysis of YIL781 Hydrochloride and Full Ghrelin Agonists in Ghrelin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy with Supporting Experimental Data

The ghrelin receptor (GHSR-1a) presents a compelling target for therapeutic intervention in a range of metabolic and nutritional disorders. While full ghrelin agonists aim to mimic the orexigenic and anabolic effects of endogenous ghrelin, emerging compounds like YIL781 hydrochloride offer a more nuanced approach to receptor modulation. This guide provides a comprehensive comparison of the efficacy of this compound against full ghrelin agonists, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and a representative full ghrelin agonist, anamorelin (B1277382). It is important to note that this compound is characterized as a ghrelin receptor antagonist with biased partial agonist properties, distinguishing it from full agonists.

Table 1: In Vitro Efficacy and Receptor Binding Profile
ParameterThis compoundAnamorelin (Full Agonist)Reference
Binding Affinity (Ki) 17 nM0.70 nM[1]
Functional Activity Antagonist / Biased Partial AgonistFull Agonist[1]
Calcium Mobilization (EC50) -0.74 nM[2][3]
Gαq Activation (EC50) 16 nMNot Reported[1]
Gαq Activation (Emax) 45% (of ghrelin)Not Reported[1]
Gα11 Activation (EC50) 53 nMNot Reported[1]
Gα11 Activation (Emax) 43% (of ghrelin)Not Reported[1]
β-Arrestin Recruitment No significant recruitmentNot Reported[1]
Table 2: In Vivo Efficacy Comparison
ParameterThis compoundAnamorelin (Full Agonist)Reference
Animal Model RatsRats[2][4]
Dose and Route 0.3 mg/kg, oral3, 10, 30 mg/kg, oral (daily for 6 days)[2][4]
Effect on Food Intake Increased food intake (demonstrating partial agonist activity)Significant, dose-dependent increase in food intake[1][2]
Effect on Body Weight -Significant, dose-dependent increase in body weight[2]
Effect on Glucose Homeostasis Improved glucose tolerance (23% decrease in glucose AUC)Not Reported[4]
Effect on Growth Hormone (GH) Secretion Not ReportedSignificant, dose-dependent increase in plasma GH levels[2][3]

Signaling Pathways and Mechanism of Action

The differential effects of this compound and full ghrelin agonists stem from their distinct engagement of the ghrelin receptor signaling pathways. Full agonists, like anamorelin, activate the full spectrum of downstream signaling, including Gαq/11-mediated calcium mobilization and potentially β-arrestin recruitment. In contrast, this compound exhibits biased agonism, selectively activating Gαq/11 and Gα12 pathways without engaging β-arrestin.[1] This biased signaling may underlie its unique pharmacological profile, such as its effects on glucose homeostasis.

cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ghrelin / Full Agonist Ghrelin / Full Agonist GHSR Ghrelin Receptor (GHSR-1a) Ghrelin / Full Agonist->GHSR Activates YIL781 HCl YIL781 HCl YIL781 HCl->GHSR Binds to Gq11 Gαq/11 YIL781 HCl->Gq11 Partial Activation Arrestin β-Arrestin G1213 Gα12/13 YIL781 HCl->G1213 Partial Activation GHSR->Gq11 Activates GHSR->Arrestin Recruits GHSR->G1213 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates RhoA RhoA Signaling G1213->RhoA Activates

Caption: Ghrelin Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and comparison of findings.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following ghrelin receptor activation, a hallmark of Gαq/11 pathway engagement.

start Start step1 Seed cells expressing GHSR-1a in 96-well plates start->step1 end End step2 Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 Add test compound (YIL781 or full agonist) step2->step3 step4 Measure fluorescence intensity over time using a plate reader step3->step4 step5 Analyze data to determine EC50 and Emax values step4->step5 step5->end

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably expressing the human ghrelin receptor (GHSR-1a) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

  • Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, serial dilutions of the test compound (this compound or a full ghrelin agonist) are added to the wells.

  • Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence is calculated, and dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for each compound.

In Vivo Food Intake Study

This experiment evaluates the effect of the test compounds on appetite and food consumption in animal models.

start Start step1 Acclimatize animals (e.g., rats or mice) to individual housing start->step1 end End step2 Administer test compound (YIL781 or full agonist) or vehicle step1->step2 step3 Provide a pre-weighed amount of food step2->step3 step4 Measure food consumption at specified time points step3->step4 step5 Analyze and compare food intake between treatment groups step4->step5 step5->end

Caption: In Vivo Food Intake Study Workflow.

Detailed Protocol:

  • Animal Acclimatization: Male rats or mice are individually housed in metabolic cages and allowed to acclimate for a specified period with ad libitum access to food and water.

  • Fasting: Prior to the experiment, animals are typically fasted for a set duration to standardize hunger levels.

  • Compound Administration: On the day of the experiment, animals are administered the test compound (this compound or a full ghrelin agonist) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Food Presentation: Immediately after administration, a pre-weighed amount of standard chow is provided to each animal.

  • Measurement: Food intake is measured by weighing the remaining food at various time points (e.g., 1, 2, 4, and 24 hours) after compound administration.

  • Data Analysis: The cumulative food intake for each treatment group is calculated and statistically compared to the vehicle control group.

Conclusion

This compound demonstrates a distinct pharmacological profile compared to full ghrelin agonists. Its characterization as a biased partial agonist, selectively activating specific G-protein pathways without recruiting β-arrestin, translates to a unique in vivo efficacy profile. While full agonists like anamorelin potently stimulate appetite, leading to increased food intake and body weight, this compound shows a more modest effect on food intake while demonstrating a significant improvement in glucose homeostasis.

This comparative guide highlights the importance of understanding the nuanced signaling mechanisms of ghrelin receptor modulators. The choice between a full agonist and a biased ligand like this compound will depend on the specific therapeutic goal, whether it is to robustly stimulate appetite and anabolism or to achieve more targeted metabolic effects. The provided experimental protocols serve as a foundation for further research and development in this promising area of pharmacology.

References

YIL781 Hydrochloride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-study comparison of YIL781 hydrochloride, a potent and selective ghrelin receptor (GHS-R1a) antagonist.[1] It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and therapeutic potential of this compound. YIL781 has been identified as a biased ligand, offering a nuanced approach to GHS-R1a modulation.[2][3][4] This document synthesizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of YIL781's effects in comparison to other ghrelin receptor modulators.

Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize the key pharmacological parameters of this compound and comparator compounds from various preclinical studies.

Table 1: In Vitro Pharmacological Parameters

CompoundTargetAssay TypeParameterValueReference
YIL781 GHS-R1aRadioligand BindingKᵢ17 nM[2]
YIL781 GHS-R1aCalcium MobilizationpIC₅₀7.90 - 8.27[1]
YIL781 GHS-R1aGαq Activation (BRET)EC₅₀16 nM[5]
YIL781 GHS-R1aGαq Activation (BRET)Eₘₐₓ (% of ghrelin)45%[5]
YIL781 GHS-R1aGα₁₁ Activation (BRET)EC₅₀53 nM[5]
YIL781 GHS-R1aGα₁₁ Activation (BRET)Eₘₐₓ (% of ghrelin)43%[5]
YIL781 Motilin ReceptorRadioligand BindingKᵢ6 µM
JMV2959GHS-R1aRadioligand BindingKᵢ19 nM[2]
JMV2959GHS-R1aFunctional AssayIC₅₀32 nM[2]
Abb13dGHS-R1aGαq Inverse AgonismIC₅₀335 nM[5]

Table 2: Comparative In Vivo Effects

| Compound | Animal Model | Effect | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | YIL781 | Rat | Improved Glucose Homeostasis | A single oral dose improved glucose tolerance by increasing insulin (B600854) secretion. |[6][7] | | YIL781 | Diet-Induced Obese Mice | Weight Loss & Reduced Food Intake | Daily oral administration led to up to 15% weight loss, primarily due to reduced fat mass from decreased food intake. |[6][7] | | YIL781 | Rat | Increased Food Intake (Partial Agonism) | In the light phase (low endogenous ghrelin), YIL781 significantly increased food intake within 30 minutes. |[5] | | YIL781 | Rat | Decreased Gastric Emptying | YIL781 was observed to decrease the rate of gastric emptying. |[5] | | YIL781 | Mouse Kindling Model | Pro-convulsive | Treatment resulted in longer and more severe seizures compared to saline controls (119.9 ± 14.10 s vs 39.75 ± 10.85 s). |[5] | | Abb13d | Rat | No effect on Food Intake | Did not affect food intake under low ghrelin conditions. |[5] | | JMV-1843 | Mouse Kindling Model | Anticonvulsive | Produced fewer and less severe seizures. |[5] | | PF-5190457 | Humans | Reduced Alcohol Craving | Investigated in clinical trials for alcohol use disorder. |[2][8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Ghrelin Ghrelin (Endogenous Agonist) GHSR1a GHS-R1a Receptor Ghrelin->GHSR1a Binds YIL781 YIL781 (Biased Ligand) YIL781->GHSR1a Binds & Selectively Modulates Gaq11 Gαq/11 Activation YIL781->Gaq11 Partial Activation Arrestin β-Arrestin Recruitment YIL781->Arrestin No Recruitment GHSR1a->Gaq11 Full Activation GHSR1a->Arrestin Other_G Other G-Proteins (e.g., Gαi, Gαs) GHSR1a->Other_G PLC PLC Activation Gaq11->PLC IP3_DAG IP₃/DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Physiological Physiological Responses Ca_PKC->Physiological Arrestin->Physiological Other_G->Physiological

GHS-R1a biased signaling by YIL781.

start Start: Synthesize/ Obtain Test Compound (e.g., YIL781) invitro In Vitro Assays start->invitro binding Radioligand Binding Assay (Determine Kᵢ) invitro->binding calcium Calcium Mobilization Assay (Determine IC₅₀) invitro->calcium bret BRET Assay (Determine G-protein activation EC₅₀/Eₘₐₓ) invitro->bret invivo In Vivo Studies binding->invivo calcium->invivo bret->invivo gtt Glucose Tolerance Test invivo->gtt food Food Intake & Body Weight Measurement invivo->food analysis Data Analysis & Lead Characterization gtt->analysis food->analysis

Workflow for GHS-R1a antagonist characterization.

Detailed Experimental Protocols

Below are methodologies for key experiments cited in the comparison of this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the GHS-R1a.[2]

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).[2]

    • Assay Buffer: A typical buffer is 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.[2]

    • Radioligand: [¹²⁵I]-His⁹-Ghrelin is commonly used.[2]

    • Procedure: A fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound (e.g., YIL781) and cell membranes in a 96-well plate. Incubation is typically for 60 minutes at 25°C.[2]

    • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine. Filters are then washed with ice-cold buffer.[2]

    • Data Analysis: Radioactivity retained on the filters is measured using a gamma counter. IC₅₀ values are determined by non-linear regression, and Kᵢ values are calculated using the Cheng-Prusoff equation.[2]

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
  • Objective: To quantify the activation of specific G-protein subtypes (e.g., Gαq) by a ligand at the ghrelin receptor.[5][9]

  • Methodology:

    • Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the human GHS-R1a and BRET-based biosensors. These sensors consist of a Gα subunit fused to Renilla luciferase (Rluc) and a Gβγ subunit fused to a yellow fluorescent protein (YFP).[5]

    • Assay Procedure: Transfected cells are seeded in 96-well plates, washed, and incubated with a luciferase substrate (e.g., coelenterazine (B1669285) h). Test compounds are added at various concentrations.[5]

    • Data Analysis: The BRET signal is measured using a microplate reader. The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. A change in this ratio indicates G-protein activation. Dose-response curves are generated to determine EC₅₀ and Eₘₐₓ values.[5][9]

In Vivo Food Intake and Body Weight Study
  • Objective: To evaluate the effect of YIL781 on food consumption and body weight in animal models.[6][7][9]

  • Methodology:

    • Animals: Male diet-induced obese (DIO) mice or Sprague-Dawley rats are used.[5][6] Animals are individually housed and maintained on a standard light-dark cycle.[9]

    • Acclimation: Animals are acclimated to the experimental conditions, including any specific diets and handling procedures.

    • Administration: this compound or a vehicle control is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[5][6] For appetite suppression studies, this is often done daily.[6] For partial agonism studies, administration may occur during the light phase when endogenous ghrelin is low.[5]

    • Measurements: Cumulative food intake is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[9] Body weight is recorded regularly, often daily. Body composition (fat vs. lean mass) can be assessed at the end of the study.[6][7]

    • Data Analysis: Food intake and body weight changes are compared between treatment groups using appropriate statistical tests, such as ANOVA.[9]

This guide serves as a foundational resource for understanding the comparative pharmacology of this compound. The presented data and protocols highlight its unique profile as a biased GHS-R1a antagonist with potential applications in metabolic disorders.[2][6]

References

Differentiating YIL781 Hydrochloride: A Functional Assay Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between G protein-coupled receptor (GPCR) ligands is paramount. This guide provides a comparative analysis of YIL781 hydrochloride and other ghrelin receptor (GHSR) ligands, focusing on functional assays that illuminate their distinct signaling profiles. This compound, a potent and orally active ghrelin receptor antagonist, is distinguished by its activity as a biased ligand, offering a unique tool for dissecting GHSR signaling pathways.

This compound selectively activates the Gαq/11 and Gα12 signaling pathways of the ghrelin receptor, without recruiting β-arrestin.[1][2] This contrasts with the endogenous full agonist, ghrelin, which activates multiple G-protein pathways and β-arrestin, and inverse agonists that suppress the receptor's constitutive activity.[2][3] The following sections present quantitative data from key functional assays, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of how to differentiate this compound from other ghrelin receptor modulators.

Quantitative Comparison of Ligand Activity

The functional activity of this compound and other representative ghrelin receptor ligands has been characterized using a variety of in vitro and in vivo assays. The data below summarizes key parameters that highlight their distinct pharmacological profiles.

LigandAssay TypeParameterValueReference
This compound Radioligand Binding ([¹²⁵I]-Ghrelin)Ki17 nM[4]
Calcium Response (Ghrelin-induced)pIC507.90 - 8.27[5]
Gαq Activation (BRET)EC5016 nM[2]
Gαq Activation (BRET)Emax (% of ghrelin)45%[2]
Gα11 Activation (BRET)EC5053 nM[2]
Gα11 Activation (BRET)Emax (% of ghrelin)43%[2]
β-arrestin 1 Recruitment (BRET)Antagonist pA₂314 nM[6]
β-arrestin 2 Recruitment (BRET)Antagonist pA₂414 nM[6]
Ghrelin (Full Agonist) Gq Activation (BRET)EC501.8 ± 0.5 nM[6]
Gq Activation (BRET)Emax100%[6]
Gi2 Activation (BRET)EC501.6 ± 0.4 nM[6]
Gi2 Activation (BRET)Emax100%[6]
Abb13d (Inverse Agonist) Gαq Inverse AgonismIC50335 nM[2]
JMV-1843 (Full Agonist) Seizure Activity (Mouse Kindling Model)EffectAnticonvulsive[2]
This compound Seizure Activity (Mouse Kindling Model)EffectPro-convulsive[2]

Key Functional Assays and Experimental Protocols

To differentiate this compound from other ligands, a panel of functional assays is employed. Below are detailed protocols for some of the most informative assays.

G-protein Activation Assays (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for measuring ligand-induced G-protein activation in live cells.

Objective: To quantify the activation of specific G-protein subtypes (e.g., Gαq, Gα11) by ligands at the ghrelin receptor.

Materials:

  • HEK293T cells

  • Expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.[6]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Coelenterazine (B1669285) h (BRET substrate)

  • 96-well white opaque microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells in 6-well plates to reach 70-80% confluency at the time of transfection. Co-transfect cells with plasmids encoding GHS-R1a, Rluc-Gα, and Venus-Gγ using a suitable transfection reagent.[6]

  • Assay Preparation: 24-48 hours post-transfection, harvest cells and resuspend them in assay buffer.

  • Ligand Stimulation: Add the test compounds (e.g., this compound, ghrelin) at various concentrations to the cell suspension in the 96-well plate.

  • BRET Measurement: Add the BRET substrate, coelenterazine h, and measure the luminescence and fluorescence signals using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (fluorescence emission / luminescence emission). An increase in the BRET ratio indicates ligand-induced G-protein activation. Generate dose-response curves to determine EC50 and Emax values.

β-arrestin Recruitment Assays (BRET)

This assay determines a ligand's ability to promote the interaction between the ghrelin receptor and β-arrestin.

Objective: To quantify ligand-induced recruitment of β-arrestin to the ghrelin receptor.

Procedure: The protocol is similar to the G-protein activation BRET assay, with the key difference being the co-transfection of cells with plasmids for GHS-R1a-Rluc and Venus-β-arrestin.[6] An increase in the BRET ratio in this setup indicates β-arrestin recruitment.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway.

Objective: To assess a ligand's agonist or antagonist activity at the Gq/11-coupled ghrelin receptor.

Procedure:

  • Cell Loading: Plate cells expressing GHS-R1a in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Ligand Addition: Add the test compound (e.g., this compound) to the wells. To measure antagonist activity, pre-incubate with the antagonist before adding an agonist like ghrelin.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Quantify the peak fluorescence response to determine agonist activity (EC50, Emax) or the inhibition of the agonist response to determine antagonist activity (IC50).

Visualizing the Differentiation

The following diagrams illustrate the signaling pathways, experimental workflows, and the logical framework for distinguishing this compound from other ghrelin receptor ligands.

GHS_R1a_Signaling cluster_ligands Ligands cluster_receptor Ghrelin Receptor (GHS-R1a) cluster_pathways Downstream Signaling Ghrelin Ghrelin (Full Agonist) GHSR GHS-R1a Ghrelin->GHSR Binds & Activates YIL781 YIL781 HCl (Biased Ligand) YIL781->GHSR Binds & Selectively Activates Gq11 Gαq/11 Activation (Calcium Mobilization) YIL781->Gq11 Partial Activation Arrestin β-arrestin Recruitment InverseAgonist Inverse Agonist (e.g., Abb13d) InverseAgonist->GHSR Binds & Reduces Basal Activity InverseAgonist->Gq11 Inhibition Gi Other G-protein Pathways (e.g., Gi) InverseAgonist->Gi Inhibition InverseAgonist->Arrestin Inhibition GHSR->Gq11 Full Activation GHSR->Gi Activation GHSR->Arrestin Recruitment BRET_Assay_Workflow start Start: Seed HEK293T cells transfect Co-transfect with plasmids: GHS-R1a Rluc-Gα / Venus-β-arrestin Venus-Gγ start->transfect incubate Incubate for 24-48 hours transfect->incubate harvest Harvest and resuspend cells incubate->harvest dispense Dispense cells into 96-well plate harvest->dispense add_ligand Add test ligands (e.g., YIL781 HCl) dispense->add_ligand add_substrate Add BRET substrate (Coelenterazine h) add_ligand->add_substrate read_plate Measure luminescence and fluorescence (BRET signal) add_substrate->read_plate analyze Calculate BRET ratio and generate dose-response curves read_plate->analyze end End: Determine EC50/IC50 and Emax analyze->end Ligand_Differentiation_Logic decision decision result result start Test Compound q1 Activates Gαq/11 pathway (e.g., Calcium or BRET assay)? start->q1 q2 Recruits β-arrestin? q1->q2 Yes is_Inverse_Agonist Inverse Agonist or Neutral Antagonist q1->is_Inverse_Agonist No q3 Full or partial Gαq/11 activation? q2->q3 Yes is_YIL781 Likely YIL781 HCl (Biased Ligand) q2->is_YIL781 No q3->is_YIL781 Partial is_Full_Agonist Full Agonist (e.g., Ghrelin) q3->is_Full_Agonist Full

References

A Head-to-Head Comparison of YIL781 Hydrochloride and YIL-870 for Ghrelin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic interventions targeting the ghrelin receptor (GHS-R1a), a comprehensive understanding of the pharmacological nuances of available modulators is critical. This guide provides an objective, data-driven comparison of two prominent GHS-R1a antagonists: YIL781 hydrochloride and YIL-870. While both compounds target the same receptor, their distinct pharmacological profiles lead to different physiological outcomes, particularly in the regulation of glucose homeostasis and appetite.

Summary of Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and YIL-870, based on available preclinical data.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundYIL-870
Target Ghrelin Receptor (GHS-R1a)Ghrelin Receptor (GHS-R1a)
Mechanism of Action Competitive Antagonist / Biased Ligand[1][2]Antagonist[3][4]
Binding Affinity (Ki) 17 nMNot specified
Functional Activity Selectively activates Gαq/11 and Gα12 pathways; no β-arrestin recruitment[1][3]Blocks ghrelin-induced effects[4][5]
Selectivity No significant affinity for the motilin receptor (Ki = 6 μM)[6]Not specified

Table 2: In Vivo Comparative Effects

ParameterThis compoundYIL-870Animal Model
Effect on Glucose Homeostasis (IPGTT) 23% decrease in glucose AUC[3][4]17% decrease in glucose AUC[3][4]Rat
Effect on Food Intake Increased food intake[1][3]Reduced food intake[3][4][5][7]Mouse (Diet-Induced Obese)
Effect on Body Weight Modest effect on weight loss[2]Up to 15% weight loss (selective loss of fat mass)[3][4][5][7]Mouse (Diet-Induced Obese)

Signaling Pathways and Mechanism of Action

YIL781 and YIL-870, despite both being classified as GHS-R1a antagonists, exhibit differences in their downstream signaling. YIL781 is characterized as a biased ligand, meaning it selectively activates certain signaling pathways coupled to the ghrelin receptor while antagonizing others. Specifically, it has been shown to activate Gαq/11 and Gα12 pathways without engaging β-arrestin.[1][3] In contrast, YIL-870 is described as a more conventional antagonist, blocking the effects of ghrelin.[4][5]

cluster_YIL781 YIL781 (Biased Ligand) cluster_YIL870 YIL-870 (Antagonist) YIL781 YIL781 GHSR1a_Y GHS-R1a YIL781->GHSR1a_Y Gaq11 Gαq/11 Pathway GHSR1a_Y->Gaq11 Activates YIL870 YIL-870 GHSR1a_Y2 GHS-R1a YIL870->GHSR1a_Y2 Blocks Ghrelin_Y Ghrelin Ghrelin_Y->GHSR1a_Y2 Signaling Downstream Signaling GHSR1a_Y2->Signaling Inhibited

Comparative signaling mechanisms of YIL781 and YIL-870 at the GHS-R1a receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is a standard method for assessing glucose metabolism in rodents.[3][4]

Animal Model: Rats or mice.

Procedure:

  • Fasting: Animals are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., YIL781 at 0.3 mg/kg or YIL-870 at 10 mg/kg) or vehicle is administered orally.[3][4]

  • Baseline Glucose: After a set period post-dosing (e.g., 5 hours), a baseline blood glucose measurement (t=0) is taken from the tail vein.[3][4]

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.[3][4]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).[3][4]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[3][4]

start Start: Fasted Rodents admin Oral Administration of Compound or Vehicle start->admin wait Wait (e.g., 5 hours) admin->wait baseline Measure Baseline Blood Glucose (t=0) wait->baseline ip_injection Intraperitoneal (IP) Injection of Glucose baseline->ip_injection monitoring Measure Blood Glucose at 15, 30, 60, 120 min ip_injection->monitoring end End of Test monitoring->end

Workflow for the Intraperitoneal Glucose Tolerance Test (IPGTT).

In Vivo Food Intake and Body Weight Study

This protocol is based on studies evaluating GHS-R1a antagonists in promoting weight loss.[3][4][5][7]

Animal Model: Diet-induced obese (DIO) male C57BL/6 mice.[3]

Procedure:

  • Acclimation and Diet: Mice are fed a high-fat diet to induce obesity and are acclimated to individual housing.

  • Treatment: DIO mice are randomized into treatment groups. Compounds (e.g., YIL-870 at 10 mg/kg) or vehicle are administered orally once daily.[3][4]

  • Measurements: Body weight and food intake are recorded daily.

  • Body Composition: Fat and lean mass are measured at the beginning and end of the study using methods such as nuclear magnetic resonance (NMR).[3]

  • Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between treatment groups.

start Start: Diet-Induced Obese Mice randomize Randomize into Treatment Groups start->randomize treatment Daily Oral Administration of Compound or Vehicle randomize->treatment body_comp Body Composition Analysis (Start and End of Study) randomize->body_comp daily_measure Daily Measurement of Body Weight and Food Intake treatment->daily_measure Repeated Daily end End of Study daily_measure->end body_comp->end

References

Unveiling the Activity of YIL781 Hydrochloride: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YIL781 hydrochloride's performance against other ghrelin receptor modulators, supported by experimental data. This compound is a potent and orally active ghrelin receptor (GHS-R1a) antagonist that has demonstrated significant effects on glucose homeostasis and appetite regulation.

This compound has been identified as a biased agonist, a molecule that selectively activates specific downstream signaling pathways of a receptor. In the case of the ghrelin receptor, YIL781 preferentially activates the Gαq/11 and Gα12 pathways without significantly recruiting β-arrestin.[1][2] This unique mechanism of action distinguishes it from full agonists, inverse agonists, and other antagonists of the ghrelin receptor, suggesting the potential for a differentiated therapeutic profile.

Quantitative Comparison of In Vitro Activity

The following table summarizes the in vitro pharmacological parameters of this compound and a selection of comparator compounds with distinct mechanisms of action at the ghrelin receptor.

CompoundMechanism of ActionTargetAssay TypeParameterValue (nM)
This compound Biased Agonist/Antagonist GHS-R1a Radioligand Binding Ki 17 [3]
Gαq Activation EC50 16 [4]
Gα11 Activation EC50 53 [4]
Abb13dInverse AgonistGHS-R1aGαq Inverse AgonismIC50335[4]
JMV-1843Full AgonistGHS-R1a---
YIL-870AntagonistGHS-R1aRadioligand BindingKi107[5]
PF-05190457Inverse AgonistGHS-R1aRadioligand BindingKd3[6]
Functional AntagonismKi6.6[7]

Comparative In Vivo Performance

The in vivo effects of this compound have been evaluated in various rodent models, primarily focusing on its impact on glucose metabolism and food intake.

CompoundAnimal ModelDose & RouteKey Findings
This compound Rat-Improved glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT).[3]
Rat (light phase)-Significantly increased food intake within the first 30 minutes.[4]
--Decreased gastric emptying.[4]
YIL-870Rat10 mg/kg, oralProduced a 17% decrease in glucose AUC in an IPGTT.[5][8]
Diet-Induced Obese MiceDaily oralReduced food intake and promoted weight loss.[9]
JMV-1843Lean C57BL/6 male mice0.01-10 mg/kg, s.c.Dose-dependently increased food intake.[10]
Lean C57BL/6 male mice10 or 20 mg/kg/day, s.c. (10 days)Significantly increased food intake and body weight.[10]
PF-05190457Healthy Humans150 mg, oralDelayed gastric emptying and decreased postprandial glucose.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams illustrate the signaling pathway of the ghrelin receptor and a typical experimental workflow for assessing G-protein activation.

ghrelin_signaling cluster_ligands Ligands cluster_receptor Ghrelin Receptor (GHS-R1a) cluster_pathways Downstream Signaling Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a YIL781 YIL781 YIL781->GHSR1a Gq11 Gαq/11 YIL781->Gq11 Activates G12 Gα12 YIL781->G12 Activates beta_Arrestin β-Arrestin YIL781->beta_Arrestin Blocks Inverse_Agonist Inverse Agonist (e.g., Abb13d) Inverse_Agonist->GHSR1a Inverse_Agonist->Gq11 Inhibits Basal Activity Inverse_Agonist->beta_Arrestin Inhibits Basal Activity GHSR1a->Gq11 Full Activation GHSR1a->G12 Partial Activation GHSR1a->beta_Arrestin Activation Other_Pathways Other G-protein Pathways GHSR1a->Other_Pathways Activation PLC PLC Activation Gq11->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization

Ghrelin Receptor Signaling Pathways

experimental_workflow cluster_invitro In Vitro: G-Protein Activation (BRET Assay) cluster_invivo In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT) A 1. Cell Culture (HEK293 cells expressing GHS-R1a and BRET biosensors) B 2. Transfection (Gα-Rluc & Gβγ-YFP constructs) A->B C 3. Ligand Incubation (YIL781 or comparator compound) B->C D 4. BRET Signal Measurement (Detect luminescence and fluorescence) C->D E 5. Data Analysis (Calculate BRET ratio to determine G-protein activation) D->E F 1. Animal Acclimation & Fasting G 2. Compound Administration (e.g., YIL781 via oral gavage) F->G H 3. Glucose Challenge (Intraperitoneal injection) G->H I 4. Blood Glucose Monitoring (At specified time points) H->I J 5. Data Analysis (Calculate Area Under the Curve - AUC) I->J

Experimental Workflow Examples

Detailed Experimental Protocols

In Vitro: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This assay is utilized to directly measure the activation of specific G-protein subtypes by ligands at the ghrelin receptor.[12][13]

  • Cell Culture: Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with plasmids encoding the human ghrelin receptor (GHS-R1a), a Gα subunit fused to Renilla luciferase (Rluc), and a Gβγ subunit fused to a yellow fluorescent protein (YFP).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are washed with a buffer (e.g., HBSS) and then incubated with the luciferase substrate (e.g., coelenterazine (B1669285) h).

    • Test compounds (YIL781 or comparators) are added at various concentrations.

    • The BRET signal is measured using a microplate reader capable of detecting both luminescence (from Rluc) and fluorescence (from YFP).

  • Data Analysis: The BRET ratio is calculated as the ratio of the fluorescence emission to the luminescence emission. A change in the BRET ratio upon ligand addition indicates a conformational change in the G-protein complex, signifying activation. Dose-response curves are generated to determine EC50 or IC50 values.

In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol provides a general framework for assessing the effect of ghrelin receptor ligands on glucose metabolism in rodents.[14][15]

  • Animals: Male Wistar rats or C57BL/6 mice are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum prior to the experiment.

  • Acclimation and Fasting: Animals are acclimated to handling for several days before the study. Prior to the test, animals are fasted for a specified period (e.g., 6-16 hours).

  • Compound Administration: this compound or a comparator compound is administered, typically via oral gavage, at a predetermined time before the glucose challenge.

  • Glucose Challenge: A baseline blood glucose measurement is taken from the tail vein. Subsequently, a glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance. A lower AUC indicates improved glucose disposal.

References

A Comparative Analysis: YIL781 Hydrochloride vs. First-Generation Ghrelin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between ghrelin receptor modulators is paramount for advancing therapeutic strategies against metabolic disorders. This guide provides an objective comparison of YIL781 hydrochloride, a notable ghrelin receptor antagonist, with first-generation ghrelin antagonists. We will delve into their mechanisms of action, present comparative experimental data, and outline key experimental protocols.

The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor that plays a crucial role in regulating energy balance, appetite, and glucose metabolism.[1][2] Its endogenous ligand, ghrelin, stimulates growth hormone secretion, increases food intake, and promotes weight gain.[2] Consequently, antagonizing this receptor has become a promising therapeutic avenue for conditions like obesity and type 2 diabetes.[3][4]

Mechanism of Action: A Story of Biased Signaling

This compound: this compound is a potent and orally active ghrelin receptor antagonist with a binding affinity (Ki) of 17 nM.[5][6] It functions as a competitive antagonist, directly competing with ghrelin for the same binding site on the GHS-R1a.[1][6] What sets YIL781 apart is its characterization as a biased ligand.[1][7][8] This means that upon binding, it selectively activates certain downstream signaling pathways over others. Specifically, YIL781 shows partial agonism towards Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[7] This unique profile allows for a more targeted modulation of the ghrelin system, potentially offering therapeutic benefits while minimizing side effects associated with broadly blocking all signaling.[9]

First-Generation Ghrelin Antagonists: First-generation ghrelin antagonists primarily function by binding to the ghrelin receptor without activating it, thereby blocking the effects of endogenous ghrelin.[10] These compounds are typically classified as either neutral antagonists or inverse agonists. Neutral antagonists simply block the receptor from being activated by agonists like ghrelin. Inverse agonists, on the other hand, can reduce the receptor's basal activity, which is significant for a receptor like GHS-R1a that exhibits constitutive (ligand-independent) activity.[3] Examples of first-generation antagonists include peptide-based compounds like [D-Lys³]-GHRP-6 and small molecules such as PF-05190457 and GSK1614343.[3]

GHS_R1a_Signaling cluster_ligands Ligands cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Pathways cluster_effects Physiological Effects Ghrelin Ghrelin (Full Agonist) GHSR1a GHS-R1a Ghrelin->GHSR1a Binds & Activates YIL781 YIL781 (Biased Ligand) YIL781->GHSR1a Binds & Modulates Gaq Gαq/11 Activation YIL781->Gaq Partial Agonist Glucose Improved Glucose Homeostasis YIL781->Glucose FirstGen First-Gen Antagonist (e.g., PF-05190457) FirstGen->GHSR1a Binds & Blocks FirstGen->Gaq Blocks Gai Gαi/o Activation FirstGen->Gai Blocks Barr β-arrestin Recruitment FirstGen->Barr Blocks FirstGen->Glucose WeightLoss Weight Loss FirstGen->WeightLoss GHSR1a->Gaq GHSR1a->Gai GHSR1a->Barr FoodIntake ↑ Food Intake Gaq->FoodIntake Insulin (B600854) ↓ Insulin Secretion Gaq->Insulin Gai->Insulin GH ↑ GH Secretion Barr->GH

Caption: Differential signaling at the GHS-R1a by various ligands.

Quantitative Data Presentation

Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Performance of GHS-R1a Antagonists
CompoundTypeBinding Affinity (Ki)Functional PotencyReference(s)
This compound Competitive Antagonist / Biased Ligand17 nMpIC₅₀: 7.90-8.27 (Ca²⁺ response); pKB: 7.54[6][11]
PF-05190457 Competitive Antagonist / Inverse AgonistKd: 3 nM-[3]
GSK1614343 Antagonist--[3]
JMV2959 Antagonist / Partial AgonistIC₅₀: 32 nMKb: 19 nM[1]
Table 2: In Vivo Performance of GHS-R1a Antagonists
CompoundAnimal ModelKey FindingsReference(s)
This compound RatImproves glucose homeostasis (23% decrease in glucose AUC).[7][9]
Conscious MiceAttenuates ghrelin-induced increase in blood glucose.[11]
YIL-870 (related to YIL781) Diet-Induced Obese (DIO) MiceReduces food intake and promotes up to 15% weight loss (selective loss of fat mass).[9][12]
Generic GHS-R Antagonist ob/ob MiceDecreases energy intake, reduces body weight gain, and improves glycemic control.[4][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings.

In Vitro Protocol: Calcium Mobilization Assay

This assay is used to determine a compound's ability to inhibit ghrelin-induced intracellular calcium mobilization, a key signaling event downstream of GHS-R1a activation.

  • Cell Culture: HEK293 cells stably expressing the human GHS-R1a are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. Serial dilutions of the antagonist (e.g., YIL781) or vehicle are added to the wells and incubated for a specified period (e.g., 15-30 minutes).

  • Ghrelin Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the addition of a fixed concentration of ghrelin (typically EC₈₀) to all wells.

  • Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following ghrelin addition.

  • Data Analysis: The increase in fluorescence (indicating calcium release) is calculated. The antagonist's potency is determined by plotting the percentage inhibition of the ghrelin response against the antagonist concentration and fitting the data to a four-parameter logistic equation to derive an IC₅₀ value.[11][14]

In Vivo Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses a compound's effect on glucose regulation in response to a glucose challenge.[12]

  • Animal Model: Male rats or mice are used. For studies on obesity, diet-induced obese (DIO) models are common.[12]

  • Acclimatization and Fasting: Animals are acclimatized to handling and then fasted overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., YIL781 at 10 mg/kg) or vehicle is administered orally (p.o.) or via another relevant route.[9][12]

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein, to measure blood glucose.

  • Glucose Challenge: A sterile glucose solution (e.g., 2 g/kg) is administered via intraperitoneal (i.p.) injection.[12]

  • Serial Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[9]

  • Glucose Measurement: Blood glucose levels for each sample are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the blood glucose concentration-time profile is calculated for each animal. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates an improvement in glucose tolerance.[9][12]

IPGTT_Workflow start Start: Fasted Animal administer Administer Compound (e.g., YIL781) or Vehicle start->administer baseline Collect Baseline Blood Sample (t=0) administer->baseline glucose Administer Glucose Challenge (i.p.) baseline->glucose sampling Collect Blood Samples at t=15, 30, 60, 120 min glucose->sampling measure Measure Blood Glucose Levels sampling->measure analyze Calculate Glucose AUC & Compare Groups measure->analyze end End: Assess Glucose Tolerance analyze->end

Caption: Standard workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).

Conclusion

This compound represents a significant evolution from first-generation ghrelin antagonists. While both classes of compounds effectively block the ghrelin receptor, YIL781's biased signaling profile offers a more nuanced approach to modulating the ghrelin system. Its ability to improve glucose homeostasis, potentially through mechanisms distinct from simple appetite suppression, makes it a particularly valuable tool for research into metabolic diseases.[9][11] First-generation antagonists, including inverse agonists, remain critical for studying the effects of complete ghrelin signaling blockade and have demonstrated efficacy in reducing food intake and body weight.[12][13] The choice between YIL781 and a first-generation antagonist will ultimately depend on the specific research question, with YIL781 offering a unique opportunity to dissect the differential roles of G-protein versus β-arrestin pathways in metabolic regulation.

References

Safety Operating Guide

Navigating the Safe Disposal of YIL781 Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of YIL781 hydrochloride, a potent ghrelin receptor antagonist. Adherence to these procedures is critical for protecting laboratory personnel and the environment.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it's crucial to reiterate the foundational principles of laboratory chemical waste management. Proper disposal begins with accurate categorization and segregation of waste streams to prevent dangerous reactions.[1][2][3] All chemical waste must be collected in appropriate, clearly labeled, and sealed containers.[1][3][4] It is imperative to never dispose of chemical waste by evaporation or down the sewer system.[4][5]

Disposal Protocol for this compound

This compound and its experimental remnants must be treated as hazardous chemical waste. The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration equipped with a flue gas scrubber.[6] This ensures the complete and safe decomposition of the compound.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container. Do not mix with other incompatible waste streams.[3]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms. The accumulation start date should also be clearly marked.[1][4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.[1][6]

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][7] Do not attempt to transport hazardous waste yourself.[5]

  • Spill Cleanup: In the event of a spill, treat all cleanup materials as hazardous waste.[4][5] Absorb the spill with an inert material, collect it in a suitable container, and dispose of it following the same procedure for this compound waste.[6]

Empty Container Disposal

Properly decontaminated containers that once held this compound can be disposed of through non-hazardous waste streams.

Procedure for Empty Containers:

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent at least three times.[3][4] The rinsate must be collected and disposed of as hazardous chemical waste.[3]

  • Deface Label: Completely remove or deface the original chemical label on the container.[4][5]

  • Puncture (for non-recyclables): To prevent reuse, puncture the container before disposal in a sanitary landfill.[6]

  • Recycling/Reconditioning: If recycling or reconditioning options are available, follow your institution's specific procedures for clean, empty chemical containers.[6]

Quantitative Data Summary

ParameterValueSource
Chemical FormulaC24H28FN3O2.HCl[8]
Molecular Weight445.96 g/mol [8]
CAS Number1640226-17-0[8]
Storage TemperatureDesiccate at Room Temperature[8]
Solubility in DMSO44.6 mg/mL (100 mM)[8]
Solubility in Water44.6 mg/mL (100 mM)[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway start This compound Waste Generated is_solid_or_liquid Solid or Liquid Waste? start->is_solid_or_liquid is_container Empty Container? start->is_container hazardous_waste Collect in Labeled Hazardous Waste Container is_solid_or_liquid->hazardous_waste Yes triple_rinse Triple Rinse Container is_container->triple_rinse Yes professional_disposal Arrange for Professional Disposal (EHS) hazardous_waste->professional_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->hazardous_waste dispose_container Dispose of Container (Recycle or Landfill) deface_label->dispose_container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.